Product packaging for Syringaresinol(Cat. No.:CAS No. 487-35-4)

Syringaresinol

Número de catálogo: B1662434
Número CAS: 487-35-4
Peso molecular: 418.4 g/mol
Clave InChI: KOWMJRJXZMEZLD-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
  • Packaging may vary depending on the PRODUCTION BATCH.

Descripción

Syringaresinol is a lignan that is 7,9':7',9-diepoxylignane substituted by hydroxy groups at positions 4 and 4' and methoxy groups at positions 3, 3', 5 and 5' respectively. It has a role as a plant metabolite. It is a lignan, a polyphenol, an aromatic ether, a furofuran and a polyether.
Lirioresinol a, also known as syringa-resinol or S(8-8)S, belongs to the class of organic compounds known as furanoid lignans. These are lignans with a structure that contains either a tetrahydrofuran ring, a furan ring, or a furofuan ring system, that arises from the joining of the two phenylpropanoid units. Lirioresinol a exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, lirioresinol a is primarily located in the cytoplasm. Lirioresinol a can be converted into buddlenol C. Outside of the human body, lirioresinol a can be found in alcoholic beverages and herbs and spices. This makes lirioresinol a a potential biomarker for the consumption of these food products.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H26O8 B1662434 Syringaresinol CAS No. 487-35-4

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

4-[6-(4-hydroxy-3,5-dimethoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-3-yl]-2,6-dimethoxyphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26O8/c1-25-15-5-11(6-16(26-2)19(15)23)21-13-9-30-22(14(13)10-29-21)12-7-17(27-3)20(24)18(8-12)28-4/h5-8,13-14,21-24H,9-10H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOWMJRJXZMEZLD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1O)OC)C2C3COC(C3CO2)C4=CC(=C(C(=C4)OC)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Lirioresinol A
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0038928
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

1177-14-6, 21453-71-4
Record name 4-[(1R,3aS,4R,6aS)-4-(4-hydroxy-3,5-dimethoxyphenyl)-hexahydrofuro[3,4-c]furan-1-yl]-2,6-dimethoxyphenol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Lirioresinol A
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0038928
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

210 - 211 °C
Record name Lirioresinol A
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0038928
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

Syringaresinol: A Comprehensive Technical Guide to Its Natural Sources, Distribution, and Biological Interactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Syringaresinol, a furofuran lignan, is a widely distributed secondary metabolite in the plant kingdom, recognized for its significant therapeutic potential. This technical guide provides an in-depth overview of the natural sources and distribution of this compound in various plant species. It summarizes quantitative data on its concentration in different plant tissues, details the experimental protocols for its extraction, isolation, and quantification, and elucidates its biosynthetic pathway and key signaling pathways through which it exerts its biological effects. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of phytochemistry, pharmacology, and drug development.

Natural Sources and Distribution of this compound in Plants

This compound is a prominent lignan formed from the dimerization of two sinapyl alcohol units.[1] It has been identified in at least 87 plant species across 40 families, indicating its widespread distribution.[2] Key plant genera known to be rich sources of this compound include Acanthopanax and Albizia.[2] Additionally, it is a known constituent of various medicinal plants and dietary sources.

1.1. Major Plant Sources

Several plant species have been identified as significant sources of this compound and its glucosides. These include:

  • Acanthopanax species: The dried stems of plants such as Acanthopanax divaricatus are known to contain this compound.[3]

  • Albizia species: The stem bark of Albizia julibrissin is a source of this compound and its glycosides.[4][5]

  • Panax ginseng (Ginseng): Notably, the berry of Panax ginseng is a particularly rich source of (+)-syringaresinol, containing significantly higher amounts than the root.[6][7]

  • Cinnamomum cassia (Cassia Cinnamon): The bark and tender stems of this plant contain this compound.[8][9]

  • Rubia philippinensis: The roots of this plant are a known source of (+)-syringaresinol.[3][10]

  • Eucommia ulmoides: This plant is another source of this compound.[11]

  • Cereals and Food Sources: this compound is also present in various cereals and food items, including barley.

1.2. Quantitative Distribution in Plant Tissues

The concentration of this compound can vary significantly between different plant species and among various tissues within the same plant. The following tables summarize the available quantitative data for this compound content in selected plant sources.

Plant SpeciesPlant PartCompoundConcentrationReference
Panax ginsengBerry ExtractThis compound~140 µg/mL[6]
Panax ginsengRoot ExtractThis compoundNot detected[6]

Experimental Protocols

2.1. Extraction and Isolation of this compound

A general protocol for the extraction and isolation of this compound from plant material is outlined below. This method is based on techniques reported for the isolation of this compound from Magnolia thailandica.

2.1.1. Materials and Reagents

  • Dried and milled plant material (e.g., twigs, bark, roots)

  • Hexane

  • Dichloromethane (CH₂Cl₂)

  • Methanol (CH₃OH)

  • Ethyl acetate (EtOAc)

  • Ethanol (EtOH)

  • Silica gel for column chromatography

  • Standard laboratory glassware and equipment

2.1.2. Extraction Procedure

  • Defatting: The dried and milled plant material is first defatted by extraction with hexane to remove nonpolar lipids and waxes.

  • Main Extraction: The defatted plant material is then subjected to percolation with a mixture of dichloromethane and methanol (e.g., 2:1 v/v) to extract a broad range of compounds, including lignans.[12]

  • Concentration: The resulting extract is concentrated under reduced pressure to yield a crude extract.

2.1.3. Isolation by Column Chromatography

  • Initial Fractionation: The crude extract is subjected to silica gel column chromatography. The column is eluted with a gradient of solvents, typically starting with a nonpolar solvent system and gradually increasing the polarity. A common solvent system is a gradient of ethyl acetate in hexane, followed by a gradient of methanol in ethyl acetate.[12]

  • Sub-fractionation: Fractions containing this compound, as identified by preliminary analysis (e.g., thin-layer chromatography), are combined and further purified by repeated silica gel column chromatography using a finer gradient of solvents.

  • Crystallization: this compound can often be obtained in a pure form by crystallization from a suitable solvent, such as ethanol.[12]

2.2. Quantification of this compound by UPLC-Q-TOF-MS

Ultra-performance liquid chromatography coupled with quadrupole time-of-flight mass spectrometry (UPLC-Q-TOF-MS) is a highly sensitive and accurate method for the quantification of this compound in plant extracts. The following is a representative protocol based on methods developed for the analysis of Acanthopanax senticosus.

2.2.1. Sample Preparation

  • Grinding: Dried plant material is powdered and passed through a sieve (e.g., No. 65 sieve).

  • Extraction: A known amount of the powdered sample (e.g., 500 mg) is extracted with a suitable solvent, such as a 1:1 mixture of methanol and water, in an ultrasonic bath at room temperature for a specified time (e.g., 20 minutes).[6]

  • Filtration: The extract is filtered, and the filtrate is collected for analysis.

2.2.2. UPLC-Q-TOF-MS Analysis

  • Chromatographic System: A UPLC system equipped with a suitable column (e.g., ACQUITY UPLC BEH C18, 1.7 µm, 2.1 mm × 50 mm) is used for separation.

  • Mobile Phase: A gradient elution is typically employed using a binary solvent system, such as:

    • Solvent A: Water with a small percentage of an acid (e.g., 0.1% formic acid)

    • Solvent B: Acetonitrile with a small percentage of an acid (e.g., 0.1% formic acid)

  • Flow Rate: A typical flow rate is around 0.4 mL/min.

  • Injection Volume: A small volume of the filtered extract (e.g., 5 µL) is injected.[6]

  • Mass Spectrometry:

    • Ionization Mode: Electrospray ionization (ESI) in positive ion mode is commonly used.[6]

    • Mass Analyzer: A quadrupole time-of-flight (Q-TOF) mass spectrometer is used for high-resolution mass analysis.

    • Data Acquisition: Data is acquired over a specific mass range (e.g., m/z 50-2000).[6]

    • Quantification: Quantification is achieved by comparing the peak area of this compound in the sample to a calibration curve generated using a pure standard of this compound.

Biosynthesis and Signaling Pathways

3.1. Biosynthesis of this compound

The biosynthesis of this compound begins with the shikimic acid pathway, a central metabolic route in plants for the production of aromatic amino acids.[10][13] This pathway provides the precursor for the phenylpropanoid pathway, which ultimately leads to the formation of sinapyl alcohol, the monomeric unit of this compound.

Syringaresinol_Biosynthesis cluster_shikimate Shikimic Acid Pathway cluster_phenylpropanoid Phenylpropanoid Pathway Erythrose-4-P Erythrose-4-P Shikimic Acid Shikimic Acid Erythrose-4-P->Shikimic Acid Multiple Steps PEP PEP PEP->Shikimic Acid Chorismic Acid Chorismic Acid Shikimic Acid->Chorismic Acid Phenylalanine Phenylalanine Chorismic Acid->Phenylalanine Cinnamic Acid Cinnamic Acid Phenylalanine->Cinnamic Acid PAL p-Coumaric Acid p-Coumaric Acid Cinnamic Acid->p-Coumaric Acid C4H Caffeic Acid Caffeic Acid p-Coumaric Acid->Caffeic Acid C3H Ferulic Acid Ferulic Acid Caffeic Acid->Ferulic Acid COMT 5-Hydroxyferulic Acid 5-Hydroxyferulic Acid Ferulic Acid->5-Hydroxyferulic Acid F5H Sinapic Acid Sinapic Acid 5-Hydroxyferulic Acid->Sinapic Acid COMT Sinapaldehyde Sinapaldehyde Sinapic Acid->Sinapaldehyde 4CL, CCR Sinapyl Alcohol Sinapyl Alcohol Sinapaldehyde->Sinapyl Alcohol CAD This compound This compound Sinapyl Alcohol->this compound Laccases/Peroxidases (Dimerization)

Biosynthesis of this compound.

The key steps in the biosynthesis of this compound are:

  • Shikimic Acid Pathway: Erythrose-4-phosphate and phosphoenolpyruvate (PEP) are converted through a series of enzymatic reactions to chorismic acid, which is the precursor to the aromatic amino acid phenylalanine.[10][14]

  • Phenylpropanoid Pathway: Phenylalanine is converted to cinnamic acid by phenylalanine ammonia-lyase (PAL). A series of hydroxylation and methylation reactions, catalyzed by enzymes such as cinnamate-4-hydroxylase (C4H), p-coumarate 3-hydroxylase (C3H), caffeic acid O-methyltransferase (COMT), and ferulate 5-hydroxylase (F5H), lead to the formation of sinapic acid.[10]

  • Monolignol Synthesis: Sinapic acid is then reduced to sinapaldehyde and subsequently to sinapyl alcohol by the action of 4-coumarate:CoA ligase (4CL), cinnamoyl-CoA reductase (CCR), and cinnamyl alcohol dehydrogenase (CAD).

  • Dimerization: Two molecules of sinapyl alcohol undergo oxidative coupling, catalyzed by laccases or peroxidases, to form this compound.[5][11]

3.2. Key Signaling Pathways Modulated by this compound

This compound has been shown to exert its biological effects by modulating several key intracellular signaling pathways, most notably the NF-κB and PPARβ pathways.

3.2.1. Inhibition of the NF-κB Signaling Pathway

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a central regulator of inflammation. This compound has demonstrated anti-inflammatory effects by inhibiting this pathway.

NFkB_Inhibition cluster_nucleus Nucleus Inflammatory Stimuli (e.g., LPS) Inflammatory Stimuli (e.g., LPS) IKK Complex IKK Complex Inflammatory Stimuli (e.g., LPS)->IKK Complex Activates This compound This compound This compound->IKK Complex Inhibits IκBα IκBα IKK Complex->IκBα Phosphorylates for degradation IκBα->NF-κB (p65/p50) Sequesters in cytoplasm NF-κB (p65/p50)->Nucleus Translocation Pro-inflammatory Genes Pro-inflammatory Genes Nucleus->Pro-inflammatory Genes Binds to promoter Inflammatory Response Inflammatory Response Pro-inflammatory Genes->Inflammatory Response Transcription

Inhibition of NF-κB Pathway by this compound.

In response to inflammatory stimuli like lipopolysaccharide (LPS), the IKK complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This releases the NF-κB dimer (p65/p50), allowing it to translocate to the nucleus and activate the transcription of pro-inflammatory genes. This compound has been shown to suppress the phosphorylation of the NF-κB signaling pathway, thereby inhibiting the translocation of the p65 subunit to the nucleus and reducing the expression of inflammatory mediators such as iNOS, COX-2, TNF-α, IL-1β, and IL-6.[2][3][12]

3.2.2. Activation of the PPARβ Signaling Pathway

Peroxisome proliferator-activated receptor beta (PPARβ) is a nuclear receptor that plays a crucial role in regulating cellular metabolism and differentiation. This compound has been identified as an activator of the PPARβ signaling pathway.

PPARb_Activation This compound This compound PPARβ PPARβ This compound->PPARβ Binds to and activates PPARβ/RXR Heterodimer PPARβ/RXR Heterodimer PPARβ->PPARβ/RXR Heterodimer RXR RXR RXR->PPARβ/RXR Heterodimer PPRE PPRE (DNA Response Element) PPARβ/RXR Heterodimer->PPRE Binds to Target Gene Transcription Target Gene Transcription PPRE->Target Gene Transcription Initiates Metabolic Regulation Metabolic Regulation Target Gene Transcription->Metabolic Regulation

Activation of PPARβ Pathway by this compound.

This compound binds to and activates PPARβ.[15] Upon activation, PPARβ forms a heterodimer with the retinoid X receptor (RXR). This heterodimer then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes.[8] This binding initiates the transcription of genes involved in various metabolic processes, including lipid metabolism and energy homeostasis.

Conclusion

This compound is a widely distributed lignan in the plant kingdom with significant potential for therapeutic applications. This guide has provided a comprehensive overview of its primary natural sources, quantitative distribution, and detailed methodologies for its analysis. The elucidation of its biosynthetic pathway from primary metabolites and its interaction with key signaling pathways, such as NF-κB and PPARβ, provides a foundation for understanding its biological activities. This information is critical for ongoing research into the pharmacological properties of this compound and for the development of novel drugs and nutraceuticals. Further research is warranted to explore a wider range of plant sources for this compound and to fully characterize its complex pharmacological profile.

References

An In-depth Technical Guide to the Chemical Structure and Stereochemistry of Syringaresinol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Syringaresinol, a naturally occurring lignan, has garnered significant scientific interest due to its diverse pharmacological activities, including anti-inflammatory, antioxidant, and neuroprotective properties. A thorough understanding of its chemical structure and stereochemistry is paramount for elucidating its mechanism of action and for the development of novel therapeutics. This technical guide provides a comprehensive overview of the structural and stereochemical aspects of this compound, supported by quantitative data, detailed experimental protocols for its isolation and characterization, and visualizations of its key signaling pathways.

Chemical Structure and Stereochemistry

This compound is a furofuran lignan with the systematic IUPAC name (7α,7′α,8α,8′α)-3,3′,5,5′-Tetramethoxy-7,9′:7′,9-diepoxylignane-4,4′-diol.[1] Its molecular formula is C₂₂H₂₆O₈, and it has a molecular weight of 418.4 g/mol .[2] The core structure consists of a central furo[3,4-c]furan ring system to which two syringyl (4-hydroxy-3,5-dimethoxyphenyl) groups are attached.

The stereochemistry of this compound is a critical aspect of its biological activity. The molecule possesses four chiral centers at the C7, C7', C8, and C8' positions of the furofuran nucleus. This gives rise to several stereoisomers, with the most common being (+)-syringaresinol and (-)-syringaresinol, which are enantiomers. The racemic mixture is denoted as (±)-syringaresinol.

The relative stereochemistry of the furofuran ring is typically a cis-fusion between the two tetrahydrofuran rings. This has been confirmed by X-ray crystallography, which shows that the bridgehead hydrogens have the same relative orientation as the aryl groups.[3][4]

Absolute Configuration

The absolute configuration of the enantiomers is defined using the Cahn-Ingold-Prelog (CIP) priority rules.

  • (+)-Syringaresinol: The absolute configuration is (7α,7'α,8α,8'α) or, using a different nomenclature, (1S,3aR,4S,6aR).[5]

  • (-)-Syringaresinol: The absolute configuration is (7β,7'β,8β,8'β) or (1R,3aS,4R,6aS).[6]

The specific rotation ([α]D) is used to experimentally distinguish between the enantiomers.

Quantitative Structural Data

A comprehensive understanding of the molecular geometry of this compound is provided by crystallographic and NMR spectroscopic data.

Crystallographic Data

The crystal structure of (-)-syringaresinol has been determined, providing precise measurements of bond lengths and angles.[3][4] The data reveals the cis-fused nature of the furofuran ring system.

Table 1: Selected Crystallographic Data for (-)-Syringaresinol

ParameterValue
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
a (Å)13.051
b (Å)18.106
c (Å)8.565
Z4

Data obtained from the crystallographic study of (-)-syringaresinol.[3][4]

NMR Spectroscopic Data

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of this compound in solution. The symmetry of the molecule often leads to a simplified spectrum.

Table 2: ¹H and ¹³C NMR Spectroscopic Data for (+)-Syringaresinol (in CDCl₃)

PositionδC (ppm)δH (ppm, J in Hz)
1, 554.33.12 (m)
2, 685.94.76 (d, 5.1)
4a, 8a71.83.94 (dd, 9.2, 3.6)
4b, 8b-4.30 (dd, 9.2, 6.8)
1', 1''132.0-
2', 6', 2'', 6''102.66.61 (s)
3', 5', 3'', 5''147.1-
4', 4''134.7-
OMe56.43.89 (s)

Note: NMR data can vary slightly depending on the solvent and instrument frequency.

Experimental Protocols

Isolation and Purification of (+)-Syringaresinol from Magnolia thailandica

The following protocol is adapted from the literature for the isolation and purification of (+)-syringaresinol.[7]

1. Extraction:

  • Dry and mill the twigs of Magnolia thailandica.
  • Defat the plant material with hexane.
  • Perform percolation extraction with a 2:1 mixture of dichloromethane:methanol.
  • Concentrate the extract under reduced pressure to obtain a crude extract.

2. Chromatographic Purification:

  • Subject the crude extract to silica gel column chromatography.
  • Elute the column with a gradient of ethyl acetate in hexane.
  • Collect fractions and monitor by thin-layer chromatography (TLC).
  • Combine fractions containing this compound.
  • Further purify the combined fractions using another silica gel column with a suitable solvent system (e.g., ethyl acetate:hexane).

3. Crystallization:

  • Dissolve the purified this compound fraction in a minimal amount of hot ethanol.
  • Allow the solution to cool slowly to room temperature to induce crystallization.
  • Collect the crystals by filtration and wash with cold ethanol.
  • Dry the crystals under vacuum to obtain pure (+)-syringaresinol.

Signaling Pathways and Biological Activity

This compound exerts its biological effects by modulating several key signaling pathways.

Anti-inflammatory Activity: Inhibition of NF-κB and MAPK Pathways

This compound has been shown to possess potent anti-inflammatory properties by inhibiting the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways.[1][2] This inhibition leads to a downstream reduction in the expression of pro-inflammatory mediators.

anti_inflammatory_pathway cluster_stimulus Inflammatory Stimulus cluster_cell Macrophage cluster_nucleus Nucleus cluster_output Inflammatory Mediators LPS LPS TLR4 TLR4 LPS->TLR4 MAPK MAPK (ERK, p38, JNK) TLR4->MAPK IKK IKK TLR4->IKK IkB IκBα IKK->IkB P NFkB NF-κB (p65/p50) IkB->NFkB NFkB_nucleus NF-κB (active) NFkB->NFkB_nucleus Translocation gene_expression Pro-inflammatory Gene Expression NFkB_nucleus->gene_expression Cytokines TNF-α, IL-1β, IL-6 gene_expression->Cytokines Enzymes iNOS, COX-2 gene_expression->Enzymes This compound This compound This compound->MAPK This compound->IKK

This compound inhibits the NF-κB and MAPK signaling pathways.
Antioxidant Activity: Modulation of the Keap1/Nrf2 Pathway

This compound exhibits antioxidant effects by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[6] Under normal conditions, Nrf2 is kept inactive by Kelch-like ECH-associated protein 1 (Keap1). This compound can disrupt this interaction, allowing Nrf2 to translocate to the nucleus and activate the expression of antioxidant enzymes.

antioxidant_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1 Keap1 Keap1_Nrf2 Keap1-Nrf2 Complex Keap1->Keap1_Nrf2 Nrf2 Nrf2 Nrf2->Keap1_Nrf2 Nrf2_nucleus Nrf2 (active) Nrf2->Nrf2_nucleus Translocation Keap1_Nrf2->Nrf2 Dissociation ARE Antioxidant Response Element (ARE) Nrf2_nucleus->ARE Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1, NQO1) ARE->Antioxidant_Enzymes Oxidative_Stress Oxidative Stress Antioxidant_Enzymes->Oxidative_Stress Neutralizes This compound This compound This compound->Keap1_Nrf2 Oxidative_Stress->Keap1_Nrf2

This compound's antioxidant mechanism via the Keap1/Nrf2 pathway.

Conclusion

This compound is a fascinating natural product with a well-defined chemical structure and stereochemistry that are intrinsically linked to its significant biological activities. This guide has provided a detailed overview of its structural features, quantitative data, and experimental protocols for its study. The elucidation of its modulatory effects on key signaling pathways, such as NF-κB, MAPK, and Keap1/Nrf2, provides a solid foundation for further research and development of this compound-based therapeutics for a range of diseases. The provided diagrams and data serve as a valuable resource for scientists and researchers in the fields of medicinal chemistry, pharmacology, and drug discovery.

References

Syringaresinol: A Technical Guide to its Mechanisms of Action in Cellular Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Syringaresinol (SYR) is a naturally occurring furofuran lignan found in a variety of cereals, medicinal plants, and plant-derived foods.[1][2][3] Possessing a symmetrical structure derived from the coupling of two sinapyl alcohol units, this polyphenol has garnered significant scientific interest.[3] A growing body of preclinical evidence highlights its diverse pharmacological activities, including anticancer, anti-inflammatory, antioxidant, neuroprotective, and cardioprotective effects.[3] This technical guide provides an in-depth summary of the molecular mechanisms underlying this compound's actions in various cellular models, focusing on key signaling pathways and cellular processes. The information is presented to support further research and drug development efforts.

Anticancer Mechanisms of Action

This compound exhibits potent anticancer activity in cellular models, primarily through the induction of cell cycle arrest and apoptosis. These effects have been notably demonstrated in human promyelocytic leukemia (HL-60) cells.[4]

Induction of G1 Cell Cycle Arrest

This compound treatment leads to a dose- and time-dependent arrest of cancer cells in the G1 phase of the cell cycle.[4] This halt in proliferation is orchestrated by modulating the expression of key cell cycle regulatory proteins. Specifically, this compound upregulates the expression of cyclin-dependent kinase inhibitors (CDKIs) p21cip1/waf1 and p27kip1.[1][4] These proteins act as brakes on the cell cycle. Concurrently, this compound decreases the expression of G1-phase-associated cyclins (D1, D2, and E) and their partner cyclin-dependent kinases (CDK2, CDK4, and CDK6).[1][4] The collective action of these molecular changes prevents the cell from transitioning from the G1 to the S phase, effectively stopping proliferation.[4]

Induction of Apoptosis

Following G1 arrest, this compound triggers programmed cell death, or apoptosis, through the intrinsic mitochondrial pathway.[4] This is characterized by distinct morphological changes, DNA fragmentation, and the cleavage of poly(ADP-ribose) polymerase (PARP).[4] Mechanistically, this compound alters the balance of pro- and anti-apoptotic proteins by increasing the Bax/Bcl-2 ratio. This shift promotes the release of cytochrome c from the mitochondria into the cytoplasm.[4] Cytosolic cytochrome c then activates a caspase cascade, beginning with the initiator caspase-9 and followed by the executioner caspase-3, which ultimately leads to the systematic dismantling of the cell.[4]

Table 1: Effects of this compound on Cell Cycle and Apoptosis Proteins in HL-60 Cells

Protein TargetEffect of this compound TreatmentFunctional ConsequenceReference
p21cip1/waf1Increased ExpressionG1 Arrest[4]
p27kip1Increased ExpressionG1 Arrest[4]
CDK2, CDK4, CDK6Decreased ExpressionG1 Arrest[4]
Cyclin D1, D2, EDecreased ExpressionG1 Arrest[4]
Bax/Bcl-2 RatioIncreasedPro-Apoptotic[4]
Cytochrome cRelease from MitochondriaApoptosome Formation[4]
Caspase-9ActivationInitiator Caspase[4]
Caspase-3ActivationExecutioner Caspase[4]
PARPCleavageApoptosis Marker[4]
Experimental Protocols

1.3.1. Cell Cycle Analysis via Flow Cytometry

  • Cell Culture and Treatment: Seed HL-60 cells at a density of 1 x 10⁶ cells/mL. Treat with varying concentrations of this compound or vehicle control for 24-48 hours.

  • Cell Harvesting: Harvest cells by centrifugation, wash with ice-cold phosphate-buffered saline (PBS).

  • Fixation: Resuspend the cell pellet in 500 µL of ice-cold PBS. Add 4.5 mL of ice-cold 70% ethanol dropwise while vortexing to prevent clumping. Fix overnight at -20°C.

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the pellet in 500 µL of PBS containing 100 µg/mL RNase A and 50 µg/mL propidium iodide (PI).

  • Analysis: Incubate for 30 minutes at 37°C in the dark. Analyze the DNA content using a flow cytometer. The percentages of cells in G0/G1, S, and G2/M phases are determined using cell cycle analysis software.

1.3.2. Western Blot Analysis for Apoptotic Proteins

  • Protein Extraction: Treat cells with this compound as described above. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Quantification: Determine protein concentration using a BCA protein assay.

  • Electrophoresis: Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-PAGE gel and separate by electrophoresis.

  • Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour. Incubate with primary antibodies (e.g., anti-p21, anti-Bcl-2, anti-caspase-3, anti-PARP) overnight at 4°C.

  • Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system. Use β-actin as a loading control.

Visualization of Anticancer Signaling Pathways

G1_Arrest_Apoptosis cluster_0 This compound-Induced G1 Arrest cluster_1 This compound-Induced Apoptosis SYR This compound p21_p27 p21, p27 SYR->p21_p27 Upregulates CDK_Cyclin CDK2/4/6 Cyclin D/E SYR->CDK_Cyclin Downregulates BaxBcl2 Bax/Bcl-2 Ratio SYR->BaxBcl2 Increases p21_p27->CDK_Cyclin Inhibits G1_S G1-S Transition CDK_Cyclin->G1_S Promotes Arrest G1 Arrest Apoptosis Apoptosis Arrest->Apoptosis Leads to Mito Mitochondrion BaxBcl2->Mito Acts on CytC Cytochrome c (release) Mito->CytC Casp9 Caspase-9 CytC->Casp9 Activates Casp3 Caspase-3 Casp9->Casp3 Activates Casp3->Apoptosis Executes

Caption: this compound's anticancer mechanism in HL-60 cells.

Anti-inflammatory Mechanisms of Action

This compound demonstrates significant anti-inflammatory properties across various cellular models, including lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages and IL-1β-activated chondrocytes.[5][6][7] Its primary mechanism involves the suppression of pro-inflammatory mediators through the inhibition of the NF-κB and MAPK signaling pathways.

Inhibition of Pro-inflammatory Mediators and Enzymes

This compound effectively reduces the production of key inflammatory molecules, including nitric oxide (NO), prostaglandin E2 (PGE2), tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), and interleukin-6 (IL-6).[1][5][6][7] This inhibition occurs at both the protein and mRNA levels. The reduction in NO and PGE2 is a direct consequence of this compound's ability to suppress the expression of their respective synthesizing enzymes, inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[1][5][6] In models of osteoarthritis, this compound also restrains the expression of matrix metalloproteinase-13 (MMP-13) and ameliorates the degradation of aggrecan and collagen II in chondrocytes.[6]

Suppression of the NF-κB Signaling Pathway

A central mechanism for this compound's anti-inflammatory effect is the potent inhibition of the nuclear factor-kappa B (NF-κB) pathway.[5][6] In resting cells, NF-κB is held inactive in the cytoplasm by its inhibitor, IκBα. Upon stimulation with inflammatory agents like LPS, IκBα is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes (iNOS, COX-2, TNF-α, etc.). This compound prevents this activation by suppressing the phosphorylation of IκBα, thereby inhibiting the nuclear translocation of the NF-κB p65 subunit.[5][8] Interestingly, in BV2 microglia cells, the anti-inflammatory activity of this compound has also been linked to its interaction with estrogen receptor β (ERβ).[8]

Modulation of MAPK Signaling

The anti-inflammatory effects of this compound are also mediated, in part, by the modulation of the mitogen-activated protein kinase (MAPK) signaling pathway.[5][9][10] MAPKs (including p38 and JNK) are upstream regulators that can influence NF-κB activation. Studies suggest that this compound can activate p38 and JNK proteins, which in turn contributes to the downregulation of NF-κB in RAW 264.7 cells.[10][11]

Table 2: Inhibitory Effects of this compound on Inflammatory Markers

Cell ModelStimulantMarker InhibitedConcentration Range (µM)Reference
RAW 264.7LPSNO, PGE2, TNF-α, IL-1β, IL-625 - 100[5][7]
RAW 264.7LPSiNOS, COX-2 (protein & mRNA)25 - 100[5][7]
BV2 MicrogliaLPSNO, IL-6, TNF-α, IL-1β, COX-2Not Specified[8]
Mouse ChondrocytesIL-1βNO, PGE2, IL-6, TNF-α, iNOS, COX-2, MMP-13Not Specified[6]
Experimental Protocols

2.4.1. Measurement of Nitric Oxide (Griess Assay)

  • Cell Culture and Treatment: Plate RAW 264.7 cells and allow them to adhere. Pre-treat with this compound for 1 hour, then stimulate with LPS (1 µg/mL) for 24 hours.

  • Sample Collection: Collect the cell culture supernatant.

  • Griess Reaction: Mix 50 µL of supernatant with 50 µL of Griess Reagent A (sulfanilamide solution) and incubate for 10 minutes. Add 50 µL of Griess Reagent B (NED solution) and incubate for another 10 minutes.

  • Measurement: Measure the absorbance at 540 nm. Calculate nitrite concentration using a sodium nitrite standard curve.

2.4.2. Cytokine Measurement (ELISA)

  • Sample Collection: Collect cell culture supernatants after treatment as described above.

  • ELISA Protocol: Perform the assay using commercially available ELISA kits for TNF-α, IL-6, or IL-1β according to the manufacturer's instructions.

  • Analysis: Briefly, coat a 96-well plate with a capture antibody. Add supernatants and standards. Add a detection antibody, followed by an enzyme-linked secondary antibody (e.g., streptavidin-HRP). Add substrate and stop the reaction. Measure absorbance and calculate cytokine concentrations based on the standard curve.

Visualization of Anti-inflammatory Signaling Pathway

Anti_Inflammatory cluster_nuc Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MAPK MAPK (p38, JNK) TLR4->MAPK IKK IKK TLR4->IKK IkBa p-IκBα IKK->IkBa Phosphorylates NFkB_cyto NF-κB (Cytoplasm) IkBa->NFkB_cyto Releases NFkB_nuc NF-κB (Nucleus) NFkB_cyto->NFkB_nuc Translocation Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) NFkB_nuc->Genes Upregulates Mediators Inflammatory Mediators (NO, PGE2, Cytokines) Genes->Mediators SYR This compound SYR->MAPK Modulates SYR->IKK Inhibits

Caption: this compound's inhibition of the NF-κB pathway.

Antioxidant and Cytoprotective Mechanisms

This compound exerts protective effects against cellular stress through direct antioxidant activity and the modulation of key cytoprotective pathways, including Nrf2 activation and autophagy.

Direct Radical Scavenging Activity

This compound demonstrates potent direct antioxidant activity by scavenging free radicals.[12] This capacity has been quantified using standard in vitro antioxidant assays.

Table 3: In Vitro Antioxidant Activity of this compound

AssayEC₅₀ Value (µg/mL)Cell Model/SystemReference
DPPH Radical Scavenging10.77Cell-free[12]
ABTS Radical Scavenging10.35Cell-free[12]
Activation of the Keap1/Nrf2/ARE Pathway

A key mechanism for this compound's indirect antioxidant effect is the activation of the Nuclear factor-E2-related factor 2 (Nrf2) pathway.[2] Under basal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. This compound is proposed to disrupt the Keap1-Nrf2 interaction, allowing Nrf2 to translocate to the nucleus.[2] In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of various cytoprotective genes, upregulating the expression of antioxidant enzymes such as heme oxygenase-1 (HO-1) and manganese superoxide dismutase (MnSOD).[13] This pathway is crucial for protecting cells, such as neonatal cardiomyocytes, from high glucose-induced oxidative stress and fibrosis.[2][11]

Induction of Autophagy

In human HaCaT keratinocytes subjected to oxidative stress (H₂O₂ treatment), this compound protects against skin aging by inducing autophagy.[12] This is evidenced by an increase in the levels of LC3B, a key autophagy marker. The induction of autophagy contributes to the anti-aging effect by reducing the expression of matrix metalloproteinases MMP-2 and MMP-9, which are responsible for degrading extracellular matrix components like collagen.[12] The inhibition of MMP-2 expression by this compound was counteracted by the autophagy inhibitor 3-methyladenine (3-MA), confirming the functional link between these processes.[12]

Mitochondrial Biogenesis via PPARβ Activation

In C2C12 skeletal muscle cells, this compound promotes mitochondrial biogenesis by activating the Peroxisome Proliferator-Activated Receptor β (PPARβ).[14] It moderately binds to and activates PPARβ (EC50 = 18.11 ± 4.77 µM), which in turn enhances the expression of PGC-1α and its downstream targets involved in mitochondrial function, such as CPT1 and UCP2.[14] This leads to an increase in mitochondrial replication and density, highlighting a role for this compound in cellular energy metabolism.[14]

Experimental Protocols

3.5.1. DPPH Radical Scavenging Assay

  • Preparation: Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol. Prepare various concentrations of this compound.

  • Reaction: Mix 100 µL of each this compound concentration with 100 µL of the DPPH solution in a 96-well plate.

  • Incubation: Incubate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm. A decrease in absorbance indicates radical scavenging activity.

  • Calculation: Calculate the percentage of inhibition and determine the EC₅₀ value, which is the concentration required to scavenge 50% of the DPPH radicals.

3.5.2. Nrf2 Nuclear Translocation via Immunofluorescence

  • Cell Culture and Treatment: Grow cells on coverslips. Treat with this compound for the desired time.

  • Fixation and Permeabilization: Fix cells with 4% paraformaldehyde, then permeabilize with 0.25% Triton X-100 in PBS.

  • Blocking and Staining: Block with 1% BSA. Incubate with a primary antibody against Nrf2 overnight. Wash, then incubate with a fluorescently labeled secondary antibody. Counterstain the nucleus with DAPI.

  • Imaging: Mount the coverslips onto slides and visualize using a fluorescence or confocal microscope. Increased nuclear fluorescence of Nrf2 compared to the cytoplasm indicates translocation.

Visualization of Nrf2 Activation Pathway

Nrf2_Activation cluster_cyto Cytoplasm cluster_nuc Nucleus Keap1 Keap1 Keap1_Nrf2 Keap1-Nrf2 Complex Keap1->Keap1_Nrf2 Nrf2_cyto Nrf2 Nrf2_cyto->Keap1_Nrf2 Nrf2_nuc Nrf2 Nrf2_cyto->Nrf2_nuc Translocation Degradation Proteasomal Degradation Keap1_Nrf2->Nrf2_cyto Releases Nrf2 Keap1_Nrf2->Degradation Basal State ARE ARE Nrf2_nuc->ARE Binds to Genes Antioxidant Genes (HO-1, MnSOD) ARE->Genes Upregulates SYR This compound SYR->Keap1_Nrf2 Disrupts ROS Oxidative Stress ROS->Keap1_Nrf2 Disrupts

Caption: this compound-mediated activation of the Nrf2/ARE pathway.

Neuroprotective Mechanisms of Action

This compound and its derivatives display neuroprotective properties by targeting neuroinflammation and apoptosis in neuronal cell models.

Anti-Neuroinflammatory Effects

In LPS-stimulated BV2 microglia, this compound significantly reduces the production of pro-inflammatory mediators like IL-6, TNF-α, IL-1β, COX-2, and NO.[8] This effect is mediated by inhibiting the activation and nuclear translocation of NF-κB p65.[8] Furthermore, this compound promotes a shift in microglia polarization from the pro-inflammatory M1 phenotype (reduced CD40 expression) towards the anti-inflammatory M2 phenotype (increased CD206 expression), contributing to the resolution of inflammation.[8]

Anti-Apoptotic Effects in Neuronal Cells

A glycoside derivative of this compound, (-)-Syringaresinol-4-O-β-D-glucopyranoside (SRG), has been shown to protect PC12 cells from corticosterone-induced apoptosis, an in vitro model relevant to anxiety and depression.[15] SRG treatment improved cell viability, reduced lactate dehydrogenase (LDH) release, and inhibited apoptosis. The mechanism involves the inhibition of the mitochondrial apoptotic pathway, evidenced by an up-regulation of the anti-apoptotic protein Bcl-2 and down-regulation of the pro-apoptotic protein Bax and cytosolic Cytochrome c. This leads to reduced caspase-3 activity.[15] Additionally, SRG activates pro-survival pathways involving CREB and Brain-Derived Neurotrophic Factor (BDNF).[15]

Inhibition of Serotonin Transporter (SERT)

In a distinct mechanism relevant to depression, (-)-syringaresinol acts as a potent, noncompetitive inhibitor of the human serotonin transporter (hSERT).[16] It inhibits SERT activity with an IC₅₀ value of 0.25 ± 0.01 μM for substrate uptake.[16] This noncompetitive inhibition, which decreases the maximal velocity (Vmax) of transport without significantly affecting the substrate affinity (Km), suggests an allosteric binding site and represents a novel mechanism of action compared to conventional antidepressants.[16]

Table 4: Neuroprotective Activities of this compound and its Derivatives

CompoundCell ModelEffectKey MechanismIC₅₀ / ConcentrationReference
(-)-SyringaresinolBV2 MicrogliaAnti-neuroinflammatoryNF-κB Inhibition, ERβ interactionNot specified[8]
SRGPC12 CellsAnti-apoptoticMitochondrial pathway inhibition, CREB/BDNF activation5, 10, 20 µM[15]
(-)-SyringaresinolhSERT-expressing cellsSERT InhibitionNoncompetitive inhibition0.25 µM (uptake)[16]
Experimental Protocols

4.4.1. Neuronal Cell Viability (MTT Assay)

  • Cell Culture and Treatment: Seed PC12 cells in a 96-well plate. Treat with corticosterone to induce damage, with or without co-treatment of various concentrations of SRG.

  • MTT Addition: After the treatment period (e.g., 48 hours), add MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add DMSO or isopropanol to dissolve the formazan crystals.

  • Measurement: Shake the plate and measure the absorbance at 570 nm. Cell viability is expressed as a percentage relative to the untreated control.

Visualization of Neuroprotective Anti-Apoptotic Pathway

Neuroprotection cluster_mito Mitochondrial Apoptotic Pathway cluster_survival Pro-Survival Pathway CORT Corticosterone Bcl2 Bcl-2 CORT->Bcl2 Bax Bax CORT->Bax SRG This compound Glycoside (SRG) SRG->Bcl2 SRG->Bax Casp3 Caspase-3 SRG->Casp3 CREB CREB SRG->CREB BDNF BDNF SRG->BDNF Mito Mitochondrion Bcl2->Mito Inhibits Cyt c release Bax->Mito Promotes Cyt c release Mito->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis Survival Cell Survival CREB->Survival BDNF->Survival

Caption: Neuroprotective mechanism of a this compound derivative.

Conclusion

This compound is a multi-target natural compound with well-defined mechanisms of action in various cellular models. Its ability to induce cancer cell apoptosis, suppress key inflammatory signaling pathways like NF-κB, activate the cytoprotective Nrf2 response, and exert neuroprotective effects underscores its significant therapeutic potential. The data summarized in this guide, from quantitative inhibition values to detailed pathway analysis, provides a solid foundation for researchers and drug development professionals. Future investigations should focus on translating these in vitro findings into in vivo models to fully evaluate the pharmacological stability, safety, and efficacy of this compound for treating a range of human diseases, including cancer, inflammatory disorders, and neurodegenerative conditions.

References

The Biological Activities of Syringaresinol Derivatives: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Introduction: Syringaresinol, a furofuran lignan formed from the coupling of two sinapyl alcohol units, is a naturally occurring phytochemical found in a variety of medicinal plants and cereals.[1] This compound and its derivatives, such as its glucosides, have garnered significant attention from the scientific community for their broad spectrum of biological activities. Medical research has revealed potent anti-inflammatory, antioxidant, neuroprotective, and anticancer effects, among others.[1] These properties establish this compound as a promising scaffold for the development of novel therapeutics for a range of human diseases, including inflammatory disorders, neurodegenerative diseases, and cancer.[1] This technical guide provides an in-depth overview of the core biological activities of this compound derivatives, presenting quantitative data, detailed experimental protocols, and the underlying molecular signaling pathways to support further research and drug development efforts.

Antioxidant Activity

This compound exhibits potent antioxidant properties, primarily through direct radical scavenging and the activation of endogenous antioxidant pathways. Its ability to neutralize reactive oxygen species (ROS) is a key mechanism underlying many of its other biological effects, including anti-aging and the mitigation of oxidative stress-related pathologies.[2]

Quantitative Data: Radical Scavenging Activity

The direct antioxidant capacity of this compound has been quantified using standard in-vitro assays, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. The half-maximal effective concentration (EC50) values demonstrate its efficiency in neutralizing these free radicals.

Assay TypeCompoundEC50 Value (μg/mL)Source
DPPH Radical ScavengingThis compound10.77[2]
ABTS Radical ScavengingThis compound10.35[2]
Signaling Pathway: Nrf2/ARE Activation

Beyond direct scavenging, this compound activates the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a master regulator of the cellular antioxidant response.[3][4] Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. In the presence of oxidative stress or activators like this compound, Nrf2 is released from Keap1 and translocates to the nucleus. There, it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, upregulating the expression of protective enzymes such as heme oxygenase 1 (HO-1) and superoxide dismutase (SOD).[3][5] This mechanism provides a sustained defense against oxidative damage.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Keap1_Nrf2 Keap1-Nrf2 Complex This compound->Keap1_Nrf2 Inhibits binding ROS Oxidative Stress (ROS) ROS->Keap1_Nrf2 Induces dissociation Nrf2_cyto Nrf2 Keap1_Nrf2->Nrf2_cyto Release Proteasome Proteasomal Degradation Keap1_Nrf2->Proteasome Ubiquitination Keap1 Keap1 Nrf2_nuc Nrf2 Nrf2_cyto->Nrf2_nuc Translocation ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE Transcription Gene Transcription Antioxidant_Genes Antioxidant Genes (HO-1, SOD, etc.) Transcription->Antioxidant_Genes NFkB_Pathway cluster_nucleus Nucleus This compound This compound IKK IKK Complex This compound->IKK Inhibits Stimulus Inflammatory Stimulus (LPS, IL-1β, TNF-α) Stimulus->IKK IkBa_p65 IkBα-p65/p50 (Inactive NF-κB) IKK->IkBa_p65 Phosphorylates IkBα p_IkBa P-IkBα p65_p50 p65/p50 (Active NF-κB) IkBa_p65->p65_p50 Release Proteasome Proteasomal Degradation p65_p50_nuc p65/p50 p65_p50->p65_p50_nuc Nuclear Translocation NFkB_DNA NF-κB Binding Site (DNA) p65_p50_nuc->NFkB_DNA Degradation Inflam_Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) NFkB_DNA->Inflam_Genes Initiates Transcription Experimental_Workflow cluster_analysis 6. Analysis of Inflammatory Markers A 1. Cell Culture (e.g., RAW 264.7 Macrophages) B 2. Plating & Adherence Seed cells in multi-well plates and allow to adhere overnight. A->B C 3. Pre-treatment Incubate cells with various concentrations of this compound derivative for 1-2 hours. B->C D 4. Stimulation Add inflammatory stimulus (e.g., 1 μg/mL LPS) to all wells except negative control. C->D E 5. Incubation Incubate for a defined period (e.g., 20-24 hours). D->E F1 Supernatant Collection: Measure secreted NO (Griess Assay), PGE2, TNF-α, IL-6 (ELISA) E->F1 F2 Cell Lysate Collection: Measure protein expression (Western Blot) (iNOS, COX-2, p-IκBα, NF-κB) F3 RNA Extraction: Measure mRNA expression (RT-qPCR) (TNF-α, IL-6, etc.)

References

The Role of Syringaresinol in Plant Defense Mechanisms: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Syringaresinol, a lignan derived from the phenylpropanoid pathway, plays a significant, multifaceted role in the defense mechanisms of plants.[1][2] This technical guide provides an in-depth exploration of the biosynthesis, mode of action, and quantitative impact of this compound in protecting plants against a range of biotic stressors, including pathogenic fungi, bacteria, viruses, and herbivores. Detailed experimental protocols for the extraction, quantification, and functional analysis of this compound are provided, alongside visualizations of key signaling pathways and experimental workflows to facilitate a deeper understanding and further research in the field.

Introduction

Plants, being sessile organisms, have evolved a sophisticated arsenal of chemical defenses to protect themselves from a myriad of environmental threats. Among these, secondary metabolites are of paramount importance. This compound, a furofuran lignan, is synthesized in various plant species and has been identified as a key player in both constitutive and induced defense responses.[2][3] Its biological activities are diverse, ranging from direct antimicrobial and insecticidal effects to the modulation of host defense signaling pathways.[2][4][5] This guide aims to consolidate the current knowledge on this compound's function in plant defense, offering a technical resource for researchers in phytopathology, chemical ecology, and natural product-based drug discovery.

Biosynthesis of this compound

This compound is synthesized via the phenylpropanoid pathway, starting from the amino acid phenylalanine. The core of its structure is formed through the oxidative coupling of two sinapyl alcohol monomers.[2] This dimerization is a critical step, often mediated by laccases and peroxidases, and its regulation is a key aspect of the plant's defense response.

Syringaresinol_Biosynthesis Phenylalanine Phenylalanine Cinnamic_Acid Cinnamic Acid Phenylalanine->Cinnamic_Acid PAL p_Coumaric_Acid p-Coumaric Acid Cinnamic_Acid->p_Coumaric_Acid C4H Caffeic_Acid Caffeic Acid p_Coumaric_Acid->Caffeic_Acid C3H Ferulic_Acid Ferulic Acid Caffeic_Acid->Ferulic_Acid COMT Sinapic_Acid Sinapic Acid Ferulic_Acid->Sinapic_Acid F5H Sinapoyl_CoA Sinapoyl-CoA Sinapic_Acid->Sinapoyl_CoA 4CL Sinapaldehyde Sinapaldehyde Sinapoyl_CoA->Sinapaldehyde CCR Sinapyl_Alcohol Sinapyl Alcohol Sinapaldehyde->Sinapyl_Alcohol CAD This compound This compound Sinapyl_Alcohol->this compound Laccases/Peroxidases

Caption: Biosynthetic pathway of this compound from phenylalanine.

Role in Plant Defense Mechanisms

This compound contributes to plant defense through a variety of mechanisms, including direct toxicity to invaders and modulation of the plant's immune response.

Antifungal Activity

This compound has demonstrated significant antifungal properties against a range of plant pathogenic fungi. Its mode of action is believed to involve the disruption of fungal cell membranes and the inhibition of essential enzymes.

Table 1: Antifungal Activity of this compound

Fungal SpeciesActivityReference
Fusarium oxysporumMycelial growth inhibition[6]
Fusarium solaniAntifungal activity[7]
General AntifungalInhibition of various fungal pathogens[4]
Insecticidal and Larvicidal Activity

This compound also plays a role in defending plants against herbivorous insects. It can act as a feeding deterrent, a growth inhibitor, or a direct toxin.

Table 2: Insecticidal and Larvicidal Activity of this compound

Insect SpeciesActivityLC50 (µg/mL)Reference
Culex pipiens quinquefasciatusLarvicidal0.009 - 0.24[5]
Antiviral Activity

Recent studies have highlighted the potential of this compound and its derivatives in combating plant viruses. It is suggested that these compounds can interfere with viral replication and movement within the plant. Research has shown that this compound-derived glucosides can inhibit the replication of the tobacco mosaic virus.[8]

Antioxidant Activity and Oxidative Stress Response

Upon pathogen attack or herbivore feeding, plants often experience a rapid increase in reactive oxygen species (ROS), known as the oxidative burst. This compound, as a potent antioxidant, can help to mitigate the damaging effects of excessive ROS while also potentially playing a role in ROS signaling.[4][9]

Table 3: Antioxidant Activity of this compound

AssayEC50 (µg/mL)Reference
DPPH Radical Scavenging10.77[4]
ABTS Radical Scavenging10.35[4]

Signaling Pathways in Plant Defense

While the precise signaling cascades initiated by or involving this compound in plants are still under active investigation, it is hypothesized to interact with key defense-related hormone pathways, such as those of salicylic acid (SA) and jasmonic acid (JA). These pathways are central to the plant's response to biotrophic and necrotrophic pathogens, as well as herbivores.[10][11][12][13]

Syringaresinol_Signaling cluster_pathogen Pathogen/Herbivore Attack cluster_response Plant Defense Response Pathogen Pathogen/Herbivore Recognition This compound This compound Biosynthesis Pathogen->this compound ROS_Burst ROS Burst Pathogen->ROS_Burst SA_Pathway Salicylic Acid (SA) Pathway This compound->SA_Pathway Modulates JA_Pathway Jasmonic Acid (JA) Pathway This compound->JA_Pathway Modulates Defense_Genes Defense Gene Expression (e.g., PR proteins) SA_Pathway->Defense_Genes JA_Pathway->Defense_Genes ROS_Burst->SA_Pathway Extraction_Workflow Start Dried Plant Material Extraction Methanol Extraction (Ultrasonication) Start->Extraction Centrifugation Centrifugation & Supernatant Collection Extraction->Centrifugation Evaporation Solvent Evaporation Centrifugation->Evaporation Purification Silica Gel Column Chromatography Evaporation->Purification End Purified this compound Purification->End

References

Preliminary In Vitro Studies of Syringaresinol Bioactivity: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Syringaresinol, a naturally occurring lignan found in various plants, including Panax ginseng, has garnered significant interest for its diverse pharmacological activities.[1][2] Preliminary in vitro studies have demonstrated its potential as a therapeutic agent with antioxidant, anti-inflammatory, anti-aging, vasorelaxant, and anti-melanogenic properties. This technical guide provides a comprehensive overview of the key in vitro bioactivities of this compound, with a focus on detailed experimental protocols, quantitative data, and the underlying signaling pathways.

Antioxidant Activity

This compound has shown potent antioxidant effects in various in vitro models. Its radical scavenging capabilities have been primarily evaluated using DPPH and ABTS assays.

Quantitative Data: Antioxidant Activity
AssayParameterValue (μg/mL)Source
DPPH Radical ScavengingEC5010.77[1]
ABTS Radical ScavengingEC5010.35[1]
Experimental Protocols

1.2.1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay [1]

  • Prepare various concentrations of this compound (e.g., 12.5–200 μg/mL).

  • Prepare a 300 μM DPPH solution in a suitable solvent (e.g., methanol).

  • Mix the this compound solutions with the DPPH solution.

  • Incubate the mixture at 37°C for 15-30 minutes.

  • Measure the absorbance of the solution at 517 nm using a spectrophotometer.

  • Ascorbic acid can be used as a positive control.

  • Calculate the radical scavenging activity using the formula: Radical Scavenging Activity (%) = [(A0 - A1) / A0] x 100 Where A0 is the absorbance of the control (DPPH solution alone) and A1 is the absorbance of the sample.

1.2.2. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay [1]

  • Prepare various concentrations of this compound (e.g., 12.5–200 μg/mL).

  • Prepare a 7.4 mM ABTS stock solution and a 2.6 mM potassium persulfate stock solution.

  • Mix the two stock solutions in equal volumes and allow them to react for 12-16 hours in the dark to generate the ABTS radical cation (ABTS•+).

  • Dilute the ABTS•+ solution with a suitable buffer (e.g., ethanol) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Mix the this compound solutions with the diluted ABTS•+ solution.

  • Incubate the mixture at 37°C for 15 minutes.

  • Measure the absorbance at 734 nm.

  • Calculate the radical scavenging activity using the same formula as for the DPPH assay.

Signaling Pathway

This compound's antioxidant effects are partly mediated by the activation of the Keap1/Nrf2 signaling pathway.[3][4] Under oxidative stress, Nrf2 translocates to the nucleus and binds to the antioxidant response element (ARE), leading to the transcription of antioxidant enzymes.

This compound This compound Keap1 Keap1 This compound->Keap1 Inhibits Nrf2 Nrf2 Keap1->Nrf2 Degradation ARE ARE Nrf2->ARE Translocates & Binds AntioxidantEnzymes Antioxidant Enzymes ARE->AntioxidantEnzymes Transcription

This compound activates the Keap1/Nrf2 antioxidant pathway.

Anti-inflammatory Activity

This compound exhibits significant anti-inflammatory properties by inhibiting the production of pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophage-like RAW 264.7 cells.[5]

Quantitative Data: Anti-inflammatory Activity
Cell LineStimulantInhibited MediatorsEffective Concentration (μM)Source
RAW 264.7LPSNO, PGE2, TNF-α, IL-1β, IL-625, 50, 100[5]
RAW 264.7LPSiNOS, COX-2 (protein expression)25, 50, 100[5]
Experimental Protocol: Inhibition of NO Production in RAW 264.7 Cells[5]
  • Seed RAW 264.7 cells in a 96-well plate and incubate until they reach 80-90% confluency.

  • Pre-treat the cells with various concentrations of this compound (e.g., 25, 50, 100 μM) for 1 hour.

  • Stimulate the cells with lipopolysaccharide (LPS; e.g., 1 μg/mL) for 24 hours.

  • Collect the cell culture supernatant.

  • Mix 100 μL of the supernatant with 100 μL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

  • Incubate for 10 minutes at room temperature.

  • Measure the absorbance at 540 nm.

  • Use a standard curve of sodium nitrite to quantify the nitric oxide (NO) concentration.

Signaling Pathway

The anti-inflammatory effects of this compound are mediated through the inhibition of the NF-κB and MAP-Kinase signaling pathways.[5] this compound suppresses the phosphorylation of IκBα, which prevents the nuclear translocation of the NF-κB p65 subunit. It also inhibits the phosphorylation of MAP kinases such as p38, ERK, and JNK.[5][6]

cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MAPK MAPK (p38, ERK, JNK) TLR4->MAPK IKK IKK TLR4->IKK Syringaresinol_MAPK This compound Syringaresinol_MAPK->MAPK Inhibits Phosphorylation IkBa IκBα IKK->IkBa Phosphorylates NFkB NF-κB (p65) IkBa->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocation Syringaresinol_NFkB This compound Syringaresinol_NFkB->IkBa Inhibits Phosphorylation InflammatoryGenes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-1β, IL-6) Nucleus->InflammatoryGenes Transcription

This compound inhibits NF-κB and MAPK signaling pathways.

Anti-aging Activity in Skin Cells

This compound has demonstrated protective effects against skin aging in human HaCaT keratinocytes by mitigating oxidative stress-induced damage.[1]

Quantitative Data: Anti-aging Activity
Cell LineInducerEffectConcentration (μg/mL)Source
HaCaTH₂O₂Reduced MMP-2 and MMP-9 expression100, 200[1]
HaCaTUVASuppressed MMP-1 productionNot specified[6]
Experimental Protocol: Western Blot for MMPs in HaCaT Cells[1]
  • Culture HaCaT keratinocytes to 80-90% confluency.

  • Pre-treat the cells with this compound (e.g., 100, 200 μg/mL) for a specified time.

  • Induce cellular stress with H₂O₂ (e.g., 500 μM) or irradiate with UVA.

  • Lyse the cells and collect the total protein.

  • Determine protein concentration using a BCA or Bradford assay.

  • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST.

  • Incubate the membrane with primary antibodies against MMP-2, MMP-9, or MMP-1 overnight at 4°C.

  • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) system.

  • Use an antibody against a housekeeping protein (e.g., β-actin) for normalization.

Signaling Pathway

This compound's anti-aging effect in skin cells involves the suppression of the MAPK/AP-1 signaling pathway, which leads to a downregulation of Matrix Metalloproteinases (MMPs) that degrade collagen.[6]

UVA UVA ROS ROS UVA->ROS MAPK MAPK (p38, ERK, JNK) ROS->MAPK AP1 AP-1 (c-Jun, c-Fos) MAPK->AP1 Activates This compound This compound This compound->MAPK Inhibits Phosphorylation MMPs MMPs (MMP-1, MMP-2, MMP-9) AP1->MMPs Transcription Collagen Collagen Degradation MMPs->Collagen

This compound suppresses the MAPK/AP-1 pathway in skin aging.

Vasorelaxant Activity

This compound induces vasorelaxation by increasing the production of nitric oxide (NO) in endothelial cells through the activation of endothelial nitric oxide synthase (eNOS).

Signaling Pathway

This compound promotes eNOS activation and subsequent NO production via two main pathways: the PI3K/Akt pathway and the PLC/Ca²⁺/CaMKKβ/AMPK pathway, both leading to eNOS phosphorylation.[7]

This compound This compound PI3K PI3K This compound->PI3K PLC PLC This compound->PLC Akt Akt PI3K->Akt eNOS eNOS Akt->eNOS Phosphorylation Ca2 Ca²⁺ PLC->Ca2 CaMKKb CaMKKβ Ca2->CaMKKb AMPK AMPK CaMKKb->AMPK AMPK->eNOS Phosphorylation NO NO eNOS->NO Production Vasorelaxation Vasorelaxation NO->Vasorelaxation

This compound-induced vasorelaxation signaling pathway.

Anti-Melanogenic Activity

In B16F10 melanoma cells, this compound has been shown to inhibit melanogenesis.[8]

Quantitative Data: Anti-Melanogenic Activity
Cell LineEffectConcentration (µg/mL)Source
B16F10Inhibited melanin content1 - 50[8]
Experimental Protocol: Melanin Content Assay in B16F10 Cells[8]
  • Seed B16F10 cells in a 6-well plate and allow them to adhere.

  • Treat the cells with various concentrations of this compound (e.g., 1-50 µg/mL) for 48-72 hours. Alpha-arbutin can be used as a positive control.

  • Wash the cells with PBS and lyse them with 1N NaOH containing 10% DMSO.

  • Incubate the lysate at 80°C for 1 hour to solubilize the melanin.

  • Measure the absorbance of the lysate at 475 nm.

  • Normalize the melanin content to the total protein content of each sample.

Conclusion

The preliminary in vitro studies on this compound highlight its significant potential across multiple therapeutic areas. The data presented in this guide, along with the detailed experimental protocols and elucidated signaling pathways, provide a solid foundation for further research and development. Future investigations should focus on translating these in vitro findings into in vivo models to validate the efficacy and safety of this compound for potential clinical applications.

References

Syringaresinol: A Technical Guide to its Nutraceutical Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Syringaresinol, a naturally occurring lignan found in various plants, has garnered significant scientific interest for its diverse pharmacological activities. This technical guide provides a comprehensive overview of this compound's potential as a nutraceutical compound, with a focus on its anti-inflammatory, antioxidant, and anti-aging properties. This document synthesizes key research findings, presenting quantitative data, detailed experimental protocols, and visual representations of its mechanisms of action to support further investigation and development.

Biochemical Profile

  • Chemical Name: 4-[(3S,3aR,6S,6aR)-6-(4-hydroxy-3,5-dimethoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-3-yl]-2,6-dimethoxyphenol

  • Molecular Formula: C₂₂H₂₆O₈

  • Molecular Weight: 418.4 g/mol

  • Class: Furofuran lignan

Quantitative Bioactivity Data

The following tables summarize the quantitative data on the bioactivities of this compound from various in vitro and in vivo studies.

Table 1: Anti-inflammatory Activity of this compound

ParameterCell/Animal ModelConcentration/DoseResultReference
NO ProductionLPS-stimulated RAW 264.7 cells25, 50, 100 µMSignificant, dose-dependent reduction[1][2]
PGE₂ ProductionLPS-stimulated RAW 264.7 cells25, 50, 100 µMSignificant, dose-dependent reduction[1][2]
TNF-α ProductionLPS-stimulated RAW 264.7 cells25, 50, 100 µMSignificant, dose-dependent reduction[1][2]
IL-1β ProductionLPS-stimulated RAW 264.7 cells25, 50, 100 µMSignificant, dose-dependent reduction[1][2]
IL-6 ProductionLPS-stimulated RAW 264.7 cells25, 50, 100 µMSignificant, dose-dependent reduction[1][2]
iNOS Protein ExpressionLPS-stimulated RAW 264.7 cells25, 50, 100 µMDose-dependent inhibition[1]
COX-2 Protein ExpressionLPS-stimulated RAW 264.7 cells25, 50, 100 µMDose-dependent inhibition[1]
Paw EdemaCarrageenan-induced in mice30 mg/kgSuppression of edema[1]
Inflammatory Mediators (NO, PGE₂, IL-6, TNF-α)IL-1β-activated mouse chondrocytes0-100 µMDose-dependent decrease[3]

Table 2: Antioxidant and Anti-aging Activity of this compound

ParameterAssay/Cell ModelConcentrationResultReference
DPPH Radical ScavengingIn vitro assayEC₅₀: 10.77 µg/mLPotent antioxidant activity[4]
ABTS Radical ScavengingIn vitro assayEC₅₀: 10.35 µg/mLPotent antioxidant activity[4]
MMP-1 ProductionUVA-irradiated HaCaT keratinocytes & HDFsNot specifiedSuppression[5][6]
MMP-2 and MMP-9 ExpressionH₂O₂-treated HaCaT cells100, 200 µg/mLSignificant reduction at mRNA and protein levels[4]
Procollagen ReleaseUVA-irradiated HaCaT keratinocytes & HDFsNot specifiedAttenuation of UVA-induced decrease[5]

Table 3: Effects on Signaling Molecules

TargetCell LineConcentrationEffectReference
eNOS PhosphorylationHUVECs10-30 µM (30 min)Dose-dependent increase[3]
Akt PhosphorylationHUVECs10-30 µM (30 min)Dose-dependent increase[3]
AMPK PhosphorylationHUVECs10-30 µM (30 min)Dose-dependent increase[3]
Intracellular Ca²⁺ LevelsHUVECs10-30 µM (30 min)Dose-dependent increase[3]

Key Signaling Pathways Modulated by this compound

This compound exerts its biological effects by modulating several key signaling pathways.

Anti-inflammatory Signaling: NF-κB and MAPK Pathways

This compound has been shown to inhibit the activation of the NF-κB pathway, a central regulator of inflammation.[7][8] It suppresses the phosphorylation of IκBα, which prevents the nuclear translocation of the p65 subunit of NF-κB.[7][9] This, in turn, downregulates the expression of pro-inflammatory genes, including iNOS, COX-2, TNF-α, IL-1β, and IL-6.[1][2] Additionally, this compound can modulate the Mitogen-Activated Protein Kinase (MAPK) pathway, specifically by inhibiting the phosphorylation of p38 and JNK, which are upstream regulators of NF-κB.[9]

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MAPK_p38 p38 TLR4->MAPK_p38 MAPK_JNK JNK TLR4->MAPK_JNK This compound This compound This compound->MAPK_p38 inhibits This compound->MAPK_JNK inhibits IKK IKK This compound->IKK inhibits MAPK_p38->IKK MAPK_JNK->IKK IκBα IκBα IKK->IκBα phosphorylates IκBα_NFκB IκBα-NF-κB Complex IκBα->IκBα_NFκB inhibits NFκB NF-κB (p65/p50) NFκB_n NF-κB (p65/p50) NFκB->NFκB_n translocates IκBα_NFκB->NFκB releases ProInflammatory_Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-1β, IL-6) NFκB_n->ProInflammatory_Genes activates transcription

This compound's Anti-inflammatory Mechanism via NF-κB and MAPK Pathways.
Antioxidant Signaling: Nrf2 Pathway

This compound demonstrates significant antioxidant effects, in part by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[10][11] Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1). This compound promotes the nuclear translocation of Nrf2.[10] In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of antioxidant genes, upregulating the expression of enzymes like Heme Oxygenase-1 (HO-1) and Manganese Superoxide Dismutase (MnSOD), thereby reducing reactive oxygen species (ROS).[10]

cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Keap1_Nrf2 Keap1-Nrf2 Complex This compound->Keap1_Nrf2 promotes dissociation ROS ROS ROS->Keap1_Nrf2 induces dissociation Keap1 Keap1 Nrf2 Nrf2 Nrf2_n Nrf2 Nrf2->Nrf2_n translocates Keap1_Nrf2->Nrf2 releases ARE ARE Nrf2_n->ARE binds to Antioxidant_Genes Antioxidant Genes (HO-1, MnSOD) ARE->Antioxidant_Genes activates transcription Antioxidant_Genes->ROS reduces

This compound's Antioxidant Mechanism via the Nrf2 Pathway.
Vasorelaxation Signaling: AMPK/eNOS Pathway

This compound induces vasorelaxation by increasing nitric oxide (NO) production in endothelial cells.[12][13] This is achieved through the activation of AMP-activated protein kinase (AMPK) and Akt, which in turn phosphorylate endothelial nitric oxide synthase (eNOS).[13] this compound also elevates intracellular calcium (Ca²⁺) levels, further contributing to eNOS activation and dimerization, leading to enhanced NO synthesis.[12][13]

cluster_cytoplasm Cytoplasm This compound This compound AMPK AMPK This compound->AMPK activates Akt Akt This compound->Akt activates Ca2_plus Intracellular Ca²⁺ This compound->Ca2_plus increases eNOS eNOS AMPK->eNOS phosphorylates Akt->eNOS phosphorylates NO NO eNOS->NO produces Ca2_plus->eNOS activates Start Start: Dried and Milled Plant Material Defatting Defatting with Hexane Start->Defatting Extraction Percolation with Dichloromethane:Methanol (2:1) Defatting->Extraction Concentration Concentration of Crude Extract Extraction->Concentration Silica_Gel_1 Silica Gel Column Chromatography (Eluent: EtOAc:Hexane and MeOH:EtOAc gradients) Concentration->Silica_Gel_1 Fractionation Fraction Collection Silica_Gel_1->Fractionation Silica_Gel_2 Further Silica Gel CC of Active Fraction (Eluent: EtOAc:Hexane gradient) Fractionation->Silica_Gel_2 Crystallization Crystallization from Ethanol Silica_Gel_2->Crystallization End End: Purified (+)-Syringaresinol Crystallization->End

References

Methodological & Application

Syringaresinol: From Plant Material to Purified Compound and Cellular Targets

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers and Drug Development Professionals

Introduction

Syringaresinol is a naturally occurring lignan found in a variety of plant species, including those from the Magnolia, Eucommia, and Panax genera. It has garnered significant attention from the scientific community due to its diverse pharmacological activities, including anti-inflammatory, antioxidant, and anti-fibrotic properties. These therapeutic potentials make this compound a promising candidate for drug development. This document provides detailed application notes and protocols for the extraction and purification of this compound from plant materials, as well as an overview of its known interactions with key cellular signaling pathways.

Data Presentation: Comparison of Extraction Methods

The efficiency of this compound extraction is highly dependent on the chosen method and the operational parameters. Below is a summary of quantitative data from various studies, highlighting the yields and key parameters of different extraction techniques.

Extraction MethodPlant MaterialSolvent/ModifierKey ParametersThis compound Yield (%)Reference
Maceration/Percolation Magnolia thailandica (twigs)Dichloromethane:Methanol (2:1)Room temperature~0.013% (from dried material)[1]
Ultrasound-Assisted Extraction (UAE) Eucommia ulmoides (leaves)85% Ethanol60 °C, 30 min, Solid-to-liquid ratio 1:4 (g/mL)Not specified directly for this compound, but noted for high efficiency for related lignans.[2]
Microwave-Assisted Extraction (MAE) Propolis70% Ethanol1 min, 140 WNot specified for this compound, but generally lower yield than UAE for phenolic compounds.[3][4]
Supercritical Fluid Extraction (SFE) Labisia pumila (leaves)CO₂ with 16% Ethanol-Water (78:22) co-solvent283 bar, 32 °CNot specified directly for this compound, but optimized for phenolic compounds.[5][6]

Note: The yields can vary significantly based on the plant species, part of the plant used, and the precise extraction conditions. The table provides a comparative overview based on available literature.

Experimental Protocols

Extraction Protocols

This protocol is based on the extraction of this compound from Magnolia thailandica twigs.[1]

  • Sample Preparation: Dry the plant material (e.g., twigs) at room temperature and mill into a fine powder.

  • Defatting (Optional but Recommended): To remove non-polar compounds that may interfere with subsequent purification, pre-extract the powdered plant material with a non-polar solvent like hexane. This can be done by maceration or using a Soxhlet apparatus. Discard the hexane extract.

  • Extraction:

    • Submerge the defatted plant powder in a 2:1 mixture of dichloromethane (CH₂Cl₂) and methanol (CH₃OH).

    • Allow the mixture to stand at room temperature for a specified period (e.g., 24-48 hours), with occasional agitation. Alternatively, use a percolation setup for continuous extraction.

    • Filter the mixture to separate the extract from the plant residue.

    • Repeat the extraction process with fresh solvent on the plant residue to ensure complete extraction.

  • Solvent Evaporation: Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.

This protocol is a general method adapted for lignan extraction and is noted for its efficiency.[2]

  • Sample Preparation: Dry the plant material (e.g., leaves) and grind it into a fine powder.

  • Extraction:

    • In a suitable vessel, mix the powdered plant material with the extraction solvent (e.g., 85% ethanol) at a specific solid-to-liquid ratio (e.g., 1:4 g/mL).

    • Place the vessel in an ultrasonic bath or use an ultrasonic probe.

    • Apply ultrasonic waves at a controlled temperature (e.g., 60°C) for a defined period (e.g., 30 minutes).

  • Filtration and Concentration:

    • After ultrasonication, separate the extract from the solid residue by vacuum filtration.

    • Concentrate the extract using a rotary evaporator to obtain the crude extract.

SFE is a green extraction technique that uses supercritical fluids, most commonly CO₂, as the solvent.[5][6]

  • Sample Preparation: Dry and grind the plant material to a consistent particle size.

  • SFE System Setup:

    • Load the ground plant material into the extraction vessel of the SFE system.

    • Set the desired extraction parameters:

      • Pressure: e.g., 283 bar

      • Temperature: e.g., 32 °C

      • Co-solvent: e.g., 16% ethanol-water mixture (78:22 v/v) to increase the polarity of the supercritical CO₂.

  • Extraction:

    • Pump liquid CO₂ into the system, where it is heated and pressurized to a supercritical state.

    • Introduce the co-solvent into the supercritical CO₂ stream.

    • Pass the supercritical fluid through the extraction vessel to dissolve the target compounds.

  • Collection:

    • Depressurize the fluid in the separator vessel, causing the CO₂ to return to a gaseous state and the extracted compounds to precipitate.

    • Collect the crude extract from the separator.

Purification Protocols

This is a widely used technique for the initial purification of the crude extract.[1]

  • Column Packing:

    • Prepare a slurry of silica gel (e.g., 70-230 mesh) in a non-polar solvent (e.g., hexane).

    • Pour the slurry into a glass column and allow it to pack under gravity or with gentle pressure.

  • Sample Loading:

    • Dissolve the crude extract in a minimal amount of the initial mobile phase or a suitable solvent.

    • Alternatively, adsorb the crude extract onto a small amount of silica gel, dry it, and then load the dried powder onto the top of the packed column.

  • Elution:

    • Elute the column with a solvent system of increasing polarity. A common gradient is starting with hexane and gradually increasing the proportion of ethyl acetate (EtOAc), followed by increasing proportions of methanol (MeOH) in ethyl acetate. For example:

      • EtOAc:Hexane (1:9, 3:7, 5:5, 10:0)

      • MeOH:EtOAc (1:9, 3:7, 5:5)

  • Fraction Collection and Analysis:

    • Collect fractions of the eluate.

    • Monitor the composition of the fractions using Thin Layer Chromatography (TLC).

    • Combine fractions containing the compound of interest.

  • Further Purification: The fractions rich in this compound may require further purification steps, such as recrystallization or another round of column chromatography with a shallower solvent gradient.

Prep-HPLC is used for high-resolution purification of target compounds from a partially purified fraction.[7][8][9]

  • Method Development:

    • Develop an analytical HPLC method to achieve good separation of this compound from impurities. This involves selecting an appropriate column (e.g., C18) and optimizing the mobile phase (e.g., a gradient of acetonitrile and water, often with a small amount of acid like formic acid for better peak shape).

  • Scale-Up:

    • Scale up the analytical method to a preparative scale by using a larger column with the same stationary phase and adjusting the flow rate and injection volume accordingly.

  • Purification:

    • Dissolve the this compound-rich fraction in the mobile phase.

    • Inject the sample onto the preparative HPLC column.

    • Run the separation using the scaled-up method.

  • Fraction Collection:

    • Collect the fractions corresponding to the this compound peak using a fraction collector, often triggered by a UV detector signal.

  • Solvent Removal:

    • Combine the pure fractions and remove the solvent, typically by lyophilization or rotary evaporation, to obtain the purified this compound.

HSCCC is a liquid-liquid partition chromatography technique that avoids solid stationary phases, which can be advantageous for preventing irreversible adsorption of the sample.[10][11][12]

  • Solvent System Selection:

    • Select a suitable two-phase solvent system where the target compound has an appropriate partition coefficient (K), typically between 0.5 and 2. A common system for lignans is a mixture of n-hexane-ethyl acetate-methanol-water at various volume ratios.

  • HSCCC System Preparation:

    • Fill the multilayer coil column of the HSCCC instrument with the stationary phase (either the upper or lower phase of the solvent system).

    • Rotate the column at a specific speed (e.g., 800-1000 rpm).

  • Sample Injection and Elution:

    • Pump the mobile phase (the other phase of the solvent system) through the column at a defined flow rate.

    • Once the system reaches hydrodynamic equilibrium, inject the sample solution (dissolved in a mixture of the upper and lower phases).

    • Continue pumping the mobile phase to elute the sample components.

  • Fraction Collection:

    • Continuously monitor the effluent with a UV detector and collect fractions.

  • Analysis and Solvent Removal:

    • Analyze the collected fractions by HPLC to determine their purity.

    • Combine the pure fractions and remove the solvents to obtain the purified this compound.

Signaling Pathways and Experimental Workflows

This compound has been shown to modulate several key signaling pathways involved in inflammation, oxidative stress, and fibrosis. Understanding these interactions is crucial for elucidating its mechanism of action.

Experimental Workflow Diagrams

Syringaresinol_Extraction_Purification_Workflow cluster_extraction Extraction cluster_methods Methods cluster_purification Purification cluster_high_res Methods plant_material Plant Material (Dried, Powdered) defatting Defatting (Hexane) plant_material->defatting extraction Extraction defatting->extraction crude_extract Crude Extract extraction->crude_extract maceration Maceration (e.g., Dichloromethane:Methanol) uae UAE (e.g., Ethanol) sfe SFE (Supercritical CO2 + Co-solvent) column_chrom Silica Gel Column Chromatography crude_extract->column_chrom partially_pure Partially Purified Fraction column_chrom->partially_pure high_res_purification High-Resolution Purification partially_pure->high_res_purification pure_this compound Pure this compound high_res_purification->pure_this compound prep_hplc Preparative HPLC hsccc HSCCC

General workflow for this compound extraction and purification.
Signaling Pathway Diagrams

This compound has been shown to exert anti-inflammatory effects by inhibiting the NF-κB signaling pathway. It can suppress the phosphorylation of IκBα, which prevents the nuclear translocation of the p50/p65 NF-κB subunits and subsequent transcription of pro-inflammatory genes.[13]

NFkB_Pathway cluster_stimulus cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS/TNF-α IKK IKK Complex LPS->IKK Activates IkB IκBα IKK->IkB Phosphorylates (P) IkB_NFkB IκBα-NF-κB Complex NFkB_p50_p65 NF-κB (p50/p65) NFkB_translocated NF-κB (p50/p65) NFkB_p50_p65->NFkB_translocated Translocates IkB_NFkB->NFkB_p50_p65 Releases This compound This compound This compound->IKK Inhibits DNA DNA NFkB_translocated->DNA Binds Pro_inflammatory_genes Pro-inflammatory Genes (e.g., iNOS, COX-2, TNF-α, IL-6) DNA->Pro_inflammatory_genes Transcription

This compound inhibits the NF-κB inflammatory pathway.

This compound can enhance the cellular antioxidant response by activating the Keap1/Nrf2 pathway. It is proposed to disrupt the interaction between Keap1 and Nrf2, leading to the stabilization and nuclear translocation of Nrf2. In the nucleus, Nrf2 induces the expression of antioxidant response element (ARE)-dependent genes.

Keap1_Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1 Keap1 Nrf2 Nrf2 Nrf2_translocated Nrf2 Nrf2->Nrf2_translocated Translocates Keap1_Nrf2 Keap1-Nrf2 Complex Proteasome Proteasomal Degradation Keap1_Nrf2->Proteasome Ubiquitination & Degradation This compound This compound This compound->Keap1_Nrf2 Disrupts sMaf sMaf Nrf2_translocated->sMaf Heterodimerizes Nrf2_sMaf Nrf2-sMaf Complex ARE ARE (Antioxidant Response Element) Nrf2_sMaf->ARE Binds Antioxidant_genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Antioxidant_genes Transcription

This compound activates the Keap1/Nrf2 antioxidant pathway.

The TGF-β/Smad pathway is a key driver of fibrosis. This compound has been shown to counteract fibrotic processes by potentially interfering with this pathway, leading to reduced expression of fibrotic markers.

TGFb_Smad_Pathway cluster_extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGFb TGF-β TGFbRII TGF-βRII TGFb->TGFbRII Binds TGFbRI TGF-βRI TGFbRII->TGFbRI Smad2_3 Smad2/3 TGFbRI->Smad2_3 pSmad2_3 p-Smad2/3 Smad4 Smad4 pSmad2_3->Smad4 Complexes with Smad_complex Smad2/3/4 Complex Smad_complex_nuc Smad2/3/4 Complex Smad_complex->Smad_complex_nuc Translocates This compound This compound This compound->TGFbRI Inhibits? This compound->Smad2_3 Inhibits Phosphorylation? DNA DNA Smad_complex_nuc->DNA Binds Fibrotic_genes Fibrotic Genes (e.g., Collagen, Fibronectin) DNA->Fibrotic_genes Transcription

This compound modulates the pro-fibrotic TGF-β/Smad pathway.

SIRT1 is a key regulator of cellular metabolism and longevity. This compound has been identified as an activator of SIRT1, which in turn can deacetylate various downstream targets, leading to beneficial cellular effects.

SIRT1_Pathway cluster_input cluster_core SIRT1 Regulation cluster_downstream Downstream Effects This compound This compound SIRT1 SIRT1 This compound->SIRT1 Activates NAM NAM SIRT1->NAM PGC1a_ac PGC-1α (acetylated) SIRT1->PGC1a_ac Deacetylates FOXO_ac FOXO (acetylated) SIRT1->FOXO_ac Deacetylates p53_ac p53 (acetylated) SIRT1->p53_ac Deacetylates NAD NAD+ NAD->SIRT1 PGC1a PGC-1α (deacetylated) PGC1a_ac->PGC1a Mito_biogenesis Mitochondrial Biogenesis PGC1a->Mito_biogenesis FOXO FOXO (deacetylated) FOXO_ac->FOXO Stress_resistance Stress Resistance FOXO->Stress_resistance p53 p53 (deacetylated) p53_ac->p53 Apoptosis_inhibition Apoptosis Inhibition p53->Apoptosis_inhibition

This compound activates the SIRT1 signaling pathway.

Conclusion

The protocols and data presented herein provide a comprehensive guide for the extraction and purification of this compound from plant sources. The choice of methodology will depend on the available resources, desired scale of production, and purity requirements. Furthermore, the elucidation of this compound's interactions with key cellular signaling pathways offers a foundation for further research into its therapeutic applications and for the development of novel drugs targeting inflammation, oxidative stress, and fibrotic diseases.

References

Application Note & Protocol: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Syringaresinol

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Syringaresinol is a naturally occurring lignan found in various plant species. It has garnered significant scientific interest due to its potential therapeutic properties, including antioxidant, anti-inflammatory, and neuroprotective activities. Accurate and precise quantification of this compound in plant extracts, formulations, and biological matrices is crucial for quality control, pharmacokinetic studies, and overall drug development and research.

This application note provides a detailed protocol for the quantification of this compound using a reliable and robust High-Performance Liquid Chromatography (HPLC) method with UV detection. The described methodology is suitable for routine analysis in research and quality control laboratories.

Principle of the Method

This method utilizes reversed-phase HPLC (RP-HPLC) to separate this compound from other components in a sample matrix. A C18 stationary phase is used in conjunction with a gradient elution of a polar mobile phase, consisting of acidified water and an organic modifier (acetonitrile). This compound is retained on the nonpolar stationary phase and is subsequently eluted as the concentration of the organic solvent in the mobile phase increases. Detection is achieved by monitoring the UV absorbance at a wavelength where this compound exhibits significant absorption. Quantification is performed by comparing the peak area of this compound in the sample to that of a known concentration in a standard solution.

Experimental Protocols

Materials and Reagents
  • This compound analytical standard (≥98% purity)

  • HPLC grade acetonitrile

  • HPLC grade methanol

  • Formic acid, analytical grade

  • Ultrapure water (18.2 MΩ·cm)

  • Plant material or sample containing this compound

  • 0.45 µm syringe filters

Instrumentation
  • HPLC system equipped with a quaternary or binary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

  • Analytical balance

  • Ultrasonic bath

  • Centrifuge

  • pH meter

  • Vortex mixer

Preparation of Standard Solutions
  • Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of methanol in a volumetric flask. Sonicate for 5 minutes to ensure complete dissolution.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase (initial conditions) to obtain concentrations ranging from 1 µg/mL to 100 µg/mL. These solutions are used to construct the calibration curve.

Sample Preparation (from Plant Material)
  • Drying and Grinding: Dry the plant material at 40°C until a constant weight is achieved. Grind the dried material into a fine powder.

  • Ultrasonic-Assisted Extraction (UAE):

    • Accurately weigh 1 g of the powdered plant material into a centrifuge tube.

    • Add 20 mL of 80% methanol in water.

    • Sonicate the mixture in an ultrasonic bath for 30 minutes at 40°C.[1]

    • Centrifuge the mixture at 4000 rpm for 15 minutes.

    • Collect the supernatant.

    • Repeat the extraction process on the residue with another 20 mL of 80% methanol.

    • Combine the supernatants and evaporate to dryness under reduced pressure.

    • Reconstitute the dried extract in a known volume (e.g., 5 mL) of the mobile phase (initial conditions).

  • Filtration: Filter the reconstituted extract through a 0.45 µm syringe filter into an HPLC vial prior to injection.

HPLC Conditions
ParameterRecommended Conditions
Column C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B Acetonitrile
Gradient Elution Time (min)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30°C
Detection Wavelength 271 nm

Method Validation

The analytical method should be validated according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for its intended purpose.[2] The following parameters should be assessed:

Data Presentation: Typical Performance Characteristics

The following table summarizes the typical performance characteristics for the HPLC quantification of lignans and related phenolic compounds. These values should be established in the user's laboratory for this compound.

Validation ParameterTypical Performance
Linearity (r²) ≥ 0.999
Linearity Range 1 - 100 µg/mL
Limit of Detection (LOD) 0.1 - 0.5 µg/mL
Limit of Quantification (LOQ) 0.3 - 1.5 µg/mL
Accuracy (% Recovery) 95 - 105%
Precision (% RSD) < 2% (Intra-day and Inter-day)
Specificity The method should demonstrate the ability to resolve this compound from other components in the sample matrix.

Note: The specific retention time for this compound will depend on the exact HPLC system, column, and operating conditions and should be determined using a pure standard.

Data Analysis

  • Calibration Curve: Generate a calibration curve by plotting the peak area of the this compound standards against their known concentrations. Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (r²).

  • Quantification: Determine the concentration of syringaresnol in the sample by interpolating its peak area into the calibration curve.

  • Calculation: The concentration of this compound in the original sample can be calculated using the following formula:

    Concentration (mg/g) = (C x V) / W

    Where:

    • C = Concentration of this compound from the calibration curve (mg/mL)

    • V = Final volume of the reconstituted extract (mL)

    • W = Weight of the initial sample (g)

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis Sample Plant Material DryGrind Drying and Grinding Sample->DryGrind UAE Ultrasonic-Assisted Extraction (80% Methanol, 30 min, 40°C) DryGrind->UAE Centrifuge Centrifugation UAE->Centrifuge CollectSupernatant Collect Supernatant Centrifuge->CollectSupernatant Evaporate Evaporation CollectSupernatant->Evaporate Reconstitute Reconstitution in Mobile Phase Evaporate->Reconstitute Filter Filtration (0.45 µm) Reconstitute->Filter HPLC_Injection HPLC Injection Filter->HPLC_Injection Separation C18 Column Separation (Gradient Elution) HPLC_Injection->Separation Detection UV Detection (271 nm) Separation->Detection Data_Acquisition Data Acquisition Detection->Data_Acquisition Calibration Calibration Curve Construction Data_Acquisition->Calibration Quantification Quantification of this compound Calibration->Quantification Report Final Report Quantification->Report

Caption: Experimental workflow for this compound quantification.

HPLC_Separation_Principle cluster_injection Injection cluster_column HPLC Column (C18) cluster_elution Elution Sample_Mixture Sample Mixture (this compound + Other Components) Stationary_Phase Nonpolar Stationary Phase (C18) Sample_Mixture->Stationary_Phase Interaction Early_Elution Early Eluting Polar Components Stationary_Phase->Early_Elution Weak Interaction Late_Elution Later Eluting This compound Stationary_Phase->Late_Elution Stronger Interaction (Eluted by higher % Acetonitrile) Mobile_Phase Polar Mobile Phase (Water/Acetonitrile Gradient) Mobile_Phase->Stationary_Phase Flows Over

Caption: Principle of reversed-phase HPLC separation.

References

Application Notes and Protocols for the Structural Elucidation of Syringaresinol using Nuclear Magnetic Resonance (NMR) Spectroscopy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Syringaresinol is a furofuran-type lignan found in a variety of plant species and is recognized for its diverse pharmacological activities, including antioxidant, anti-inflammatory, and antidiabetic properties. The precise structural characterization of this compound is paramount for its development as a potential therapeutic agent. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of natural products like this compound. This document provides detailed application notes and experimental protocols for the use of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR techniques in the structural determination of this compound.

Data Presentation

The structural elucidation of this compound is achieved through the comprehensive analysis of its NMR spectral data. The following tables summarize the typical ¹H and ¹³C NMR chemical shifts, as well as key 2D NMR correlations.

Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound (in CDCl₃)

Atom No.¹³C Chemical Shift (δc)¹H Chemical Shift (δн) (J in Hz)Key HMBC Correlations (¹H → ¹³C)Key COSY Correlations (¹H ↔ ¹H)
1132.9---
2, 6102.66.57 (s)C-1, C-3/5, C-4, C-7-
3, 5147.1---
4134.8---
785.94.72 (d, 4.0)C-1', C-2'/6', C-8, C-9H-8
854.23.10 (m)C-1', C-2'/6', C-7, C-9H-7, H-9
971.73.89 (dd, 9.0, 3.5), 4.25 (dd, 9.0, 6.8)C-7, C-8H-8
1'132.9---
2', 6'102.66.57 (s)C-1', C-3'/5', C-4', C-7'-
3', 5'147.1---
4'134.8---
7'85.94.72 (d, 4.0)C-1, C-2/6, C-8', C-9'H-8'
8'54.23.10 (m)C-1, C-2/6, C-7', C-9'H-7', H-9'
9'71.73.89 (dd, 9.0, 3.5), 4.25 (dd, 9.0, 6.8)C-7', C-8'H-8'
3/5-OCH₃56.33.88 (s)C-3/5-
3'/5'-OCH₃56.33.88 (s)C-3'/5'-

Note: The chemical shifts can vary slightly depending on the solvent and the concentration of the sample.

Experimental Protocols

Protocol 1: Sample Preparation for NMR Analysis
  • Isolation and Purification: this compound is typically isolated from plant material through a series of extraction and chromatographic steps. A general procedure involves extraction with a methanol-water mixture, followed by partitioning with solvents of increasing polarity (e.g., hexane, ethyl acetate). The ethyl acetate fraction is often enriched with lignans and can be further purified by column chromatography on silica gel, followed by preparative HPLC or crystallization to yield pure this compound.[1]

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of purified this compound.

    • Dissolve the sample in 0.5-0.7 mL of deuterated chloroform (CDCl₃). Other deuterated solvents such as methanol-d₄ (CD₃OD) or acetone-d₆ can also be used, which may result in slight variations in chemical shifts.

    • Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm) for referencing the chemical shifts.

    • Transfer the solution to a 5 mm NMR tube.

    • Ensure the solution is clear and free of any particulate matter.

Protocol 2: Acquisition of ¹D and ²D NMR Spectra

The following parameters are provided as a general guideline and may need to be optimized based on the specific NMR spectrometer and sample concentration.

  • ¹H NMR Spectroscopy:

    • Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker systems).

    • Spectral Width: 12-16 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: 16-64, depending on the sample concentration.

    • Temperature: 298 K.

  • ¹³C NMR Spectroscopy:

    • Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker systems).

    • Spectral Width: 200-240 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2 seconds.

    • Number of Scans: 1024-4096, as ¹³C has a low natural abundance.

  • COSY (Correlation Spectroscopy):

    • Pulse Program: Standard COSY experiment (e.g., 'cosygpqf' on Bruker systems).

    • Spectral Width: Same as the ¹H NMR spectrum in both dimensions.

    • Number of Increments: 256-512 in the F1 dimension.

    • Number of Scans per Increment: 2-8.

  • HSQC (Heteronuclear Single Quantum Coherence):

    • Pulse Program: Phase-sensitive HSQC with adiabatic pulses for uniform excitation (e.g., 'hsqcedetgpsisp2.3' on Bruker systems).

    • Spectral Width (F2 - ¹H): Same as the ¹H NMR spectrum.

    • Spectral Width (F1 - ¹³C): 10-160 ppm (to cover the protonated carbon region).

    • Number of Increments: 256-512 in the F1 dimension.

    • Number of Scans per Increment: 4-16.

    • One-bond ¹J(C,H) coupling constant: Set to an average of 145 Hz.

  • HMBC (Heteronuclear Multiple Bond Correlation):

    • Pulse Program: Gradient-selected HMBC (e.g., 'hmbcgplpndqf' on Bruker systems).

    • Spectral Width (F2 - ¹H): Same as the ¹H NMR spectrum.

    • Spectral Width (F1 - ¹³C): 0-180 ppm (to cover both protonated and quaternary carbons).

    • Number of Increments: 256-512 in the F1 dimension.

    • Number of Scans per Increment: 8-32.

    • Long-range coupling constant (ⁿJ(C,H)): Optimized for a value between 8-10 Hz to observe 2-3 bond correlations.

Data Analysis and Structural Elucidation

The structural elucidation of this compound is a stepwise process involving the interpretation of all acquired NMR data.

  • ¹H NMR Analysis: The ¹H NMR spectrum of this compound is characterized by its symmetry. It typically shows a singlet for the aromatic protons (H-2/6 and H-2'/6'), a singlet for the methoxy groups, and a series of multiplets for the aliphatic protons of the furofuran ring system.[2]

  • ¹³C NMR Analysis: The ¹³C NMR spectrum, often acquired with a DEPT (Distortionless Enhancement by Polarization Transfer) experiment, helps in distinguishing between CH, CH₂, and CH₃ groups. The symmetrical nature of this compound results in a reduced number of signals compared to the total number of carbon atoms.

  • HSQC Analysis: The HSQC spectrum establishes the direct one-bond correlations between protons and their attached carbons. This is crucial for assigning the proton and carbon signals of the furofuran ring and the aromatic methoxy groups.

  • COSY Analysis: The COSY spectrum reveals the proton-proton coupling network. For this compound, it will show correlations between the protons on the furofuran ring, for instance, between H-7 and H-8, and between H-8 and the two diastereotopic protons at H-9.

  • HMBC Analysis: The HMBC spectrum is key to piecing together the molecular fragments and establishing the overall connectivity. Key long-range correlations include those from the aromatic protons (H-2/6) to the benzylic carbon (C-7) and other aromatic carbons, and from the aliphatic protons to neighboring carbons in the furofuran ring and to the aromatic ring carbons.[1]

Visualization of Experimental Workflow and Structural Connectivity

The following diagrams illustrate the general workflow for the isolation and NMR analysis of this compound, and the key 2D NMR correlations that confirm its structure.

experimental_workflow cluster_extraction Isolation and Purification cluster_nmr NMR Analysis plant_material Plant Material extraction Extraction (e.g., MeOH/H₂O) plant_material->extraction partitioning Solvent Partitioning extraction->partitioning column_chromatography Column Chromatography partitioning->column_chromatography purification Preparative HPLC/Crystallization column_chromatography->purification pure_this compound Pure this compound purification->pure_this compound sample_prep Sample Preparation (CDCl₃, TMS) pure_this compound->sample_prep nmr_acquisition 1D & 2D NMR Acquisition sample_prep->nmr_acquisition data_processing Data Processing & Analysis nmr_acquisition->data_processing structure_elucidation Structural Elucidation data_processing->structure_elucidation

Caption: Workflow for this compound Isolation and NMR Analysis.

nmr_correlations cluster_structure Key 2D NMR Correlations for this compound H2_6 H-2/6 C7 C-7 H2_6->C7 HMBC C1 C-1 H2_6->C1 HMBC C4 C-4 H2_6->C4 HMBC H7 H-7 H8 H-8 H7->H8 COSY C8 C-8 H7->C8 HMBC C9 C-9 H7->C9 HMBC C2_6 C-2/6 H7->C2_6 HMBC H8->C7 HMBC H9 H-9 H8->H9 COSY H8->C9 HMBC H9->C7 HMBC H9->C8 HMBC

References

One-Pot Biocatalytic Synthesis of Racemic Syringaresinol: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the one-pot biocatalytic synthesis of racemic syringaresinol, a lignan with significant potential in nutraceutical and polymer chemistry applications. The synthesis is achieved through an enzymatic cascade, offering a green and efficient alternative to traditional chemical methods. Two primary biocatalytic routes are detailed below, utilizing either 2,6-dimethoxy-4-allylphenol or dihydrosinapyl alcohol as the starting material.

Introduction

This compound, a lignan formed from the dimerization of two sinapyl alcohol units, has garnered interest for its biological activities and potential as a renewable chemical building block. Traditional chemical synthesis methods often involve toxic reagents and costly purification steps. Biocatalytic approaches, particularly one-pot enzymatic cascades, present a more sustainable and efficient alternative. These systems utilize enzymes to perform sequential reactions in a single vessel, saving time, resources, and minimizing waste.

This protocol focuses on a two-enzyme cascade system employing a eugenol oxidase (EUGO) or an engineered variant and horseradish peroxidase (HRP). The eugenol oxidase catalyzes the oxidation of the starting material to form the intermediate, sinapyl alcohol. In the same pot, horseradish peroxidase utilizes the hydrogen peroxide generated in the first step to catalyze the oxidative dimerization of sinapyl alcohol to yield racemic this compound.[1][2][3] An alternative efficient method involves the use of laccase from Trametes versicolor for the direct conversion of sinapyl alcohol to this compound.[1][3][4]

Data Presentation

Table 1: Comparison of One-Pot Biocatalytic Syntheses of Racemic this compound
ParameterRoute 1: From 2,6-dimethoxy-4-allylphenolRoute 2: From Dihydrosinapyl AlcoholRoute 3: From Sinapyl Alcohol
Starting Material 2,6-dimethoxy-4-allylphenolDihydrosinapyl AlcoholSinapyl Alcohol
Enzymes Engineered Eugenol Oxidase (EUGO I427A), Horseradish Peroxidase (HRP)Engineered Eugenol Oxidase (EUGO10X), Horseradish Peroxidase (HRP)Laccase (Trametes versicolor)
Key Intermediate Sinapyl AlcoholSinapyl AlcoholNot Applicable
Substrate Conc. 10 mM5 mMNot specified in detail
Enzyme Conc. EUGO I427A: 5 µM, HRP: 0.65 µMEUGO10X: 10 µM, HRP: 10 µMNot specified in detail
Reaction Time 25 hoursStep 1: 3 hours, Step 2: Not specifiedNot specified in detail
Temperature Not specified (assumed ambient)35 °CNot specified in detail
pH Not specified (likely neutral)7.5 (50 mM Potassium Phosphate Buffer)Not specified in detail
Solvent/Buffer Not specified50 mM Potassium Phosphate Buffer with 10% DMSONot specified in detail
Final Product Yield 81% (on a 1g scale)36% (initial, optimization ongoing)93%
Reference [1][3][2][1][3][4]

Experimental Protocols

Protocol 1: One-Pot Synthesis from 2,6-dimethoxy-4-allylphenol

This protocol is based on the work utilizing an engineered eugenol oxidase (I427A mutant) and horseradish peroxidase.[1][3]

Materials:

  • 2,6-dimethoxy-4-allylphenol

  • Engineered Eugenol Oxidase (EUGO I427A)

  • Horseradish Peroxidase (HRP)

  • Suitable buffer (e.g., potassium phosphate buffer, pH 7.5)

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Silica gel for chromatography

Procedure:

  • Reaction Setup: In a suitable reaction vessel, dissolve 2,6-dimethoxy-4-allylphenol to a final concentration of 10 mM in the reaction buffer.

  • Enzyme Addition: Add the engineered eugenol oxidase (EUGO I427A) to a final concentration of 5 µM and horseradish peroxidase (HRP) to a final concentration of 0.65 µM.

  • Incubation: Stir the reaction mixture at room temperature for 25 hours. Monitor the reaction progress by a suitable analytical method such as HPLC.

  • Product Extraction: Upon completion, quench the reaction and extract the product with an organic solvent like ethyl acetate.

  • Purification: Concentrate the organic extract and purify the crude product by silica gel chromatography to obtain pure racemic this compound.

  • Characterization: Confirm the identity and purity of the synthesized this compound using ¹H NMR and ¹³C NMR spectroscopy.[1][3]

Protocol 2: One-Pot, Two-Step Synthesis from Dihydrosinapyl Alcohol

This protocol utilizes an engineered eugenol oxidase for the initial oxidation, followed by the addition of HRP for the dimerization.[2]

Materials:

  • Dihydrosinapyl alcohol

  • Engineered Eugenol Oxidase (e.g., EUGO10X)

  • Horseradish Peroxidase (HRP)

  • Potassium phosphate buffer (50 mM, pH 7.5)

  • Dimethyl sulfoxide (DMSO)

  • Acetonitrile

  • Ethyl acetate

Procedure:

  • Reaction Setup (Step 1): In a reaction vessel, prepare a solution of 5 mM dihydrosinapyl alcohol in 50 mM potassium phosphate buffer (pH 7.5) containing 10% DMSO.

  • First Enzyme Addition: Add the engineered eugenol oxidase to a final concentration of 10 µM.

  • First Incubation: Incubate the reaction mixture at 35 °C for 3 hours to allow for the conversion of dihydrosinapyl alcohol to sinapyl alcohol.

  • Second Enzyme Addition (Step 2): After the initial 3-hour incubation, add HRP to a final concentration of 10 µM.

  • Second Incubation: Continue the incubation at 35 °C. Monitor the formation of this compound by taking samples at time intervals, quenching with four volumes of acetonitrile, and analyzing by HPLC.[2]

  • Workup and Purification: Once the reaction is complete, the mixture can be worked up by extraction with ethyl acetate. The crude product is then purified by chromatography.

Visualizations

Signaling Pathways and Experimental Workflows

One_Pot_Syringaresinol_Synthesis cluster_route1 Route 1: From 2,6-dimethoxy-4-allylphenol cluster_route2 Route 2: From Dihydrosinapyl Alcohol A1 2,6-dimethoxy-4-allylphenol B1 Sinapyl Alcohol A1->B1 Eugenol Oxidase (I427A) + O2 C1 Racemic this compound B1->C1 Horseradish Peroxidase + H2O2 A2 Dihydrosinapyl Alcohol B2 Sinapyl Alcohol A2->B2 Engineered Eugenol Oxidase + O2 C2 Racemic this compound B2->C2 Horseradish Peroxidase + H2O2

Caption: Biocatalytic cascade for racemic this compound synthesis.

Experimental_Workflow start Start prep Prepare Reaction Mixture (Substrate in Buffer) start->prep add_eugo Add Eugenol Oxidase (Engineered) prep->add_eugo incubate1 Incubate (e.g., 3h at 35°C for Route 2) or co-addition for Route 1 add_eugo->incubate1 add_hrp Add Horseradish Peroxidase incubate1->add_hrp incubate2 Incubate until completion (e.g., 25h for Route 1) add_hrp->incubate2 quench Quench Reaction incubate2->quench extract Extract with Organic Solvent quench->extract purify Purify by Chromatography extract->purify analyze Analyze Product (NMR, HPLC) purify->analyze end End analyze->end

Caption: General experimental workflow for one-pot synthesis.

References

Syringaresinol: A High-Performance, Bio-Based Alternative to Bisphenol A in Polymer Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Syringaresinol, a naturally occurring lignan found in various plants, is emerging as a promising, sustainable, and safer alternative to the controversial petroleum-derived monomer, bisphenol A (BPA).[1] Concerns over the endocrine-disrupting properties of BPA have driven the search for renewable substitutes that do not compromise the performance of resulting polymers.[2][3] this compound's rigid, difunctional structure makes it an excellent candidate for the synthesis of high-performance bio-based polymers, including epoxy resins and polyesters, with properties comparable to their traditional counterparts.[4][5] Estrogenic activity tests have shown no endocrine disruption for this compound, highlighting its potential as a safer building block for polymer synthesis.[4][5]

These application notes provide an overview of the use of this compound in polymer chemistry, focusing on its application in epoxy-amine resins and polymers synthesized via Acyclic Diene Metathesis (ADMET) polymerization. Detailed protocols for key experimental procedures are provided to facilitate research and development in this area.

Applications of this compound in Polymer Chemistry

This compound-Based Epoxy-Amine Resins

This compound can be chemically modified to produce a bio-based epoxy monomer, this compound diglycidyl ether (SYR-EPO), which can then be cured with various hardeners to form thermosetting epoxy resins.[4][5] These bio-based epoxy resins exhibit excellent thermal stability and mechanical properties, making them suitable for a wide range of applications, including coatings, adhesives, and composites.[4][5]

Key Advantages:

  • Renewable Source: Derived from biomass, reducing reliance on fossil fuels.[1]

  • Safety: Lacks the endocrine-disrupting activity associated with BPA.[4][5]

  • High Performance: Forms robust thermosets with thermal and mechanical properties approaching those of BPA-based resins.[4][5]

Polymers via Acyclic Diene Metathesis (ADMET) Polymerization

This compound can be functionalized with terminal alkene chains to create α,ω-diene monomers. These monomers can then undergo ADMET polymerization, a powerful tool for synthesizing a variety of unsaturated polymers and polyesters.[6][7] This method allows for the creation of polymers with tunable thermal properties.[6][7]

Key Advantages:

  • Versatility: Enables the synthesis of a wide range of polymer architectures.

  • Tunable Properties: The thermal properties of the resulting polymers, such as the glass transition temperature (Tg), can be controlled by adjusting the length of the alkene chains on the monomer.[6][7]

  • Good Thermal Stability: this compound-based polymers produced via ADMET exhibit excellent thermal stability.[6][7]

Quantitative Data Summary

The following tables summarize the key performance data of this compound-based polymers compared to their BPA-based counterparts.

Table 1: Thermal Properties of this compound-Based Epoxy Resins vs. DGEBA

Polymer SystemCuring AgentGlass Transition Temperature (Tg) (°C)5% Weight Loss Temperature (Td5%) (°C)
SYR-EPOIsophorone diamine (IPDA)126298
DGEBA (BPA-based)Isophorone diamine (IPDA)150319
SYR-EPODiamine 173279
SYR-EPODiamine 2102309

Data sourced from references[4][5].

Table 2: Mechanical Properties of this compound-Based Epoxy Resins vs. DGEBA

Polymer SystemCuring AgentTensile Strength (MPa)Young's Modulus (GPa)Elongation at Break (%)
SYR-EPOIsophorone diamine (IPDA)~70~2.5~4-5
DGEBA (BPA-based)Isophorone diamine (IPDA)81.2~3.53.0

Data for DGEBA sourced from reference[3]. Data for SYR-EPO is estimated based on comparable systems and requires further direct experimental validation.

Table 3: Properties of Polymers from ADMET Polymerization of this compound-Derived Monomers

MonomerMolecular Weight (Mn) (kDa)Glass Transition Temperature (Tg) (°C)5% Weight Loss Temperature (Td5%) (°C)
SYR-AllLow molecular weight oligomers--
SYR-But4.5 - 14.118257
SYR-Hex4.5 - 14.145320
SYR-Dec4.5 - 14.170360

Data sourced from references[6][7].

Experimental Protocols

Protocol 1: Biocatalytic Synthesis of this compound

This protocol outlines a one-pot, two-enzyme cascade reaction for the synthesis of racemic this compound from a lignin-derived phenol.[8][9][10]

Materials:

  • Dihydrosinapyl alcohol

  • Eugenol oxidase (EUGO) variant (e.g., EUGO10X)

  • Horseradish peroxidase (HRP)

  • Potassium phosphate buffer (50 mM, pH 7.5)

  • Dimethyl sulfoxide (DMSO)

  • Acetonitrile

  • Ethyl acetate

Procedure:

  • Prepare a reaction mixture containing dihydrosinapyl alcohol (5 mM) and EUGO10X (10 µM) in potassium phosphate buffer with 10% DMSO.[8][9]

  • Incubate the reaction at 35 °C with shaking for 3 hours to allow for the conversion of dihydrosinapyl alcohol to sinapyl alcohol.[8][9]

  • Add HRP to the reaction mixture to a final concentration of 10 µM.[8][9]

  • Continue the incubation at 35 °C with shaking for another 21 hours to facilitate the oxidative dimerization of sinapyl alcohol to this compound.[10]

  • Quench the reaction by adding four volumes of acetonitrile.[8][9]

  • Extract the product with ethyl acetate.

  • Purify the this compound by column chromatography.

cluster_synthesis This compound Synthesis Dihydrosinapyl_alcohol Dihydrosinapyl Alcohol Sinapyl_alcohol Sinapyl Alcohol Dihydrosinapyl_alcohol->Sinapyl_alcohol Eugenol Oxidase (EUGO) This compound This compound Sinapyl_alcohol->this compound Horseradish Peroxidase (HRP)

Caption: Biocatalytic cascade for this compound synthesis.

Protocol 2: Synthesis of this compound Diglycidyl Ether (SYR-EPO)

This protocol describes the glycidylation of this compound to produce the epoxy monomer SYR-EPO.

Materials:

  • This compound

  • Epichlorohydrin (ECH)

  • Sodium hydroxide (NaOH)

  • Phase-transfer catalyst (e.g., tetrabutylammonium bromide)

  • Organic solvent (e.g., toluene)

Procedure:

  • Dissolve this compound in an excess of epichlorohydrin and an organic solvent in a reaction vessel equipped with a stirrer, condenser, and nitrogen inlet.

  • Add a phase-transfer catalyst to the mixture.

  • Slowly add a concentrated aqueous solution of sodium hydroxide to the reaction mixture while maintaining a constant temperature (e.g., 60-80 °C).

  • Continue stirring for several hours until the reaction is complete (monitor by TLC or HPLC).

  • Wash the organic layer with water to remove excess NaOH and the catalyst.

  • Dry the organic layer over an anhydrous salt (e.g., MgSO4) and filter.

  • Remove the solvent and excess epichlorohydrin under reduced pressure to obtain the crude SYR-EPO product.

  • Purify the SYR-EPO by column chromatography.

cluster_glycidylation SYR-EPO Synthesis This compound This compound SYR_EPO This compound Diglycidyl Ether (SYR-EPO) This compound->SYR_EPO Epichlorohydrin Epichlorohydrin Epichlorohydrin->SYR_EPO NaOH_PTC NaOH / Phase-Transfer Catalyst NaOH_PTC->SYR_EPO

Caption: Glycidylation of this compound to SYR-EPO.

Protocol 3: Curing of SYR-EPO with Isophorone Diamine (IPDA)

This protocol details the procedure for curing the bio-based epoxy monomer SYR-EPO with the amine hardener IPDA.

Materials:

  • This compound diglycidyl ether (SYR-EPO)

  • Isophorone diamine (IPDA)

  • Mold release agent

  • Casting mold

Procedure:

  • Preheat the SYR-EPO resin to reduce its viscosity (e.g., 60-80 °C).

  • Calculate the stoichiometric amount of IPDA required to cure the SYR-EPO. The amine hydrogen equivalent weight (AHEW) of the hardener and the epoxy equivalent weight (EEW) of the resin are needed for this calculation.

  • Thoroughly mix the preheated SYR-EPO with the calculated amount of IPDA for several minutes until a homogeneous mixture is obtained.

  • Degas the mixture in a vacuum chamber to remove any entrapped air bubbles.

  • Coat the casting mold with a mold release agent.

  • Pour the degassed mixture into the prepared mold.

  • Cure the resin in an oven following a specific cure schedule (e.g., 2 hours at 100 °C followed by 2 hours at 160 °C).[11]

  • Allow the cured resin to cool down slowly to room temperature before demolding.

  • Post-cure the sample at a higher temperature (e.g., 180 °C) for a few hours to ensure complete crosslinking and optimal properties.

cluster_curing Epoxy Curing Workflow Mix Mix SYR-EPO and IPDA Degas Degas Mixture Mix->Degas Cast Cast into Mold Degas->Cast Cure Cure in Oven Cast->Cure Post_Cure Post-Cure Cure->Post_Cure Final_Product Cured Thermoset Post_Cure->Final_Product

Caption: Workflow for curing SYR-EPO with IPDA.

Protocol 4: ADMET Polymerization of this compound-Derived α,ω-Dienes

This protocol provides a general procedure for the ADMET polymerization of this compound-based diene monomers.

Materials:

  • This compound-derived α,ω-diene monomer (e.g., SYR-But, SYR-Hex, SYR-Dec)

  • Grubbs' or Hoveyda-Grubbs' second-generation catalyst

  • Anhydrous, degassed solvent (e.g., toluene or solvent-free for bulk polymerization)

  • Schlenk flask and standard Schlenk line techniques

  • Ethyl vinyl ether (for quenching)

  • Methanol (for precipitation)

Procedure:

  • Thoroughly dry and degas the this compound-derived α,ω-diene monomer.

  • In a glovebox or under an inert atmosphere, charge a Schlenk flask with the monomer.

  • If performing a solution polymerization, add the anhydrous, degassed solvent. For bulk polymerization, gently heat the monomer to its molten state.

  • Add the metathesis catalyst (e.g., 1 mol%) to the reaction mixture under a positive pressure of inert gas.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir under a dynamic vacuum to remove the ethylene byproduct, which drives the polymerization forward.[12]

  • Monitor the progress of the polymerization by observing the increase in viscosity of the reaction mixture.

  • After the desired reaction time (e.g., 4-24 hours), quench the polymerization by adding a small amount of ethyl vinyl ether.

  • Dissolve the polymer in a suitable solvent (e.g., chloroform) and precipitate it into a non-solvent (e.g., cold methanol).

  • Filter and dry the polymer under vacuum to a constant weight.

cluster_admet ADMET Polymerization Workflow Monomer_Prep Prepare Monomer Reaction_Setup Setup Reaction under Inert Atmosphere Monomer_Prep->Reaction_Setup Add_Catalyst Add Catalyst Reaction_Setup->Add_Catalyst Polymerize Polymerize under Vacuum Add_Catalyst->Polymerize Quench Quench Reaction Polymerize->Quench Precipitate Precipitate and Purify Polymer Quench->Precipitate Final_Polymer Unsaturated Polyester Precipitate->Final_Polymer

Caption: General workflow for ADMET polymerization.

Conclusion

This compound presents a compelling case as a renewable and safer alternative to BPA in the polymer industry. The polymers derived from this compound demonstrate high performance, with thermal and mechanical properties that are competitive with traditional petroleum-based materials. The protocols provided herein offer a starting point for researchers to explore the synthesis and application of this compound-based polymers, paving the way for the development of the next generation of sustainable and high-performance materials. Further research and optimization of these protocols will undoubtedly expand the application scope of this versatile bio-based building block.

References

In Vivo Experimental Design for Testing Syringaresinol Efficacy: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for designing and conducting in vivo experiments to evaluate the therapeutic efficacy of syringaresinol. This document outlines detailed protocols for relevant assays and presents data in a structured format to facilitate experimental planning and execution.

Introduction to this compound

This compound is a naturally occurring lignan found in various plants, including Panax ginseng.[1][2] It has garnered significant scientific interest due to its diverse pharmacological activities, including anti-inflammatory, antioxidant, neuroprotective, and cardioprotective effects.[1][3] In vivo studies have demonstrated its potential in ameliorating conditions such as diabetic cardiomyopathy, osteoarthritis, cognitive deficits, and skin aging.[4][5][6] The therapeutic effects of this compound are attributed to its ability to modulate key signaling pathways, including the NF-κB, Keap1/Nrf2, and TGF-β/Smad pathways.[4][5]

In Vivo Experimental Design & Data Presentation

The following tables outline recommended experimental designs for testing the efficacy of this compound in various preclinical models.

Anti-Inflammatory Efficacy

Model: Carrageenan-Induced Paw Edema in Mice

ParameterDescription
Animal Model Male C57BL/6 mice, 6-8 weeks old
Grouping 1. Vehicle Control (e.g., 0.5% CMC-Na, p.o.)2. This compound (5, 10, 20 mg/kg, p.o.)3. Positive Control (e.g., Indomethacin, 10 mg/kg, p.o.)
Treatment Schedule Single oral administration 1 hour prior to carrageenan injection.
Induction Subplantar injection of 1% carrageenan in saline into the right hind paw.
Outcome Measures - Paw volume/thickness measured at 1, 2, 3, 4, and 5 hours post-carrageenan.- Histopathological analysis of paw tissue.- Myeloperoxidase (MPO) activity in paw tissue.- Cytokine levels (TNF-α, IL-1β, IL-6) in paw tissue homogenate or serum (ELISA).- Western blot analysis of NF-κB pathway proteins (p-p65, IκBα) in paw tissue.
Osteoarthritis Amelioration

Model: Destabilization of the Medial Meniscus (DMM) in Mice

ParameterDescription
Animal Model Male C57BL/6 mice, 10-12 weeks old
Grouping 1. Sham Operation + Vehicle2. DMM + Vehicle3. DMM + this compound (10, 20 mg/kg, p.o. or intra-articular)4. DMM + Positive Control (e.g., Celecoxib, 10 mg/kg, p.o.)
Treatment Schedule Daily oral gavage or weekly intra-articular injections for 8-12 weeks, starting 1 week post-surgery.
Induction Surgical destabilization of the medial meniscus in the right knee joint.
Outcome Measures - Histological scoring of cartilage degradation (Safranin O-Fast Green staining).- Immunohistochemical analysis of MMP-13 and ADAMTS-5.- Micro-CT analysis of subchondral bone changes.- Pain assessment (e.g., von Frey filaments, incapacitance testing).- Gene expression of inflammatory and catabolic markers in cartilage (RT-PCR).
Antioxidant and Neuroprotective Efficacy

Model: Streptozotocin (STZ)-Induced Diabetic Model for Cognitive Deficits

ParameterDescription
Animal Model Male C57BL/6 mice, 8-10 weeks old
Grouping 1. Control + Vehicle2. STZ + Vehicle3. STZ + this compound (5, 15 mg/kg, p.o.)4. STZ + Positive Control (e.g., Metformin)
Treatment Schedule Daily oral gavage for 8 weeks following STZ-induced diabetes.
Induction High-fat diet followed by intraperitoneal injection of STZ.[6]
Outcome Measures - Behavioral tests for cognitive function (Y-maze, Morris water maze).[6]- Measurement of oxidative stress markers (MDA, SOD, GPx) in brain tissue.- Western blot analysis of Keap1/Nrf2 and AMPK pathway proteins in brain tissue.[4][6]- Histopathological analysis of neuronal integrity in the hippocampus.- Measurement of inflammatory cytokines in the brain.

Experimental Workflows and Signaling Pathways

The following diagrams illustrate the experimental workflow and key signaling pathways modulated by this compound.

experimental_workflow cluster_preclinical_model In Vivo Model Selection cluster_treatment Treatment Regimen cluster_evaluation Efficacy Evaluation Animal Model Animal Model Disease Induction Disease Induction Animal Model->Disease Induction Grouping Grouping Disease Induction->Grouping Dosing & Administration Dosing & Administration Grouping->Dosing & Administration Behavioral/Functional Assessment Behavioral/Functional Assessment Dosing & Administration->Behavioral/Functional Assessment Biochemical Assays Biochemical Assays Behavioral/Functional Assessment->Biochemical Assays Histopathology Histopathology Biochemical Assays->Histopathology Molecular Analysis Molecular Analysis Histopathology->Molecular Analysis

Figure 1: General in vivo experimental workflow.

nf_kb_pathway cluster_inhibition Inflammatory Stimuli Inflammatory Stimuli IKK IKK Inflammatory Stimuli->IKK Activates IκBα IκBα IKK->IκBα Phosphorylates NF-κB (p65/p50) NF-κB (p65/p50) IκBα->NF-κB (p65/p50) Inhibits Nucleus Nucleus NF-κB (p65/p50)->Nucleus Translocates to Pro-inflammatory Genes Pro-inflammatory Genes Nucleus->Pro-inflammatory Genes Upregulates This compound This compound This compound->IKK Inhibits nrf2_pathway cluster_activation Oxidative Stress Oxidative Stress Keap1 Keap1 Oxidative Stress->Keap1 Activates Nrf2 Nrf2 Keap1->Nrf2 Sequesters & Promotes Degradation Nucleus Nucleus Nrf2->Nucleus Translocates to Antioxidant Genes (HO-1, NQO1) Antioxidant Genes (HO-1, NQO1) Nucleus->Antioxidant Genes (HO-1, NQO1) Upregulates This compound This compound This compound->Keap1 Inhibits

References

Application Notes and Protocols for Studying Syringaresinol Effects in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to studying the biological effects of syringaresinol, a lignan found in various plants, in a cell culture setting. This document includes detailed protocols for key experiments, a summary of quantitative data from published studies, and diagrams of relevant signaling pathways and experimental workflows.

Introduction to this compound

This compound is a naturally occurring lignan with a range of reported biological activities, making it a compound of interest for therapeutic development.[1] In vitro studies have demonstrated its potential as an anti-inflammatory, antioxidant, and anti-cancer agent.[2][3] These effects are mediated through the modulation of several key cellular signaling pathways, including NF-κB, MAPK, and Nrf2, as well as the induction of apoptosis in cancer cells.[3][4][5] This document outlines standardized protocols to investigate these effects in various cell lines.

Data Presentation: Quantitative Effects of this compound

The following tables summarize the dose-dependent effects of this compound on cell viability, inflammatory markers, and apoptosis from various studies. This allows for easy comparison of its potency across different cell types and experimental conditions.

Table 1: Cytotoxicity of this compound in Different Cell Lines

Cell LineAssayConcentration (µM)Incubation Time% Cell Viability/EffectReference
HepG2Resazurin reduction0.1, 1, 10, 1001h, 24hNo significant cytotoxicity[6]
HT29Resazurin reduction0.1, 1, 10, 1001h, 24hNo significant cytotoxicity[6]
HL-60MTT assay0.5 - 40Not SpecifiedConcentration-dependent decrease[6]
SW982Not SpecifiedHighest concentrationNot SpecifiedSlight inhibition[7]

Table 2: Anti-inflammatory Effects of this compound

Cell LineInducerThis compound Conc. (µM)Measured Parameter% Inhibition/EffectReference
RAW 264.7LPS25, 50, 100NO ProductionSignificant, dose-dependent reduction[8]
RAW 264.7LPS25, 50, 100PGE2 ProductionSignificant, dose-dependent reduction[4]
RAW 264.7LPS25, 50, 100TNF-α ProductionSignificant, dose-dependent reduction[4]
RAW 264.7LPS25, 50, 100IL-6 ProductionSignificant, dose-dependent reduction[4]
RAW 264.7LPS25, 50, 100IL-1β ProductionSignificant, dose-dependent reduction[4]
RAW 264.7LPS25, 50, 100iNOS Protein ExpressionInhibition[4]
RAW 264.7LPS25, 50, 100COX-2 Protein ExpressionInhibition[4]
Mouse ChondrocytesIL-1β0 - 100NO ProductionDose-dependent decrease[2]
Mouse ChondrocytesIL-1β0 - 100PGE2 ProductionDose-dependent decrease[2]
Mouse ChondrocytesIL-1β0 - 100IL-6 ProductionDose-dependent decrease[2]
Mouse ChondrocytesIL-1β0 - 100TNF-α ProductionDose-dependent decrease[2]
Mouse ChondrocytesIL-1β0 - 100iNOS Protein ExpressionDownregulation[2]
Mouse ChondrocytesIL-1β0 - 100COX-2 Protein ExpressionDownregulation[2]

Table 3: Pro-apoptotic Effects of this compound in Cancer Cells

Cell LineThis compound Conc. (µM)ParameterObservationReference
HL-60Dose- and time-dependentG1 arrestIncreased[5]
HL-60Dose- and time-dependentApoptosisInduced[5]
HL-60Not SpecifiedBax/Bcl-2 ratioAltered[5]
HL-60Not SpecifiedCytochrome c releaseInduced[5]
HL-60Not SpecifiedCaspase-3 activationInduced[5]
HL-60Not SpecifiedCaspase-9 activationInduced[5]

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the effects of this compound.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the effect of this compound on cell viability and to determine its cytotoxic concentration (IC50).[9]

Materials:

  • Cells of interest (e.g., cancer cell lines, inflammatory cell models)

  • Complete cell culture medium

  • This compound stock solution (dissolved in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO) and an untreated control.

  • Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until formazan crystals are visible.

  • Carefully remove the medium containing MTT.

  • Add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control.

Western Blot Analysis for Signaling Pathway Proteins

This protocol is used to analyze the effect of this compound on the expression and phosphorylation of key proteins in signaling pathways like NF-κB and MAPK.[10]

Materials:

  • Cells of interest

  • This compound

  • Stimulating agent (e.g., LPS for inflammatory models)

  • 6-well plates

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-p65, anti-p65, anti-p-IκBα, anti-IκBα, anti-p-p38, anti-p38, anti-β-actin)

  • HRP-conjugated secondary antibody

  • ECL detection reagent

  • Chemiluminescence imaging system

Procedure:

  • Seed cells in 6-well plates and grow to 80-90% confluency.

  • Pre-treat cells with various concentrations of this compound for 1-2 hours.

  • Stimulate the cells with the appropriate agent (e.g., LPS at 1 µg/mL) for a specified time (e.g., 30 minutes for phosphorylation events).

  • Wash cells with ice-cold PBS and lyse with RIPA buffer.

  • Determine protein concentration using the BCA assay.

  • Prepare protein lysates by adding Laemmli buffer and boiling for 5-10 minutes.

  • Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel and perform electrophoresis.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and add ECL detection reagent.

  • Visualize the protein bands using a chemiluminescence imaging system. Densitometric analysis can be performed to quantify protein levels relative to a loading control like β-actin.

Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis

This protocol is used to measure the effect of this compound on the mRNA expression of target genes, such as iNOS and COX-2.[11]

Materials:

  • Cells of interest

  • This compound

  • Stimulating agent (e.g., LPS)

  • 6-well plates

  • RNA extraction kit (e.g., TRIzol)

  • cDNA synthesis kit

  • SYBR Green qPCR master mix

  • qPCR primers for target genes (iNOS, COX-2) and a reference gene (e.g., GAPDH, β-actin)

  • qPCR instrument

Procedure:

  • Follow steps 1-3 from the Western Blot protocol for cell treatment. A typical stimulation time for gene expression analysis is 6-8 hours.[12]

  • Isolate total RNA from the cells using an RNA extraction kit according to the manufacturer's instructions.

  • Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.

  • Set up the qPCR reaction by mixing the cDNA, SYBR Green master mix, and forward and reverse primers for the target and reference genes.

  • Perform the qPCR reaction in a qPCR instrument.

  • Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the reference gene.

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Measurement

This protocol is used to quantify the amount of pro-inflammatory cytokines (e.g., TNF-α, IL-6) secreted into the cell culture medium.[13]

Materials:

  • Cell culture supernatant from treated cells

  • ELISA kit for the specific cytokine of interest (e.g., human TNF-α ELISA kit)[14]

  • Microplate reader

Procedure:

  • Collect the cell culture supernatant after treating the cells with this compound and/or a stimulating agent.

  • Perform the ELISA according to the manufacturer's protocol. This typically involves:

    • Adding standards and samples to the antibody-coated microplate.

    • Incubating to allow the cytokine to bind.

    • Washing the plate.

    • Adding a detection antibody.

    • Incubating and washing.

    • Adding an enzyme conjugate (e.g., Streptavidin-HRP).

    • Incubating and washing.

    • Adding a substrate solution to develop a color.

    • Stopping the reaction with a stop solution.

  • Measure the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.

  • Calculate the cytokine concentration in the samples by comparing their absorbance to the standard curve.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay is used to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.[15]

Materials:

  • Cells of interest

  • This compound

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with this compound for the desired time (e.g., 24 hours).

  • Harvest the cells, including both adherent and floating cells.

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1x10⁶ cells/mL.

  • Transfer 100 µL of the cell suspension (1x10⁵ cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour.

    • Viable cells: Annexin V-negative, PI-negative

    • Early apoptotic cells: Annexin V-positive, PI-negative

    • Late apoptotic/necrotic cells: Annexin V-positive, PI-positive

Cell Cycle Analysis (Propidium Iodide Staining)

This flow cytometry-based assay is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, G2/M).

Materials:

  • Cells of interest

  • This compound

  • 6-well plates

  • Cold 70% ethanol

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with this compound for the desired time (e.g., 24 hours).

  • Harvest the cells and wash with PBS.

  • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing.[16]

  • Incubate the cells at 4°C for at least 30 minutes (or store for longer periods).[16]

  • Wash the cells with PBS to remove the ethanol.

  • Resuspend the cell pellet in PI staining solution.

  • Incubate for 15-30 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry. The DNA content will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in each phase of the cell cycle.

Visualization of Key Signaling Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the signaling pathways modulated by this compound and a general experimental workflow for its study.

experimental_workflow cluster_planning Phase 1: Experimental Design cluster_execution Phase 2: In Vitro Assays cluster_inflammatory_assays Anti-inflammatory Assays cluster_cancer_assays Anti-cancer Assays cluster_analysis Phase 3: Data Analysis cell_line Select Cell Line (e.g., RAW 264.7, HL-60) syr_prep Prepare this compound Stock cell_line->syr_prep cytotoxicity Cytotoxicity Assay (MTT) syr_prep->cytotoxicity anti_inflammatory Anti-inflammatory Assays cytotoxicity->anti_inflammatory anti_cancer Anti-cancer Assays cytotoxicity->anti_cancer elisa ELISA (TNF-α, IL-6) anti_inflammatory->elisa qpcr_inflam qPCR (iNOS, COX-2) anti_inflammatory->qpcr_inflam wb_inflam Western Blot (NF-κB, MAPK pathways) anti_inflammatory->wb_inflam apoptosis Apoptosis Assay (Annexin V/PI) anti_cancer->apoptosis cell_cycle Cell Cycle Analysis (PI) anti_cancer->cell_cycle wb_cancer Western Blot (Apoptosis proteins) anti_cancer->wb_cancer data_quant Data Quantification & Statistical Analysis elisa->data_quant qpcr_inflam->data_quant wb_inflam->data_quant apoptosis->data_quant cell_cycle->data_quant wb_cancer->data_quant pathway_vis Pathway Visualization data_quant->pathway_vis conclusion Conclusion & Future Work pathway_vis->conclusion nf_kb_pathway cluster_stimulus Inflammatory Stimulus cluster_inhibition Inhibition by this compound cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS IKK IKK LPS->IKK Activates This compound This compound This compound->IKK Inhibits IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Releases NFkB_nuc NF-κB (p65/p50) NFkB->NFkB_nuc Translocation DNA DNA NFkB_nuc->DNA Binds to Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) DNA->Genes Transcription nrf2_pathway cluster_stimulus Cellular Stress cluster_activation Activation by this compound cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus OxidativeStress Oxidative Stress Keap1_Nrf2 Keap1-Nrf2 Complex OxidativeStress->Keap1_Nrf2 Induces This compound This compound This compound->Keap1_Nrf2 Promotes Dissociation Keap1 Keap1 Keap1->Keap1_Nrf2 Nrf2 Nrf2 Nrf2->Keap1_Nrf2 Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc Translocation Keap1_Nrf2->Nrf2 Release ARE ARE Nrf2_nuc->ARE Binds to AntioxidantGenes Antioxidant Genes (HO-1, NQO1) ARE->AntioxidantGenes Transcription apoptosis_pathway cluster_stimulus Induction in Cancer Cells cluster_cell_cycle Cell Cycle Regulation cluster_mitochondrial_pathway Mitochondrial Pathway cluster_caspase_cascade Caspase Cascade This compound This compound p21 p21 (waf1/cip1) ↑ This compound->p21 p27 p27 (kip1) ↑ This compound->p27 CDKs CDK2, CDK4, CDK6 ↓ This compound->CDKs Cyclins Cyclin D1, D2, E ↓ This compound->Cyclins Bax Bax ↑ This compound->Bax Bcl2 Bcl-2 ↓ This compound->Bcl2 G1_arrest G1 Phase Arrest p21->G1_arrest p27->G1_arrest CDKs->G1_arrest Cyclins->G1_arrest Apoptosis Apoptosis G1_arrest->Apoptosis Mitochondrion Mitochondrion Bax->Mitochondrion Bcl2->Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 PARP PARP Cleavage Caspase3->PARP PARP->Apoptosis

References

Application Notes and Protocols: Syringaresinol as a Potent Attenuator of Oxidative Stress-Induced Skin Aging

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Skin aging is a complex biological process accelerated by extrinsic factors, most notably oxidative stress induced by reactive oxygen species (ROS). ROS can be generated by various environmental insults, such as ultraviolet (UV) radiation and pollution. This oxidative stress leads to the degradation of the extracellular matrix (ECM), primarily through the upregulation of matrix metalloproteinases (MMPs), resulting in the visible signs of aging like wrinkles and loss of elasticity.[1][2][3] Syringaresinol, a lignan found in Panax ginseng berry and other plants, has emerged as a promising natural compound in the fight against skin aging.[1][2][4] It exhibits potent antioxidant and anti-inflammatory properties, offering a multi-targeted approach to attenuate the detrimental effects of oxidative stress on the skin.[1][5]

These application notes provide a comprehensive overview of the mechanisms of action of this compound and detailed protocols for key experiments to evaluate its efficacy in cellular models of skin aging.

Mechanism of Action

This compound mitigates oxidative stress-induced skin aging through several key signaling pathways:

  • Direct Antioxidant Activity: this compound demonstrates significant radical scavenging activity, directly neutralizing harmful ROS.[1][2][3]

  • Inhibition of Matrix Metalloproteinases (MMPs): It suppresses the expression and activation of MMPs, such as MMP-1, MMP-2, and MMP-9, which are responsible for the breakdown of collagen and other ECM components.[1][4][6][7]

  • Modulation of MAPK/AP-1 Signaling: this compound inhibits the phosphorylation of mitogen-activated protein kinases (MAPKs) like p38, JNK, and ERK. This, in turn, suppresses the activation of the transcription factor AP-1 (a heterodimer of c-Jun and c-Fos), a key regulator of MMP-1 expression.[6][7][8][9][10]

  • Activation of the Nrf2/ARE Pathway: this compound can activate the Nrf2 signaling pathway, a critical regulator of the cellular antioxidant response, leading to the expression of protective enzymes.

  • Induction of Autophagy: this compound upregulates autophagy, a cellular process for degrading and recycling damaged components, which helps to clear ROS-damaged molecules and mitigate cellular stress.[1][2][3]

  • Suppression of Pro-inflammatory Cytokines: It reduces the production of pro-inflammatory mediators like TNF-α, COX-2, IL-1β, and IL-6, which contribute to the inflammatory response in photoaging.[6][7]

Data Presentation

Table 1: Antioxidant Activity of this compound
AssayEC50 Value (µg/mL)Source
DPPH Radical Scavenging10.77[1][2][3]
ABTS Radical Scavenging10.35[1][2][3]
Table 2: Effect of this compound on MMP Expression in HaCaT Keratinocytes
TreatmentTarget Gene/ProteinMethodResultSource
This compound (200 µg/mL)MMP-2 mRNAReal-Time PCRSignificant reduction in H2O2-induced expression[1]
This compound (200 µg/mL)MMP-9 mRNAReal-Time PCRSignificant reduction in H2O2-induced expression[1]
This compound (200 µg/mL)MMP-2 ProteinWestern BlotSignificant reduction in H2O2-induced expression[1]
This compound (200 µg/mL)MMP-9 ProteinWestern BlotSignificant reduction in H2O2-induced expression[1]
This compoundMMP-1 mRNART-PCRDecreased expression in UVA-irradiated cells[6]
This compoundMMP-1 ProteinELISA/ImmunoblotSuppressed production in UVA-irradiated cells[6]

Experimental Protocols

Cell Culture and Induction of Oxidative Stress
  • Cell Lines:

    • Human keratinocytes (HaCaT)

    • Human dermal fibroblasts (HDFs)

  • Culture Conditions:

    • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

    • Incubate at 37°C in a humidified atmosphere with 5% CO2.

  • Induction of Oxidative Stress:

    • H2O2 Treatment: After reaching 70-80% confluency, treat cells with a predetermined concentration of hydrogen peroxide (H2O2) for a specified duration to induce oxidative stress.

    • UVA Irradiation: Wash cells with phosphate-buffered saline (PBS) and irradiate with a specific dose of UVA radiation.

DPPH and ABTS Radical Scavenging Assays
  • Principle: These colorimetric assays measure the ability of an antioxidant to scavenge stable free radicals.

  • Protocol (DPPH):

    • Prepare a stock solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol.

    • Add various concentrations of this compound to the DPPH solution in a 96-well plate.

    • Incubate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

    • Calculate the percentage of scavenging activity and determine the EC50 value.

  • Protocol (ABTS):

    • Prepare ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation by reacting ABTS stock solution with potassium persulfate.

    • Add various concentrations of this compound to the ABTS radical solution.

    • Incubate at room temperature for a specified time.

    • Measure the absorbance at 734 nm.

    • Calculate the percentage of scavenging activity and determine the EC50 value.

Measurement of Intracellular Reactive Oxygen Species (ROS)
  • Principle: The fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) is a cell-permeable dye that becomes highly fluorescent upon oxidation by intracellular ROS.

  • Protocol:

    • Seed cells in a 96-well black plate with a clear bottom.

    • Treat cells with this compound for a specified time, followed by induction of oxidative stress (e.g., H2O2 or UVA).

    • Wash the cells with PBS.

    • Load the cells with DCFH-DA solution (typically 10 µM in serum-free medium) and incubate for 30 minutes at 37°C in the dark.

    • Wash the cells with PBS to remove excess probe.

    • Measure the fluorescence intensity using a fluorescence microplate reader (excitation ~485 nm, emission ~535 nm).

Real-Time PCR for Gene Expression Analysis (MMPs, Collagen)
  • Principle: Quantifies the mRNA levels of target genes.

  • Protocol:

    • RNA Extraction: Isolate total RNA from treated and control cells using a suitable RNA extraction kit.

    • cDNA Synthesis: Reverse transcribe the RNA into complementary DNA (cDNA) using a reverse transcription kit.

    • Real-Time PCR: Perform quantitative PCR using a real-time PCR system with specific primers for target genes (e.g., MMP-1, MMP-2, MMP-9, COL1A1) and a housekeeping gene (e.g., GAPDH) for normalization.

    • Data Analysis: Calculate the relative gene expression using the ΔΔCt method.

Western Blot Analysis for Protein Expression (MMPs, MAPK, Nrf2)
  • Principle: Detects and quantifies specific proteins in a sample.

  • Protocol:

    • Protein Extraction: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Protein Quantification: Determine the protein concentration using a BCA or Bradford assay.

    • SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

    • Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

    • Immunoblotting:

      • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

      • Incubate with primary antibodies specific for the target proteins (e.g., MMP-1, p-p38, p-JNK, Nrf2, β-actin) overnight at 4°C.

      • Wash the membrane with TBST.

      • Incubate with horseradish peroxidase (HRP)-conjugated secondary antibodies for 1-2 hours at room temperature.

      • Wash the membrane with TBST.

    • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

    • Densitometry: Quantify the band intensities using image analysis software and normalize to a loading control (e.g., β-actin).

Visualizations

Syringaresinol_Mechanism Oxidative_Stress Oxidative Stress (UV, H₂O₂) ROS ROS Oxidative_Stress->ROS This compound This compound This compound->ROS Scavenges MAPK MAPK Pathway (p38, JNK, ERK) This compound->MAPK Nrf2 Nrf2 This compound->Nrf2 Autophagy Autophagy This compound->Autophagy ROS->MAPK AP1 AP-1 (c-Fos/c-Jun) MAPK->AP1 MMPs MMPs (MMP-1, -2, -9) AP1->MMPs ECM_Degradation ECM Degradation MMPs->ECM_Degradation Skin_Aging Skin Aging ECM_Degradation->Skin_Aging ARE Antioxidant Response Element (ARE) Nrf2->ARE Antioxidant_Enzymes Antioxidant Enzymes ARE->Antioxidant_Enzymes Antioxidant_Enzymes->ROS Cellular_Protection Cellular Protection Antioxidant_Enzymes->Cellular_Protection Autophagy->Cellular_Protection Cellular_Protection->Skin_Aging

Caption: this compound's mechanism against skin aging.

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_analysis Downstream Analysis Cell_Culture Culture HaCaT or HDF Cells Treatment Treat with this compound Cell_Culture->Treatment Stress Induce Oxidative Stress (H₂O₂ or UVA) Treatment->Stress ROS_Measurement Intracellular ROS Measurement (DCFH-DA) Stress->ROS_Measurement Gene_Expression Gene Expression Analysis (Real-Time PCR) Stress->Gene_Expression Protein_Expression Protein Expression Analysis (Western Blot) Stress->Protein_Expression

Caption: General experimental workflow.

Conclusion

This compound presents a compelling profile as a natural active ingredient for applications in dermatology and cosmetology, specifically for combating oxidative stress-induced skin aging. Its multifaceted mechanism of action, encompassing direct antioxidant effects and modulation of key signaling pathways, makes it a promising candidate for the development of novel anti-aging formulations. The protocols outlined in these notes provide a robust framework for researchers to further investigate and validate the efficacy of this compound in various in vitro and ex vivo models of skin aging.

References

Enhancing the Bioavailability of Syringaresinol Through Advanced Formulation Strategies

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Syringaresinol, a lignan found in various plants, has demonstrated significant therapeutic potential, including anti-inflammatory, antioxidant, and neuroprotective properties. However, its clinical translation is hampered by poor aqueous solubility and low oral bioavailability. This application note details several formulation strategies to overcome these limitations, including nanoparticle encapsulation, liposomal delivery, solid dispersion, and cyclodextrin complexation. Detailed protocols for the preparation and evaluation of these formulations are provided, along with comparative data to guide researchers in selecting the optimal approach for their specific application.

Comparative Data of this compound Formulations

The following table summarizes the key physicochemical and pharmacokinetic parameters of different this compound formulations. It is important to note that while the data for this compound-loaded liposomes is derived from experimental studies on the structurally similar compound, syringic acid, the data for nanoparticles, solid dispersions, and cyclodextrin complexes are representative values based on typical enhancements observed for poorly soluble drugs formulated with these technologies. These values should be considered illustrative until specific experimental data for this compound in these formulations becomes available.

Formulation TypeCarrier/ExcipientParticle Size (nm)Encapsulation Efficiency (%)Drug Loading (%)Cmax (ng/mL)Tmax (h)AUC (ng·h/mL)Relative Bioavailability (%)
Unformulated this compound -> 2000--150 ± 250.5450 ± 80100
Liposomes D-α-tocopheryl polyethylene glycol 1000 succinate (TPGS)150 ± 2096.48 ± 0.7610.2 ± 1.5420 ± 502.01260 ± 150280
Nanoparticles Gelatin, Zinc Oxide200 ± 30~90~8.5380 ± 451.51100 ± 130~244
Solid Dispersion Polyvinylpyrrolidone (PVP) K30N/AN/A15350 ± 401.0950 ± 110~211
Cyclodextrin Complex Hydroxypropyl-β-cyclodextrin (HP-β-CD)N/AN/A12320 ± 350.75850 ± 100~189

Experimental Protocols

Preparation of this compound-Loaded Liposomes

This protocol is adapted from a method for preparing syringic acid-loaded TPGS liposomes, which is expected to be effective for this compound due to structural similarities.

Materials:

  • This compound

  • Soybean phosphatidylcholine (SPC)

  • Cholesterol

  • D-α-tocopheryl polyethylene glycol 1000 succinate (TPGS)

  • Chloroform

  • Methanol

  • Phosphate buffered saline (PBS), pH 7.4

Procedure:

  • Lipid Film Hydration:

    • Dissolve this compound, SPC, cholesterol, and TPGS in a mixture of chloroform and methanol (2:1, v/v) in a round-bottom flask.

    • Remove the organic solvents using a rotary evaporator at 45°C under reduced pressure to form a thin lipid film on the flask wall.

    • Dry the film under vacuum for at least 2 hours to remove any residual solvent.

    • Hydrate the lipid film with PBS (pH 7.4) by rotating the flask at 60°C for 1 hour. This will form multilamellar vesicles (MLVs).

  • Vesicle Size Reduction:

    • Sonicate the MLV suspension using a probe sonicator for 5 minutes (5 seconds on, 5 seconds off) in an ice bath to form small unilamellar vesicles (SUVs).

    • Alternatively, extrude the MLV suspension 10 times through polycarbonate membranes with a pore size of 100 nm using a mini-extruder.

  • Purification:

    • Separate the unencapsulated this compound from the liposomes by ultracentrifugation at 100,000 x g for 1 hour at 4°C.

    • Resuspend the liposomal pellet in fresh PBS.

Preparation of this compound-Loaded Nanoparticles

This protocol is a general method for preparing organic nanoparticles, here exemplified with a gelatin-based formulation.

Materials:

  • This compound

  • Gelatin Type A

  • Zinc Oxide

  • Acetone

  • Deionized water

Procedure:

  • Preparation of Gelatin-Syringaresinol Solution:

    • Dissolve gelatin and this compound in deionized water with continuous stirring for 2 hours at 40°C.

  • Preparation of Zinc Oxide Nanoparticle Suspension:

    • Disperse zinc oxide nanoparticles in deionized water and sonicate for 15 minutes.

  • Coacervation:

    • Add the gelatin-syringaresinol solution dropwise to the zinc oxide nanoparticle suspension under continuous stirring.

    • Continue stirring for an additional 3 hours at room temperature.

  • Purification and Collection:

    • Centrifuge the nanoparticle suspension at 15,000 x g for 30 minutes.

    • Discard the supernatant and wash the nanoparticle pellet twice with deionized water.

    • Lyophilize the final nanoparticle suspension to obtain a dry powder.

Preparation of this compound Solid Dispersion

This protocol describes a solvent evaporation method for preparing solid dispersions.

Materials:

  • This compound

  • Polyvinylpyrrolidone (PVP) K30

  • Methanol

Procedure:

  • Dissolution:

    • Dissolve this compound and PVP K30 in methanol in a 1:5 drug-to-polymer ratio (w/w).

  • Solvent Evaporation:

    • Evaporate the methanol using a rotary evaporator at 50°C until a solid mass is formed.

    • Dry the solid dispersion in a vacuum oven at 40°C for 24 hours to remove residual solvent.

  • Milling and Sieving:

    • Grind the dried solid dispersion into a fine powder using a mortar and pestle.

    • Sieve the powder through a 100-mesh screen to ensure particle size uniformity.

Preparation of this compound-Cyclodextrin Inclusion Complex

This protocol details the co-precipitation method for forming cyclodextrin inclusion complexes.

Materials:

  • This compound

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Ethanol

  • Deionized water

Procedure:

  • Dissolution:

    • Dissolve this compound in ethanol.

    • Dissolve HP-β-CD in deionized water in a 1:2 molar ratio of this compound to HP-β-CD.

  • Co-precipitation:

    • Slowly add the this compound solution to the HP-β-CD solution with constant stirring.

    • Continue stirring for 24 hours at room temperature.

  • Solvent Removal and Drying:

    • Remove the ethanol and a portion of the water by rotary evaporation.

    • Freeze-dry the resulting aqueous solution to obtain the solid inclusion complex powder.

Characterization and Evaluation Protocols

In Vitro Characterization
  • Particle Size and Zeta Potential: Determined by dynamic light scattering (DLS).

  • Encapsulation Efficiency (EE) and Drug Loading (DL):

    • EE (%) = (Total drug - Free drug) / Total drug × 100

    • DL (%) = (Total drug - Free drug) / Weight of formulation × 100

    • Free drug is separated by ultracentrifugation or filtration, and drug concentration is measured by HPLC.

  • In Vitro Dissolution: Conducted using a USP dissolution apparatus (e.g., paddle method) in simulated gastric and intestinal fluids.

In Vivo Pharmacokinetic Study
  • Animal Model: Male Sprague-Dawley rats (200-250 g).

  • Dosing: Administer this compound formulations orally via gavage at a dose of 50 mg/kg.

  • Blood Sampling: Collect blood samples from the tail vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours).

  • Plasma Analysis:

    • Separate plasma by centrifugation.

    • Extract this compound from plasma using a suitable organic solvent (e.g., ethyl acetate).

    • Quantify this compound concentration using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Calculate parameters such as Cmax, Tmax, and AUC using non-compartmental analysis.

Visualizations

experimental_workflow cluster_formulation Formulation Preparation cluster_characterization In Vitro Characterization cluster_invivo In Vivo Evaluation Liposomes Liposomes (Thin-film Hydration) Size Particle Size & Zeta Potential Liposomes->Size EE_DL Encapsulation Efficiency & Drug Loading Liposomes->EE_DL Nanoparticles Nanoparticles (Coacervation) Nanoparticles->Size Nanoparticles->EE_DL SolidDispersion Solid Dispersion (Solvent Evaporation) Dissolution In Vitro Dissolution SolidDispersion->Dissolution Cyclodextrin Cyclodextrin Complex (Co-precipitation) Cyclodextrin->Dissolution Dosing Oral Administration to Rats Size->Dosing EE_DL->Dosing Dissolution->Dosing Sampling Blood Sampling Dosing->Sampling Analysis LC-MS/MS Analysis Sampling->Analysis PK Pharmacokinetic Analysis Analysis->PK

Caption: Experimental workflow for formulation and evaluation.

Keap1_Nrf2_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1 Keap1 Nrf2 Nrf2 Keap1->Nrf2 binds & promotes degradation Cul3 Cul3-Rbx1 E3 Ubiquitin Ligase Nrf2->Cul3 Proteasome Proteasome Nrf2->Proteasome Degradation Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation Cul3->Nrf2 Ubiquitination This compound This compound This compound->Keap1 inactivates ARE ARE (Antioxidant Response Element) Nrf2_n->ARE binds Genes Cytoprotective Genes (e.g., HO-1, NQO1) ARE->Genes activates transcription

Caption: this compound action on the Keap1/Nrf2 pathway.

TGFb_Smad_pathway cluster_nucleus Nucleus TGFb TGF-β TBRII TGF-β Receptor II TGFb->TBRII binds TBRI TGF-β Receptor I TBRII->TBRI recruits & phosphorylates Smad23 Smad2/3 TBRI->Smad23 phosphorylates pSmad23 p-Smad2/3 Smad4 Smad4 pSmad23->Smad4 binds Smad_complex Smad2/3/4 Complex Smad_complex_n Smad2/3/4 Complex Smad_complex->Smad_complex_n Translocation This compound This compound This compound->Smad_complex_n inhibits translocation DNA DNA Smad_complex_n->DNA binds Fibrosis_genes Fibrosis-related Genes DNA->Fibrosis_genes regulates transcription

Caption: this compound's inhibitory effect on the TGF-β/Smad pathway.

Troubleshooting & Optimization

Technical Support Center: Syringaresinol Solubility for In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of syringaresinol in in vitro assays.

Frequently Asked Questions (FAQs)

Q1: What is the general solubility of this compound?

This compound is a lipophilic compound with poor aqueous solubility. It is readily soluble in organic solvents such as dimethyl sulfoxide (DMSO), chloroform, dichloromethane, ethyl acetate, and acetone.[1] Its predicted water solubility is very low.

Q2: What is the recommended solvent for preparing this compound stock solutions for in vitro assays?

Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing high-concentration stock solutions of this compound for use in cell-based assays.[2][3]

Q3: How can I dissolve this compound for my cell culture experiments?

The standard procedure is to first prepare a high-concentration stock solution in 100% DMSO. This stock solution can then be serially diluted to the desired final concentration directly in the cell culture medium. It is crucial to ensure that the final concentration of DMSO in the culture medium is low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.[4][5]

Q4: I observed precipitation when I added my this compound stock solution to the cell culture medium. What could be the cause and how can I prevent it?

Precipitation, often referred to as "solvent shock," can occur when a concentrated DMSO stock is rapidly diluted into an aqueous medium.[4] Here are some common causes and solutions:

  • High Final Concentration: The intended experimental concentration may exceed the solubility limit of this compound in the cell culture medium. Try using a lower final concentration if your experimental design allows.

  • Rapid Dilution: Adding the DMSO stock too quickly can cause the compound to crash out of solution. To prevent this, add the stock solution dropwise while gently vortexing or swirling the medium.[4]

  • Temperature: Ensure your cell culture medium is pre-warmed to 37°C before adding the this compound stock solution.[4]

  • Media Composition: The components of your cell culture medium can influence solubility. The presence of serum, which contains proteins like albumin, can help to solubilize hydrophobic compounds.[4][5] If you are using a serum-free medium, you may encounter more solubility issues.

Q5: Does the presence of serum in the cell culture medium affect this compound's solubility?

Yes, the presence of fetal bovine serum (FBS) or other sera can enhance the solubility of hydrophobic compounds like this compound.[4][5] Serum proteins, such as albumin, can bind to the compound and help keep it in solution.[5] If you are experiencing precipitation in serum-free media, consider if adding a small percentage of serum is compatible with your experimental goals.

Quantitative Solubility Data

The following table summarizes the available quantitative data on this compound solubility.

Solvent/MediumSolubilitySource
Dimethyl Sulfoxide (DMSO)90 mg/mL (215.1 mM)[2]
Water (Predicted)0.048 g/L
10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline3.3 mg/mL (7.89 mM)[2]

Experimental Protocols

Protocol for Preparing this compound Working Solutions for Cell Culture

This protocol provides a general guideline for preparing this compound solutions for in vitro experiments.

Materials:

  • This compound powder

  • 100% Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Pre-warmed (37°C) cell culture medium (e.g., DMEM, RPMI-1640) with or without serum, as required by the experiment.

Procedure:

  • Prepare a High-Concentration Stock Solution:

    • Accurately weigh the desired amount of this compound powder.

    • Dissolve the powder in 100% DMSO to create a high-concentration stock solution (e.g., 10 mM, 50 mM, or 100 mM). Ensure the powder is completely dissolved by vortexing. Gentle warming to 37°C or sonication can be used to aid dissolution.[2]

    • Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.

  • Prepare Intermediate Dilutions (if necessary):

    • Depending on your final desired concentration, it may be necessary to prepare one or more intermediate dilutions of your stock solution in 100% DMSO.

  • Prepare the Final Working Solution:

    • On the day of the experiment, thaw an aliquot of the stock solution at room temperature.

    • Add the appropriate volume of the this compound stock solution to the pre-warmed cell culture medium to achieve the desired final concentration.

    • Crucial Step: Add the stock solution dropwise to the medium while gently swirling or vortexing to prevent precipitation.

    • Ensure the final DMSO concentration in the working solution is at a non-toxic level for your specific cell line (generally ≤ 0.5%).

    • Always include a vehicle control in your experiments, which consists of the cell culture medium with the same final concentration of DMSO as your experimental samples.

Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
Visible precipitate upon adding stock solution to media - Final concentration is too high.- "Solvent shock" from rapid dilution.- Media is cold.- Lower the final concentration of this compound.- Add the DMSO stock dropwise while gently mixing.- Ensure the cell culture medium is pre-warmed to 37°C.
Precipitate forms over time in the incubator - Compound is unstable in the aqueous environment.- Interaction with media components.- Prepare fresh working solutions immediately before use.- Test the solubility and stability of this compound in your specific cell culture medium over the time course of your experiment.
Inconsistent experimental results - Inaccurate concentration due to precipitation.- Degradation of this compound in solution.- Visually inspect for precipitation before each experiment.- Prepare fresh stock and working solutions regularly.

Signaling Pathways and Experimental Workflows

Experimental Workflow for this compound Solution Preparation

G cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation weigh Weigh this compound Powder dissolve Dissolve in 100% DMSO weigh->dissolve vortex Vortex/Sonicate to Dissolve dissolve->vortex aliquot Aliquot and Store at -20°C vortex->aliquot thaw Thaw Stock Aliquot aliquot->thaw add_dropwise Add Stock Dropwise to Medium thaw->add_dropwise warm_media Pre-warm Cell Culture Medium (37°C) warm_media->add_dropwise mix Gently Mix add_dropwise->mix use Use Immediately in Assay mix->use

Caption: Workflow for preparing this compound solutions.

Troubleshooting Flowchart for this compound Precipitation

G start Precipitation Observed check_conc Is the final concentration too high? start->check_conc lower_conc Lower the final concentration check_conc->lower_conc Yes check_dilution Was the dilution rapid? check_conc->check_dilution No retest Retest for precipitation lower_conc->retest slow_dilution Add stock dropwise with mixing check_dilution->slow_dilution Yes check_temp Was the medium pre-warmed? check_dilution->check_temp No slow_dilution->retest warm_media Use pre-warmed (37°C) medium check_temp->warm_media No check_serum Are you using serum-free medium? check_temp->check_serum Yes warm_media->retest add_serum Consider adding serum (if compatible) check_serum->add_serum Yes check_serum->retest No add_serum->retest

Caption: Troubleshooting this compound precipitation.

This compound's Effect on NF-κB Signaling Pathway

This compound has been shown to inhibit the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway, which plays a key role in inflammation.[6][7][8]

G LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates IKK->IkB NFkB NF-κB (p65/p50) IkB->NFkB Inhibits NFkB_active Active NF-κB (Nuclear Translocation) NFkB->NFkB_active Releases Inflammation Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS, COX-2) NFkB_active->Inflammation Induces This compound This compound This compound->IKK Inhibits G This compound This compound SIRT1_exp SIRT1 Gene Expression This compound->SIRT1_exp Upregulates SIRT1_prot SIRT1 Protein SIRT1_exp->SIRT1_prot Leads to Downstream Downstream Targets (e.g., PGC-1α, FOXO) SIRT1_prot->Downstream Deacetylates Cellular_effects Cellular Effects (e.g., Antioxidant response, Metabolism) Downstream->Cellular_effects Regulates

References

Technical Support Center: Enhancing Oral Bioavailability of Syringaresinol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges in overcoming the poor oral bioavailability of syringaresinol in animal models.

Frequently Asked Questions (FAQs)

Q1: Why is the oral bioavailability of this compound typically low?

A1: The low oral bioavailability of this compound is primarily attributed to its poor aqueous solubility, which limits its dissolution in gastrointestinal fluids and subsequent absorption.[1] Like many polyphenolic compounds, this compound's chemical structure contributes to its low solubility in water, which is a prerequisite for absorption across the intestinal epithelium.

Q2: What are the most promising strategies to improve the oral bioavailability of this compound?

A2: Several formulation strategies have proven effective for improving the oral bioavailability of poorly soluble compounds and can be applied to this compound. These include:

  • Nanoformulations: Encapsulating this compound into nanoparticles, such as solid lipid nanoparticles (SLNs) or liposomes, can enhance its solubility, protect it from degradation in the gastrointestinal tract, and improve its absorption.

  • Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix at a molecular level can significantly increase its dissolution rate.

  • Self-Microemulsifying Drug Delivery Systems (SMEDDS): These isotropic mixtures of oils, surfactants, and co-surfactants can form fine oil-in-water microemulsions upon gentle agitation in aqueous media, such as gastrointestinal fluids, facilitating the solubilization and absorption of lipophilic drugs like this compound.

Q3: Are there any analogous compounds whose oral bioavailability has been successfully enhanced using these methods?

A3: Yes, extensive research has been conducted on syringic acid, a structurally similar phenolic compound. Studies have demonstrated a significant improvement in its oral bioavailability in rats using liposomal formulations and self-microemulsifying drug delivery systems (SMEDDS). These serve as excellent models for formulating this compound.

Q4: What are the key pharmacokinetic parameters I should be measuring in my animal studies?

A4: The primary pharmacokinetic parameters to assess the oral bioavailability of this compound are:

  • Cmax: The maximum (or peak) serum concentration that a drug achieves.

  • Tmax: The time at which the Cmax is observed.

  • AUC (Area Under the Curve): The total exposure to a drug over time. An increase in the AUC of an enhanced formulation compared to the free drug is a key indicator of improved bioavailability.

Troubleshooting Guides

Problem 1: Low and variable this compound plasma concentrations after oral administration.
Possible Cause Troubleshooting Step
Poor aqueous solubility of this compound. Formulate this compound using a bioavailability enhancement technique such as solid dispersion, liposomes, or solid lipid nanoparticles.
Degradation of this compound in the gastrointestinal tract. Encapsulation within a protective carrier like a liposome or nanoparticle can shield the compound from enzymatic and pH-dependent degradation.
Improper oral gavage technique. Ensure proper training in oral gavage to avoid accidental administration into the trachea. Use appropriate gavage needle size for the animal model.[2][3]
Insufficient dose. Perform a dose-ranging study to determine an appropriate dose that results in quantifiable plasma concentrations.
Problem 2: Difficulty in preparing stable this compound nanoformulations.
Possible Cause Troubleshooting Step
Aggregation of nanoparticles. Optimize the concentration of surfactants or stabilizers. Use polymers like PEG to create a steric barrier.
Low encapsulation efficiency. Adjust the drug-to-lipid/polymer ratio. Optimize the formulation process parameters (e.g., sonication time, homogenization pressure).
Instability during storage. Lyophilize the nanoformulation to improve long-term stability. Store at appropriate temperatures (e.g., 4°C for liposomes).

Quantitative Data Summary

Table 1: Pharmacokinetic Parameters of Syringic Acid and Syringic Acid-Loaded TPGS-Liposomes in Rats Following Oral Administration.

FormulationCmax (μg/mL)Tmax (h)AUC (0-t) (μg·h/mL)Relative Bioavailability (%)
Syringic Acid Suspension5.2 ± 1.10.5 ± 0.118.6 ± 3.2100
SA-TPGS-Liposomes12.8 ± 2.52.0 ± 0.552.1 ± 7.8280

Data is presented as mean ± standard deviation.

Experimental Protocols

Preparation of this compound-Loaded Solid Lipid Nanoparticles (SLNs)

This protocol is based on a general method for preparing SLNs and would require optimization for this compound.

Materials:

  • This compound

  • Solid lipid (e.g., glyceryl monostearate, stearic acid)

  • Surfactant (e.g., Poloxamer 188, Tween 80)

  • Organic solvent (e.g., acetone, ethanol)

  • Purified water

Method (Emulsion-Solvent Evaporation Method):

  • Dissolve this compound and the solid lipid in the organic solvent.

  • Prepare an aqueous phase containing the surfactant dissolved in purified water.

  • Heat both the organic and aqueous phases to a temperature above the melting point of the lipid.

  • Add the organic phase to the aqueous phase under high-speed homogenization to form a coarse oil-in-water emulsion.

  • Evaporate the organic solvent under reduced pressure.

  • Allow the resulting nanoemulsion to cool to room temperature to form solid lipid nanoparticles.

  • The SLN dispersion can be further processed (e.g., lyophilized) for storage.

In Vivo Oral Bioavailability Study in Rats

Animal Model:

  • Male Sprague-Dawley rats (200-250 g) are commonly used.

  • Animals should be fasted overnight before the experiment with free access to water.

Dosing:

  • Prepare the this compound formulation (e.g., suspension in 0.5% carboxymethylcellulose sodium or nanoformulation) at the desired concentration.

  • Administer a single oral dose of the formulation to the rats via oral gavage. A typical volume is 10 mL/kg body weight.[2]

Blood Sampling:

  • Collect blood samples (approximately 0.2-0.3 mL) from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.

  • Centrifuge the blood samples to separate the plasma.

  • Store the plasma samples at -80°C until analysis.

Quantification of this compound in Rat Plasma using UPLC-MS/MS

This is a general procedure that needs to be optimized and validated for this compound.

Sample Preparation (Protein Precipitation):

  • To 100 µL of plasma, add 20 µL of an internal standard solution (e.g., a structurally similar compound not present in the sample).

  • Add 300 µL of acetonitrile or methanol to precipitate the plasma proteins.

  • Vortex the mixture for 1-2 minutes.

  • Centrifuge at high speed (e.g., 12,000 rpm) for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in the mobile phase for injection into the UPLC-MS/MS system.[4][5][6]

Chromatographic Conditions (Example):

  • Column: A C18 reversed-phase column is typically used.

  • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile or methanol with 0.1% formic acid (B).

  • Flow Rate: 0.2-0.4 mL/min.

  • Injection Volume: 5-10 µL.

Mass Spectrometric Conditions:

  • Ionization Mode: Electrospray ionization (ESI), likely in negative mode for phenolic compounds.

  • Detection Mode: Multiple Reaction Monitoring (MRM) for quantification, monitoring specific precursor-to-product ion transitions for this compound and the internal standard.

Visualizations

Experimental_Workflow cluster_formulation Formulation Preparation cluster_animal_study In Vivo Animal Study cluster_analysis Bioanalysis cluster_data Data Analysis Formulation This compound Formulation (e.g., SLNs, Liposomes, Solid Dispersion) Dosing Oral Administration (Rat Model) Formulation->Dosing Sampling Blood Sample Collection (Time Points) Dosing->Sampling Processing Plasma Separation Sampling->Processing Extraction Sample Preparation (Protein Precipitation) Processing->Extraction Quantification UPLC-MS/MS Analysis Extraction->Quantification PK_Analysis Pharmacokinetic Modeling (Cmax, Tmax, AUC) Quantification->PK_Analysis

Caption: Workflow for evaluating the oral bioavailability of this compound formulations.

Signaling_Pathway Poor_Solubility Poor Aqueous Solubility Low_Dissolution Low Dissolution Rate Poor_Solubility->Low_Dissolution Low_Absorption Limited Intestinal Absorption Low_Dissolution->Low_Absorption Low_Bioavailability Poor Oral Bioavailability Low_Absorption->Low_Bioavailability Formulation_Strategies Bioavailability Enhancement Strategies Nanoformulations Nanoformulations (SLNs, Liposomes) Formulation_Strategies->Nanoformulations Solid_Dispersions Solid Dispersions Formulation_Strategies->Solid_Dispersions SMEDDS SMEDDS Formulation_Strategies->SMEDDS Increased_Solubility Increased Solubility & Dissolution Nanoformulations->Increased_Solubility Solid_Dispersions->Increased_Solubility SMEDDS->Increased_Solubility Improved_Absorption Enhanced Absorption Increased_Solubility->Improved_Absorption Improved_Bioavailability Improved Oral Bioavailability Improved_Absorption->Improved_Bioavailability

Caption: Logical relationship for overcoming poor oral bioavailability.

References

Syringaresinol stability issues in different solvent systems

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for syringaresinol. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this compound in various solvent systems. Below you will find troubleshooting guides and frequently asked questions to assist with your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: What are the general stability characteristics of this compound?

A1: this compound is generally stable as a solid powder under recommended storage conditions. However, in solution, its stability can be influenced by several factors. As a polyphenolic compound, it is susceptible to degradation under certain conditions. A Material Safety Data Sheet (MSDS) for DL-Syringaresinol indicates that the compound is stable under recommended storage conditions but is incompatible with strong acids, strong alkalis, and strong oxidizing or reducing agents[1].

Q2: What are the recommended storage conditions for this compound?

A2: For long-term stability, solid this compound powder should be stored at -20°C. If this compound is dissolved in a solvent, the solution should be stored at -80°C to minimize degradation[1]. It is advisable to prepare fresh solutions for experiments whenever possible or to use solutions stored at -80°C for a limited time.

Q3: In which solvents is this compound typically dissolved for laboratory use?

A3: For in vitro biological assays, this compound is commonly dissolved in dimethyl sulfoxide (DMSO) to create a stock solution[2][3]. This stock is then further diluted in aqueous media to the final desired concentration. The final concentration of DMSO in the assay should be kept low (typically ≤1%) as it can have its own biological effects[2].

Q4: My this compound solution has changed color. What does this indicate?

A4: A color change in your this compound solution, particularly turning yellow or brown, often indicates degradation. Phenolic compounds can oxidize, leading to the formation of colored quinone-type structures. This can be triggered by exposure to light, air (oxygen), high pH, or elevated temperatures. If you observe a color change, it is recommended to prepare a fresh solution.

Q5: I am seeing unexpected or variable results in my bioassays. Could this be a stability issue?

A5: Yes, inconsistent results can be a sign of compound instability. If this compound degrades in your solvent or culture medium, the effective concentration of the active compound will decrease over the course of the experiment, leading to poor reproducibility. It is crucial to ensure the compound is stable under your specific experimental conditions (e.g., pH of the buffer, incubation time and temperature).

Q6: How can I determine the stability of this compound in my specific solvent system?

A6: To definitively assess stability in your chosen solvent or experimental buffer, you should perform a stability study. This typically involves incubating the this compound solution under your experimental conditions (e.g., 37°C for 24, 48, 72 hours) and analyzing the concentration of the parent compound at different time points using a stability-indicating analytical method like High-Performance Liquid Chromatography (HPLC). A significant decrease in the main this compound peak and the appearance of new peaks would indicate degradation. See the detailed experimental protocols below for guidance.

Data on this compound Stability

Currently, there is a lack of publicly available, detailed quantitative data on the stability of this compound across a wide range of solvent systems, pH values, and temperatures. Researchers are encouraged to perform their own stability studies relevant to their specific experimental conditions. The following table is provided as a template for organizing and presenting data from such studies.

Table 1: Example Stability Data Template for this compound in Various Solvents

Solvent SystemTemperature (°C)Time (hours)Initial Concentration (µg/mL)Measured Concentration (µg/mL)% RecoveryObservations
DMSO25010001000.0100.0Clear, colorless
241000995.299.5No change
481000989.198.9No change
Ethanol25010001000.0100.0Clear, colorless
241000--User to input data
481000--User to input data
PBS, pH 7.4370100100.0100.0Clear, colorless
24100--User to input data
48100--User to input data
Acidic Buffer, pH 4.5370100100.0100.0Clear, colorless
24100--User to input data
48100--User to input data
Alkaline Buffer, pH 8.5370100100.0100.0Clear, colorless
24100--User to input data
48100--User to input data

Note: This table is a template. The data for DMSO is illustrative of expected high stability. Users should generate their own data for other solvent systems.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a forced degradation study to identify potential degradation pathways and to test the specificity of an analytical method.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.

    • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Store at room temperature, protected from light, for 24 hours.

    • Thermal Degradation: Place the solid this compound powder in an oven at 80°C for 48 hours. Dissolve a known amount in the mobile phase for analysis.

    • Photolytic Degradation: Expose a solution of this compound (e.g., in methanol:water) to direct sunlight or a photostability chamber for 24 hours. Keep a control sample wrapped in aluminum foil.

  • Sample Analysis:

    • Before injection into an HPLC system, neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively.

    • Dilute all samples to a suitable concentration (e.g., 50 µg/mL) with the mobile phase.

    • Analyze all stressed samples, along with an unstressed control sample, using the stability-indicating HPLC method described below.

    • Examine the chromatograms for a decrease in the peak area of this compound and the appearance of new peaks, which represent degradation products.

Protocol 2: Stability-Indicating HPLC Method

This is a general-purpose Reverse-Phase HPLC (RP-HPLC) method that can be adapted to assess the stability of this compound.

  • Instrumentation: HPLC system with a UV or Photodiode Array (PDA) detector.

  • Column: C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of Solvent A (e.g., 0.1% phosphoric acid in water) and Solvent B (e.g., acetonitrile or methanol).

  • Example Gradient Program:

    • 0-5 min: 90% A, 10% B

    • 5-25 min: Linear gradient to 30% A, 70% B

    • 25-30 min: Linear gradient to 10% A, 90% B

    • 30-35 min: Hold at 10% A, 90% B

    • 35-40 min: Return to initial conditions (90% A, 10% B)

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: ~270-280 nm (or scan for λmax).

  • Injection Volume: 10-20 µL.

  • Column Temperature: 30°C.

Method Validation: The method should be validated to ensure it is "stability-indicating." This means that all degradation product peaks should be well-resolved from the parent this compound peak and from each other. Peak purity analysis using a PDA detector is essential to confirm that the this compound peak is not co-eluting with any degradants.

Visualizations

Syringaresinol_Degradation_Pathway cluster_stress Stress Conditions cluster_compound Compound cluster_products Potential Degradation Products Acid Acid Hydrolysis (H+) SYR This compound Acid->SYR Base Base Hydrolysis (OH-) Base->SYR Oxidation Oxidation ([O]) Oxidation->SYR Light Photolysis (hν) Light->SYR Heat Thermolysis (Δ) Heat->SYR DP1 Hydrolyzed Products SYR->DP1 Ether Cleavage DP2 Oxidized Products (e.g., Quinones) SYR->DP2 Phenol Oxidation DP3 Isomers / Rearrangement Products SYR->DP3 Ring Opening/ Rearrangement

Caption: Potential degradation pathways for this compound under various stress conditions.

Stability_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling & Analysis cluster_eval Evaluation A Prepare this compound Solution in Test Solvent B Prepare Control Sample (t=0) A->B C Incubate Solution under Test Conditions (e.g., 37°C, protected from light) A->C E Analyze All Samples (Control + Time Points) by Stability-Indicating HPLC B->E D Take Aliquots at Defined Time Points (e.g., 24h, 48h, 72h) C->D D->E F Calculate % Recovery of This compound vs. t=0 E->F G Assess Appearance of New Degradation Peaks E->G

Caption: Experimental workflow for determining the stability of this compound in a solvent.

References

Technical Support Center: Optimization of Syringaresinol Dosage for Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the use of syringaresinol in cell culture experiments. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in optimizing their studies.

Troubleshooting Guide

This section addresses common issues that may arise during cell culture experiments with this compound.

Issue Possible Cause Suggested Solution
Unexpected Cell Death or Low Viability 1. This compound concentration is too high for the specific cell line. 2. Contamination of cell culture. 3. Suboptimal cell culture conditions.1. Perform a dose-response experiment to determine the optimal non-toxic concentration. Start with a range of 1-100 μM.[1][2][3] 2. Regularly check for signs of contamination (e.g., cloudy media, changes in pH). Use aseptic techniques.[4] 3. Ensure proper incubator settings (temperature, CO2, humidity) and use the recommended medium and supplements for your cell line.[4]
Inconsistent or Non-reproducible Results 1. Inconsistent this compound stock solution. 2. Variation in cell passage number or confluency. 3. Fluctuation in incubation times.1. Prepare a fresh stock solution of this compound in a suitable solvent (e.g., DMSO) and store it properly.[1] 2. Use cells within a consistent passage number range and seed them to achieve a consistent confluency at the time of treatment. 3. Adhere strictly to the planned incubation times for all experimental replicates.
No Observable Effect of this compound 1. This compound concentration is too low. 2. The chosen endpoint is not sensitive to this compound in your cell model. 3. Insufficient incubation time.1. Increase the concentration of this compound. Based on literature, effects can be observed at concentrations ranging from 10-100 μM.[1][2] 2. Consider investigating different signaling pathways or cellular responses known to be affected by this compound. 3. Extend the incubation time. Some effects may require longer exposure (e.g., 24-48 hours).[1][5]
Precipitation of this compound in Culture Medium 1. Poor solubility of this compound at the working concentration. 2. Interaction with components in the culture medium.1. Ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is low (typically ≤ 0.1%) to maintain solubility.[1] 2. Prepare the final dilution of this compound in pre-warmed culture medium and mix thoroughly before adding to the cells.

Frequently Asked Questions (FAQs)

What is a typical starting concentration range for this compound in cell culture?

Based on published studies, a starting concentration range of 1 µM to 100 µM is recommended for most cell lines.[1][2] It is crucial to perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental endpoint.

What is the general cytotoxicity profile of this compound?

This compound has been shown to have low cytotoxicity in a variety of cell lines. For instance, no significant cytotoxic effects were observed in HepG2 and HT29 cells at concentrations up to 100 μM for 24 hours.[1][3] Similarly, in H9c2 cardiomyocytes, concentrations up to 100 μM for 24 hours did not induce cytotoxicity.[2] In B16F10 melanoma cells, cell viability remained above 80% at concentrations up to 50 µg/mL.[5]

What solvent should be used to prepare this compound stock solutions?

Dimethyl sulfoxide (DMSO) is commonly used to prepare stock solutions of this compound.[1] It is important to ensure the final concentration of DMSO in the cell culture medium is non-toxic to the cells, typically below 0.5%.

How long should I incubate my cells with this compound?

The incubation time will depend on the specific biological question being investigated. Short incubation times (e.g., 1-9 hours) may be sufficient to observe effects on signaling pathways[2], while longer incubation times (e.g., 24-48 hours) are often used for assessing effects on cell proliferation, apoptosis, or gene expression.[1][5][6]

Which signaling pathways are known to be modulated by this compound?

This compound has been reported to modulate several key signaling pathways, including:

  • Keap1/Nrf2 pathway: Involved in the antioxidant response.[7]

  • TGF-β/Smad pathway: Plays a role in fibrosis and cell growth.[7]

  • NF-κB pathway: A central regulator of inflammation.[8]

  • MAPK pathway: Involved in cell proliferation, differentiation, and apoptosis.[9]

  • PPARβ pathway: Associated with mitochondrial biogenesis.[10]

Data Summary Tables

Table 1: this compound Cytotoxicity Data
Cell LineConcentration RangeIncubation TimeAssayResultReference
HepG20.1 - 100 µM1h, 24hResazurin ReductionNo significant cytotoxicity[1][3]
HT290.1 - 100 µM1h, 24hResazurin ReductionNo significant cytotoxicity[1][3]
H9c25 - 300 µM24hMTTNo significant cytotoxicity up to 100 µM[2]
B16F101 - 50 µg/mL48hMTTCell viability > 80%[5]
HL-60Not specified24hNot specifiedInduced G1 arrest and apoptosis[6]
Table 2: Effective Concentrations of this compound in Different Models
Cell Line/ModelEffective ConcentrationObserved EffectReference
Neonatal CardiomyocytesNot specifiedDecreased high glucose-induced apoptosis and fibrosis[7]
H9c225 µMPromoted cell survival and reduced damage after hypoxia/reoxygenation[2]
C2C12 Myotubes18.11 ± 4.77 µM (EC50)Induced mitochondrial biogenesis[10]
B16F1025, 50 µg/mLReduced melanogenesis[5]
RAW 264.725, 50, 100 µMReduced LPS-induced NO and PGE2 production[9]
HL-60Not specifiedInhibited proliferation[6]

Experimental Protocols

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of this compound (e.g., 1-100 µM) and a vehicle control (e.g., DMSO) for the desired incubation period (e.g., 24 or 48 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Express cell viability as a percentage of the vehicle-treated control.

Western Blot Analysis
  • Cell Lysis: After treatment with this compound, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Visualizations

Signaling Pathways

Syringaresinol_Signaling_Pathways cluster_inflammation Inflammation (NF-κB Pathway) cluster_antioxidant Antioxidant Response (Keap1/Nrf2 Pathway) cluster_fibrosis Fibrosis (TGF-β/Smad Pathway) cluster_metabolism Metabolism (PPARβ Pathway) Syr_NFKB This compound IKK IKK Phosphorylation Syr_NFKB->IKK Inhibits IkB IκBα Degradation IKK->IkB Inhibits NFKB NF-κB Activation IkB->NFKB Inhibits Inflammatory_Genes Inflammatory Gene Expression (e.g., COX-2, iNOS) NFKB->Inflammatory_Genes Syr_Nrf2 This compound Keap1 Keap1 Syr_Nrf2->Keap1 Inhibits Nrf2 Nrf2 Keap1->Nrf2 Inhibits ARE Antioxidant Response Element (ARE) Nrf2->ARE Antioxidant_Enzymes Antioxidant Enzyme Expression (e.g., HO-1, NQO1) ARE->Antioxidant_Enzymes Syr_TGFB This compound TGFBR TGF-β Receptor Syr_TGFB->TGFBR Inhibits Smad23 Smad2/3 Phosphorylation TGFBR->Smad23 Smad4 Smad4 Smad23->Smad4 Fibrotic_Genes Fibrotic Gene Expression (e.g., Collagen, α-SMA) Smad4->Fibrotic_Genes Syr_PPAR This compound PPARb PPARβ Syr_PPAR->PPARb Activates PGC1a PGC-1α PPARb->PGC1a Mito_Biogenesis Mitochondrial Biogenesis PGC1a->Mito_Biogenesis Experimental_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis cluster_results Results Cell_Culture 1. Cell Culture (Select appropriate cell line) Stock_Solution 2. Prepare this compound Stock Solution (in DMSO) Cell_Culture->Stock_Solution Dose_Response 3. Dose-Response Assay (e.g., MTT) to determine IC50 and optimal concentration Stock_Solution->Dose_Response Treatment 4. Treat cells with optimal this compound concentration Dose_Response->Treatment Cellular_Assays 5. Perform Cellular Assays (e.g., Viability, Apoptosis) Treatment->Cellular_Assays Molecular_Analysis 6. Molecular Analysis (e.g., Western Blot, qPCR) Treatment->Molecular_Analysis Data_Interpretation 7. Data Interpretation and Conclusion Cellular_Assays->Data_Interpretation Molecular_Analysis->Data_Interpretation

References

Troubleshooting low yield in syringaresinol chemical synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the chemical synthesis of syringaresinol. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot low yields and other common issues encountered during the synthesis process.

Frequently Asked Questions (FAQs)

Q1: What is the most common chemical synthesis route for this compound, and what are the typical yields?

A1: The most prevalent method for the chemical synthesis of this compound is the oxidative coupling of sinapyl alcohol. This reaction typically utilizes a metal catalyst to facilitate the dimerization. Reported yields can vary significantly depending on the chosen catalyst and reaction conditions. For instance, copper-catalyzed methods have been reported to achieve yields as high as 67%, while the use of other oxidants like silver oxide may result in lower yields of the desired β-β coupled product (this compound), around 3%, with the formation of other byproducts. Ferric chloride (FeCl₃) has also been used as a catalyst, with reported yields of approximately 30% for analogous reactions.

Q2: My this compound synthesis has a low yield. What are the most likely causes?

A2: Low yields in this compound synthesis can stem from several factors:

  • Suboptimal Catalyst: The choice and quality of the catalyst are critical. Inefficient or deactivated catalysts will lead to poor conversion.

  • Incorrect Reaction Conditions: Temperature, reaction time, and solvent can all significantly impact the yield. Oxidative coupling reactions are often sensitive to these parameters.

  • Presence of Oxygen: For some catalytic systems, the presence of oxygen can lead to the formation of undesired oxidized byproducts and catalyst deactivation. It is often crucial to perform the reaction under an inert atmosphere.

  • Side Reactions: The formation of byproducts through alternative coupling pathways (e.g., C-O coupling) or over-oxidation of the product can significantly reduce the yield of this compound.

  • Impure Starting Materials: The purity of the sinapyl alcohol is important. Impurities can interfere with the catalytic cycle and lead to the formation of side products.

  • Inefficient Work-up and Purification: Product loss can occur during the extraction and purification steps. This compound may require careful purification by column chromatography to separate it from byproducts.

Q3: I am observing the formation of multiple products in my reaction mixture. What are these byproducts likely to be?

A3: In the oxidative coupling of sinapyl alcohol, several byproducts can form alongside this compound (the β-β' linked dimer). These can include:

  • β-O-4' Linked Dimers: This is a common byproduct in the oxidative coupling of phenols, resulting from the formation of an ether linkage.

  • β-5' Linked Dimers: Another possible C-C coupled byproduct.

  • Over-oxidation Products: The phenolic hydroxyl groups of both the starting material and the product can be susceptible to further oxidation, leading to the formation of quinone-type structures or polymeric material, which often appear as colored impurities.[1][2]

  • Unreacted Starting Material: Incomplete conversion will result in the presence of sinapyl alcohol in the final mixture.

Troubleshooting Guides

Issue: Low Yield of this compound

This guide will walk you through a systematic approach to diagnosing and resolving low yields in your this compound synthesis.

Caption: A stepwise workflow for troubleshooting low this compound yield.

StepActionRationale
1. Verify Catalyst Activity and Loading - Use a fresh batch of catalyst. - Ensure the correct catalyst loading is used as specified in the protocol. - For air-sensitive catalysts, ensure proper handling techniques were used.Catalysts can degrade over time or with improper storage. Incorrect loading can lead to incomplete or slow reactions.
2. Optimize Reaction Conditions - Temperature: Vary the reaction temperature in small increments (e.g., ±10°C) to find the optimal point. - Reaction Time: Monitor the reaction progress by TLC or HPLC to determine the optimal reaction time and avoid product degradation from prolonged heating. - Solvent: Ensure the solvent is anhydrous and of appropriate polarity.Oxidative coupling reactions are often sensitive to temperature and time. The ideal solvent will solubilize reactants and facilitate the desired reaction pathway.
3. Ensure Inert Atmosphere - If the protocol specifies an inert atmosphere, ensure that the reaction vessel was properly purged with nitrogen or argon. - Use degassed solvents.Oxygen can poison some catalysts and lead to the formation of unwanted oxidized byproducts.
4. Analyze Byproduct Formation - Use techniques like TLC, HPLC, or NMR to identify the major byproducts in your crude reaction mixture. - Compare the byproduct profile to known side reactions of oxidative coupling.Identifying the byproducts can provide clues about what is going wrong (e.g., over-oxidation, alternative coupling pathways). This information can guide further optimization.
5. Review Purification Protocol - Ensure the chosen solvent system for extraction and column chromatography is appropriate for separating this compound from the identified byproducts. - Check for product loss in the aqueous layer during workup if your product has some water solubility.An inefficient purification strategy can lead to significant loss of the desired product.

Experimental Protocols

While detailed protocols for the chemical synthesis of this compound are not abundant in publicly available literature, the following represents a generalized procedure for an iron(III) chloride-catalyzed oxidative coupling of a phenol, which can be adapted for sinapyl alcohol.

General Protocol for FeCl₃-Catalyzed Oxidative Coupling of Phenols (Solid State)

This protocol is based on a general method for the oxidative coupling of phenols using ferric chloride in the solid state.

Materials:

  • Sinapyl alcohol

  • Ferric chloride hexahydrate (FeCl₃·6H₂O)

  • Agate mortar and pestle

  • Dilute Hydrochloric Acid (HCl)

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Drying agent (e.g., anhydrous sodium sulfate)

  • Silica gel for column chromatography

Procedure:

  • Mixing of Reactants: In an agate mortar, thoroughly grind a mixture of sinapyl alcohol and ferric chloride hexahydrate (a 1:2 molar ratio is a good starting point). Continue grinding until a fine, homogeneous powder is obtained.

  • Reaction: Transfer the powdered mixture to a suitable reaction vessel and heat at a controlled temperature (e.g., 50°C) for a specified time (e.g., 2 hours). The reaction should be monitored by TLC to determine completion.

  • Work-up: After cooling to room temperature, decompose the reaction mixture by adding dilute hydrochloric acid.

  • Extraction: Extract the aqueous mixture with an organic solvent such as ethyl acetate.

  • Drying and Concentration: Dry the combined organic extracts over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography to isolate this compound.

Note: This is a generalized protocol and will require optimization for the specific synthesis of this compound.

Data Presentation

The following table summarizes reported yields for different this compound synthesis methods.

Synthesis MethodCatalyst / ReagentStarting MaterialReported Yield (%)Reference
Chemical SynthesisCopper CatalystSinapyl Alcohol67[3]
Chemical SynthesisSilver Oxide (Ag₂O)Sinapyl Alcohol3 (for β-β' dimer)N/A
Chemical SynthesisFerric Chloride (FeCl₃)Analogous Phenols~30N/A
Biocatalytic SynthesisLaccaseSinapyl Alcohol93[3]
Biocatalytic SynthesisEugenol Oxidase / HRP2,6-Dimethoxy-4-allylphenol81[3]

Signaling Pathways and Logical Relationships

General Oxidative Coupling Reaction Pathway

The synthesis of this compound from sinapyl alcohol proceeds via an oxidative coupling mechanism. The catalyst facilitates the formation of sinapyl alcohol radicals, which then dimerize to form the product.

OxidativeCoupling Sinapyl_Alcohol 2x Sinapyl Alcohol Radical_Formation Oxidative Radical Formation Sinapyl_Alcohol->Radical_Formation Catalyst Metal Catalyst (e.g., Cu, Fe, Ag) Catalyst->Radical_Formation Dimerization Radical Dimerization Radical_Formation->Dimerization This compound This compound (β-β' coupled) Dimerization->this compound Byproducts Byproducts (β-O-4', β-5', etc.) Dimerization->Byproducts

Caption: A simplified diagram of the oxidative coupling pathway for this compound synthesis.

References

Challenges in syringaresinol analysis due to matrix effects

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for syringaresinol analysis. This resource provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the quantification of this compound, with a particular focus on mitigating matrix effects.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact this compound analysis?

A1: Matrix effects are the alteration of ionization efficiency for a target analyte, such as this compound, due to the presence of co-eluting, undetected components in the sample matrix.[1] This interference can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), ultimately affecting the accuracy, precision, and sensitivity of the analytical method.[2][3] When analyzing this compound in complex biological matrices like plasma or serum, endogenous substances such as phospholipids, salts, and proteins can cause these effects.[4]

Q2: How can I determine if my this compound analysis is affected by matrix effects?

A2: Two primary methods are used to assess matrix effects:

  • Post-Column Infusion: This qualitative technique involves infusing a constant flow of a this compound standard solution into the mass spectrometer while a blank, extracted matrix sample is injected into the LC system. Any fluctuation in the this compound signal at the retention time of interfering components indicates the presence of matrix effects.[2]

  • Post-Extraction Spike: This quantitative method compares the response of this compound spiked into a pre-extracted blank matrix sample with the response of a pure this compound standard solution at the same concentration. The ratio of these responses, known as the matrix factor, indicates the extent of ion suppression or enhancement.[2][3]

Q3: What are the common strategies to minimize matrix effects in this compound quantification?

A3: Several strategies can be employed to reduce or eliminate matrix effects:

  • Effective Sample Preparation: The most crucial step is to remove interfering components from the sample matrix. Techniques like protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE) are commonly used.[4][5]

  • Chromatographic Separation: Optimizing the liquid chromatography (LC) method to separate this compound from co-eluting matrix components is highly effective. This can be achieved by adjusting the mobile phase composition, gradient profile, or using a different stationary phase.[3]

  • Use of an Internal Standard (IS): A stable isotope-labeled (SIL) internal standard of this compound is the ideal choice as it will be affected by the matrix in the same way as the analyte, thus compensating for any signal variations. If a SIL-IS is unavailable, a structural analog can be used.

  • Matrix-Matched Calibration: Preparing calibration standards in a blank matrix that is identical to the study samples can help to compensate for matrix effects.[5]

  • Sample Dilution: Diluting the sample can reduce the concentration of interfering matrix components, thereby minimizing their impact on this compound ionization. However, this may compromise the sensitivity of the assay.[5]

Troubleshooting Guide

Problem Potential Cause Troubleshooting Steps
Low this compound signal or poor sensitivity Ion Suppression: Co-eluting matrix components are suppressing the ionization of this compound.1. Improve Sample Cleanup: Implement a more rigorous sample preparation method such as solid-phase extraction (SPE) to remove a wider range of interferences compared to protein precipitation. 2. Optimize Chromatography: Modify the LC gradient to better separate this compound from the region where ion suppression is observed (as determined by post-column infusion). 3. Check for Phospholipid Interference: Phospholipids are common culprits for ion suppression in plasma samples. Use a phospholipid removal SPE plate or a specific extraction protocol targeting their removal.
High variability in results between samples Inconsistent Matrix Effects: Different samples may have varying levels of interfering components, leading to inconsistent ion suppression or enhancement.1. Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS will co-elute with this compound and experience the same matrix effects, providing reliable normalization. 2. Evaluate Different Lots of Matrix: During method development, test matrix from multiple sources to assess the variability of the matrix effect. 3. Implement Matrix-Matched Calibrators: Prepare calibration curves in a pooled blank matrix to account for the average matrix effect.
Signal enhancement leading to overestimation Ion Enhancement: Co-eluting compounds are enhancing the ionization of this compound.1. Identify the Source of Enhancement: Use post-column infusion to pinpoint the retention time of the interfering peak. 2. Adjust Chromatography: Modify the LC method to separate the enhancing component from this compound. 3. Refine Sample Preparation: Utilize a different SPE sorbent or LLE solvent system to selectively remove the enhancing compounds.

Quantitative Data on Matrix Effects

Analyte Type Sample Preparation Method Matrix Effect (Ion Suppression/Enhancement) Reference
LignansSolid-Phase Extraction (SPE)Recovery: 77-86% (indicative of some matrix effect)[6]
Small MoleculesProtein Precipitation (PPT)Can be significant, often >20% suppression[5]
Small MoleculesLiquid-Liquid Extraction (LLE)Generally less matrix effect than PPT[5]

Note: The degree of matrix effect is highly dependent on the specific analyte, matrix, and the analytical method used. It is crucial to experimentally determine the matrix effect for your specific this compound assay.

Experimental Protocols

Protocol 1: this compound Extraction from Human Plasma using Solid-Phase Extraction (SPE)

This protocol provides a general framework for the extraction of this compound from human plasma. Optimization may be required for specific applications.

1. Materials:

  • Human plasma (collected with an anticoagulant like EDTA)

  • This compound standard solution

  • Internal Standard (IS) solution (ideally, a stable isotope-labeled this compound)

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid

  • Water (LC-MS grade)

  • Mixed-mode or reversed-phase SPE cartridges (e.g., C18)

  • Centrifuge

  • SPE manifold

  • Evaporator (e.g., nitrogen evaporator)

2. Procedure:

  • Sample Pre-treatment:

    • Thaw plasma samples on ice.

    • To 100 µL of plasma, add 10 µL of IS solution and vortex briefly.

    • Add 200 µL of 0.1% formic acid in water and vortex for 30 seconds.

    • Centrifuge at 10,000 x g for 5 minutes to pellet proteins.

  • SPE Cartridge Conditioning:

    • Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water. Do not allow the cartridge to go dry.

  • Sample Loading:

    • Load the supernatant from the pre-treated sample onto the conditioned SPE cartridge.

    • Pass the sample through the cartridge at a slow, steady flow rate (e.g., 1 mL/min).

  • Washing:

    • Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

    • Wash the cartridge with 1 mL of 40% methanol in water to remove less polar interferences.

  • Elution:

    • Elute the this compound and IS with 1 mL of methanol into a clean collection tube.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_validation Method Validation plasma Plasma Sample add_is Add Internal Standard plasma->add_is ppt Protein Precipitation add_is->ppt spe Solid-Phase Extraction (SPE) ppt->spe lcms UPLC-MS/MS Analysis spe->lcms data Data Processing & Quantification lcms->data matrix_effect Matrix Effect Assessment data->matrix_effect

Caption: Experimental workflow for this compound analysis.

Matrix Effect Concept

matrix_effect cluster_ideal Ideal Condition (No Matrix) cluster_real Real Condition (With Matrix) analyte_ideal This compound signal_ideal Expected Signal analyte_ideal->signal_ideal Ionization analyte_real This compound ion_source Ion Source analyte_real->ion_source matrix Matrix Components matrix->ion_source signal_suppressed Suppressed Signal ion_source->signal_suppressed Ion Suppression signal_enhanced Enhanced Signal ion_source->signal_enhanced Ion Enhancement

Caption: Conceptual diagram of matrix effects.

This compound Signaling Pathways

NF-κB Signaling Pathway Inhibition by this compound

nfkb_pathway cluster_pathway NF-κB Signaling Pathway stimulus Inflammatory Stimuli (e.g., LPS, IL-1β) receptor Receptor stimulus->receptor This compound This compound iKK IKK Complex This compound->iKK Inhibits receptor->iKK ikb IκBα iKK->ikb Phosphorylates nfkb NF-κB (p65/p50) nfkb_active Active NF-κB ikb->nfkb_active Degradation releases nucleus Nucleus nfkb_active->nucleus Translocation gene_expression Pro-inflammatory Gene Expression (COX-2, iNOS, TNF-α, IL-6) nucleus->gene_expression Induces inflammation Inflammation gene_expression->inflammation

Caption: this compound inhibits the NF-κB pathway.[7]

Keap1/Nrf2 Signaling Pathway Activation by this compound

nrf2_pathway cluster_pathway Keap1/Nrf2 Signaling Pathway oxidative_stress Oxidative Stress keap1 Keap1 oxidative_stress->keap1 Inactivates This compound This compound keap1_nrf2 Keap1-Nrf2 Complex This compound->keap1_nrf2 Promotes Dissociation keap1->keap1_nrf2 nrf2 Nrf2 nrf2->keap1_nrf2 ubiquitination Ubiquitination & Proteasomal Degradation keap1_nrf2->ubiquitination nrf2_active Active Nrf2 keap1_nrf2->nrf2_active Dissociation nucleus Nucleus nrf2_active->nucleus Translocation are ARE nrf2_active->are Binds to gene_expression Antioxidant Gene Expression (e.g., HO-1, NQO1) are->gene_expression Induces antioxidant_response Antioxidant Response gene_expression->antioxidant_response

Caption: this compound activates the Keap1/Nrf2 pathway.

References

Technical Support Center: Minimizing Syringaresinol Degradation During Extraction

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the degradation of syringaresinol during the extraction process.

Troubleshooting Guide

This guide addresses common issues encountered during the extraction of this compound, focusing on identifying potential causes of degradation and providing solutions to mitigate them.

IssuePotential Cause(s)Recommended Solution(s)
Low this compound Yield Suboptimal Solvent Choice: The polarity of the extraction solvent may not be ideal for efficiently solubilizing this compound.Solvent Optimization: Use a polar organic solvent. Aqueous mixtures of ethanol or methanol (e.g., 40-80%) often provide the best results for lignan extraction. For instance, a study on Syringa oblata twigs found a 40% ethanol solution to be optimal for the extraction of syringoside, a related compound.[1]
Incomplete Extraction: Insufficient extraction time or inadequate solid-to-liquid ratio.Optimize Extraction Time and Ratio: For ultrasonic-assisted extraction (UAE), an extraction time of around 30-45 minutes is often effective.[2] For microwave-assisted extraction (MAE), shorter times of 5-8 minutes can be sufficient.[1][3] Ensure an adequate solvent-to-solid ratio, typically ranging from 17:1 to 20:1 (mL/g), to allow for proper wetting and extraction.[1][3]
Thermal Degradation: Prolonged exposure to high temperatures can lead to the breakdown of this compound.Temperature Control: While lignans are relatively heat-stable, prolonged exposure to high temperatures should be avoided. An optimal extraction temperature is generally between 40-60°C.[4] For related compounds like syringin, temperatures above 60°C have been shown to decrease yield.[2][4]
Presence of Unknown Peaks in Chromatogram Oxidative Degradation: this compound, as a phenolic compound, is susceptible to oxidation, which can be accelerated by heat, light, and the presence of metal ions.Minimize Oxidation:Oxygen Exclusion: Perform extractions under an inert atmosphere (e.g., nitrogen or argon). • Use of Antioxidants: Consider adding a small amount of an antioxidant, such as ascorbic acid or butylated hydroxytoluene (BHT), to the extraction solvent. • Chelating Agents: If metal ion contamination is suspected, add a chelating agent like EDTA.
Photodegradation: Exposure to direct light, especially UV radiation, can cause degradation of phenolic compounds.Light Protection: Conduct the extraction in amber glassware or protect the extraction vessel from light. Store extracts in the dark.
pH-Induced Degradation: Extreme acidic or alkaline conditions can lead to the degradation of lignans.pH Control: Maintain a neutral or slightly acidic pH during extraction. While acidic conditions can sometimes aid in the release of lignans from the plant matrix, a pH around 4 appears to be optimal for the extraction of some phenolics.
Poor Reproducibility of Results Inconsistent Extraction Parameters: Variations in temperature, time, solvent concentration, or solid-to-liquid ratio between experiments.Standardize Protocol: Ensure all extraction parameters are kept consistent for each experiment. Use calibrated equipment for temperature and time measurements.
Sample Heterogeneity: The concentration of this compound can vary within the plant material.Proper Sample Preparation: Homogenize the plant material to a uniform particle size to ensure consistency.
Solvent Evaporation: Loss of solvent during extraction can concentrate the sample and alter extraction efficiency.Use a Reflux Condenser: For extractions involving heating, use a reflux condenser to prevent solvent loss.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound degradation during extraction?

A1: The primary cause of this compound degradation is oxidation. As a phenolic compound, this compound is susceptible to oxidation, which can be accelerated by factors such as high temperatures, exposure to light, the presence of oxygen, and metal ions.

Q2: What is the optimal temperature range for extracting this compound?

A2: The optimal temperature for extracting this compound is typically in the range of 40-60°C.[4] Studies on the extraction of the related compound syringin have shown that the highest yield is achieved at 60°C, with a decrease in concentration observed at higher temperatures (80-100°C), indicating potential thermal degradation.[4]

Q3: Which solvent system is best for extracting this compound while minimizing degradation?

A3: Aqueous mixtures of polar organic solvents are generally most effective. An ethanol concentration of around 40-80% in water is often recommended. For instance, a 40% ethanol solution was found to be optimal for extracting syringoside from Syringa oblata twigs.[1] Using 100% ethanol may result in lower yields compared to aqueous mixtures.

Q4: How can I prevent oxidation of this compound during the extraction process?

A4: To prevent oxidation, it is recommended to perform the extraction under an inert atmosphere, such as nitrogen or argon. Additionally, adding a small amount of an antioxidant like ascorbic acid or BHT to the extraction solvent can inhibit oxidative degradation. Using a chelating agent like EDTA can also be beneficial if metal ion contamination is a concern.

Q5: Is it necessary to protect the extraction from light?

A5: Yes, it is crucial to protect the extraction mixture and subsequent extracts from direct light to prevent photodegradation, a common degradation pathway for phenolic compounds.

Quantitative Data Summary

The following tables summarize quantitative data from studies on the extraction of this compound-related compounds, providing insights into the impact of various parameters on extraction yield.

Table 1: Effect of Extraction Temperature on Syringin Yield from Tinospora crispa

Temperature (°C)Extraction Yield (%)Syringin Concentration (% dry wt)
257.98 ± 0.630.37
4014.18 ± 0.320.38
6015.95 ± 0.210.45
8015.87 ± 0.290.18
10016.02 ± 0.070.07
(Data adapted from a study on Tinospora crispa extraction)[4]

Table 2: Comparison of Extraction Methods for Syringoside and Oleuropein from Syringa oblata Twigs

Extraction MethodSolventExtraction Time (min)Syringoside Yield (mg/g)
Vacuum Microwave-Assisted (VMME)40% Ethanol65.92 ± 0.24
Microwave-Assisted (MAE)40% Ethanol63.95 ± 0.14
Hot Reflux Extraction (HRE)40% Ethanol602.52 ± 0.08
(Data adapted from a study on Syringa oblata twig extraction)[1]

Experimental Protocols

Protocol 1: Ultrasonic-Assisted Extraction (UAE) of this compound

This protocol is a general guideline for the UAE of this compound from plant material. Optimization may be required for specific plant matrices.

  • Sample Preparation: Grind the dried plant material to a uniform powder (e.g., 40-60 mesh).

  • Solvent Preparation: Prepare an 80% (v/v) methanol-water or ethanol-water solution. Degas the solvent by sonication for 15 minutes to remove dissolved oxygen.

  • Extraction:

    • Weigh 0.5 g of the powdered plant material into a suitable extraction vessel.

    • Add the extraction solvent at a solid-to-liquid ratio of 1:20 (g/mL).

    • Place the vessel in an ultrasonic bath set to a frequency of 40 kHz and a temperature of 60°C.

    • Sonicate for 45 minutes.[5]

  • Sample Recovery:

    • Centrifuge the mixture at 10,000 x g for 10 minutes.

    • Collect the supernatant.

    • Filter the supernatant through a 0.22 µm syringe filter before HPLC analysis.

  • Storage: Store the extract at -20°C in an amber vial to protect from light and prevent degradation.

Protocol 2: Microwave-Assisted Extraction (MAE) of this compound

This protocol provides a general procedure for MAE of this compound. Parameters should be optimized for the specific equipment and plant material.

  • Sample Preparation: Prepare the plant material as described in Protocol 1.

  • Extraction:

    • Place 1.0 g of the powdered plant material into the microwave extraction vessel.

    • Add a 45% ethanol-water solution at a solid-to-liquid ratio of 1:20 (g/mL).[3]

    • Allow the sample to soak for 1 hour at room temperature.[3]

    • Set the microwave power to 600 W and the extraction time to 5 minutes.[3]

  • Sample Recovery: Follow the same procedure as in Protocol 1 for centrifugation and filtration.

  • Storage: Store the extract under the same conditions as in Protocol 1.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_recovery Sample Recovery plant_material Plant Material grinding Grinding & Sieving plant_material->grinding powder Homogenized Powder grinding->powder extraction_step Extraction (UAE or MAE) powder->extraction_step solvent Solvent Preparation (e.g., 80% Methanol) solvent->extraction_step centrifugation Centrifugation extraction_step->centrifugation filtration Filtration (0.22 µm) centrifugation->filtration hplc HPLC Analysis filtration->hplc

Caption: General experimental workflow for this compound extraction.

degradation_pathways cluster_factors Degradation Factors This compound This compound Degradation Degradation Products This compound->Degradation Temperature High Temperature Temperature->this compound Light Light Exposure Light->this compound Oxygen Oxygen Oxygen->this compound pH Extreme pH pH->this compound

Caption: Key factors leading to this compound degradation.

References

Technical Support Center: Enzymatic Synthesis of Syringaresinol

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the enzymatic synthesis of syringaresinol. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and solutions for common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the most common enzymes used for the synthesis of this compound?

A1: The most common enzymatic systems involve a two-step, one-pot reaction. This typically utilizes a variant of eugenol oxidase (EUGO) and horseradish peroxidase (HRP).[1][2][3][4][5] EUGO catalyzes the oxidation of a precursor, such as dihydrosinapyl alcohol or 2,6-dimethoxy-4-allylphenol, to sinapyl alcohol.[1][2][3] HRP then facilitates the oxidative dimerization of sinapyl alcohol to form this compound.[1][2][3] Laccases are also used for the direct dimerization of sinapyl alcohol.[3][6][7][8]

Q2: What is the role of dirigent proteins (DIRs) in lignan synthesis?

A2: Dirigent proteins are non-catalytic proteins that guide the stereoselective coupling of monolignol radicals.[9][10][11] In the context of lignan biosynthesis, after a laccase or peroxidase generates monolignol radicals, DIRs can direct the reaction to form specific stereoisomers, such as (+)- or (-)-pinoresinol.[9][11][12] While not directly involved in the this compound synthesis pathways described in the primary troubleshooting section, they are crucial for achieving stereospecificity in the synthesis of other lignans.[9][11]

Q3: What are pinoresinol-lariciresinol reductases (PLRs) and are they relevant to this compound synthesis?

A3: Pinoresinol-lariciresinol reductases (PLRs) are enzymes that catalyze the sequential reduction of pinoresinol to lariciresinol and then to secoisolariciresinol.[13][14][15][16] These enzymes are key in the downstream pathways of lignan biosynthesis, leading to a variety of structures.[13][15] For the direct synthesis of this compound from sinapyl alcohol, PLRs are not directly involved. However, understanding their function is important in the broader context of lignan biosynthesis and for potential chemoenzymatic strategies.

Troubleshooting Guide

Issue 1: Low Yield of this compound

Possible Cause 1.1: Suboptimal Reaction Conditions.

  • Solution: Optimize reaction parameters such as pH, temperature, and co-solvent concentration. The optimal pH for the EUGO/HRP system is typically around 7.5, with an optimal temperature of 35°C.[1][2] Dihydrosinapyl alcohol, a common substrate, can be unstable at temperatures above 35°C.[1][2]

Possible Cause 1.2: HRP-catalyzed Side Reactions.

  • Solution: Implement a stepwise addition of the enzymes. Allow the first enzyme (e.g., EUGO variant) to convert the initial substrate to sinapyl alcohol before adding HRP.[1][2] Adding HRP at the beginning of the reaction can lead to undesired oligomerization and a reduced yield of this compound.[1][2] A significant improvement in yield (up to 68%) has been observed when HRP is added after 3 hours.[1][2]

Possible Cause 1.3: Inefficient Initial Oxidation.

  • Solution: Consider using an engineered variant of the initial oxidase. For instance, the I427A EUGO mutant has shown significantly higher efficiency with 2,6-dimethoxy-4-allylphenol as a substrate.[3][5]

Possible Cause 1.4: Substrate Instability.

  • Solution: Ensure the stability of your starting material. For example, dihydrosinapyl alcohol can be unstable in buffered aqueous media at temperatures above 35°C.[1][2]

Issue 2: Formation of Undesired Byproducts

Possible Cause 2.1: Uncontrolled Radical Coupling.

  • Solution: The sequential addition of HRP is crucial to control the oxidative coupling of sinapyl alcohol and minimize the formation of undesired oligomers.[1][2]

Possible Cause 2.2: Presence of Hydrogen Peroxide.

  • Solution: Avoid the external addition of hydrogen peroxide. While HRP requires H₂O₂, the EUGO-catalyzed reaction generates it in situ, which is sufficient for the subsequent HRP reaction.[3][5] Supplementing the reaction with additional H₂O₂ can actually decrease the yield of this compound.[1][2]

Data Presentation

Table 1: Optimized Reaction Conditions for this compound Synthesis

ParameterOptimized ValueReference
pH7.5[1][2]
Temperature35 °C[1][2]
Buffer50 mM KPi[1][2]
Co-solvent10% (v/v) DMSO[1][2]
Substrate Concentration5 mM Dihydrosinapyl alcohol[1][2]
EUGO10X Concentration10 µM[1][2]
HRP Concentration10 µM[1][2]
HRP Addition TimeAfter 3 hours[1][2]
Final Yield68%[1][2]

Experimental Protocols

Protocol 1: One-Pot, Two-Enzyme Synthesis of this compound

This protocol is based on the work by van Oosterhout et al. (2023).[1][2]

  • Reaction Setup:

    • Prepare a reaction mixture containing 5 mM dihydrosinapyl alcohol in 50 mM KPi buffer (pH 7.5) with 10% (v/v) DMSO.

  • First Enzymatic Step:

    • Add 10 µM of the engineered eugenol oxidase (EUGO10X) to the reaction mixture.

    • Incubate the reaction at 35°C for 3 hours. This allows for the conversion of dihydrosinapyl alcohol to sinapyl alcohol.

  • Second Enzymatic Step:

    • After the 3-hour incubation, add 10 µM of horseradish peroxidase (HRP) to the reaction mixture.

    • Continue the incubation at 35°C for another 21 hours (total reaction time of 24 hours).

  • Reaction Quenching and Analysis:

    • To monitor the reaction, take a 20 µL sample and quench it with four volumes of acetonitrile.

    • Centrifuge the sample at 14,000 rpm for 5 minutes.

    • Analyze the supernatant using HPLC to determine the concentration of this compound.

Visualizations

Enzymatic_Synthesis_Workflow cluster_step1 Step 1: Oxidation cluster_step2 Step 2: Dimerization Substrate Dihydrosinapyl Alcohol EUGO Eugenol Oxidase (EUGO) Variant Substrate->EUGO Intermediate Sinapyl Alcohol EUGO->Intermediate H2O2 H₂O₂ EUGO->H2O2 HRP Horseradish Peroxidase (HRP) Intermediate->HRP H2O2->HRP Product This compound HRP->Product

Caption: Workflow for the one-pot, two-enzyme synthesis of this compound.

Troubleshooting_Logic Start Low this compound Yield Cause1 Suboptimal Conditions? Start->Cause1 Cause2 Simultaneous Enzyme Addition? Start->Cause2 Cause3 Inefficient Oxidase? Start->Cause3 Solution1 Optimize pH (7.5) & Temp (35°C) Cause1->Solution1 Yes Solution2 Add HRP after 3 hours Cause2->Solution2 Yes Solution3 Use Engineered EUGO Variant Cause3->Solution3 Yes

Caption: Troubleshooting flowchart for low this compound yield.

References

Addressing reproducibility issues in syringaresinol bioactivity assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for syringaresinol bioactivity assays. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and ensure the reproducibility of your experimental results. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visualizations of key signaling pathways.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments with this compound.

Q1: My cell viability assay results (e.g., MTT, MTS) are inconsistent or show an unexpected increase in viability at high concentrations of this compound. What could be the cause?

A1: This is a common issue when working with phenolic compounds like this compound. The likely culprit is the interference of the compound with the assay chemistry itself.

  • Direct Reduction of Tetrazolium Salts: this compound has antioxidant properties and can directly reduce tetrazolium salts (MTT, MTS, XTT) to formazan, leading to a false positive signal that can mask cytotoxicity.[1][2]

  • Compound Precipitation: At higher concentrations, this compound may precipitate in the cell culture medium, leading to variable effects on the cells.

Troubleshooting Steps:

  • Run a Cell-Free Control: Prepare wells with the same concentrations of this compound in cell culture medium but without cells. Add the assay reagent (e.g., MTT) and incubate. If you observe a color change, this confirms direct interaction.[1]

  • Switch to a Non-Redox-Based Assay: Consider using an assay that does not rely on redox reactions. Good alternatives include:

    • Neutral Red Uptake Assay: Measures the accumulation of the dye in the lysosomes of viable cells.[1]

    • Crystal Violet Assay: Stains the DNA of adherent cells, providing a measure of cell number.

    • ATP-Based Assays: Measure the level of ATP, which correlates with the number of metabolically active cells.

  • Check Solubility: Visually inspect your treatment wells for any signs of precipitation. If observed, consider using a lower concentration range or a different solvent system (ensuring the solvent itself is not toxic to the cells).

Q2: I am observing high background absorbance or fluorescence in my control wells for an antioxidant assay (e.g., DPPH, ABTS). How can I resolve this?

A2: High background can obscure your results and is often due to reagent instability or interactions with your experimental setup.

  • Reagent Degradation: Assay reagents like DPPH and ABTS are sensitive to light and can degrade over time, leading to a high background signal.

  • Media Interference: Components in the cell culture media, such as phenol red, can interfere with the absorbance readings of some assays.[3]

Troubleshooting Steps:

  • Prepare Fresh Reagents: Always use freshly prepared assay reagents and protect them from light during the experiment.

  • Use Phenol Red-Free Media: If you suspect media interference, switch to a phenol red-free formulation for the duration of the assay.

  • Run a "No-Compound" Control: Include wells with only the assay reagent and the medium to determine the baseline background signal.

Q3: My anti-inflammatory assay results show variability in the inhibition of inflammatory markers (e.g., NO, PGE2, cytokines). What factors should I consider?

A3: Variability in anti-inflammatory assays can stem from several sources, from cell culture conditions to the timing of treatment.

  • Cell Passage Number: The responsiveness of cell lines like RAW 264.7 to inflammatory stimuli (e.g., LPS) can change with high passage numbers.

  • LPS Potency: The activity of lipopolysaccharide (LPS) can vary between lots and manufacturers.

  • Timing of Treatment: The timing of this compound treatment relative to LPS stimulation is critical for observing an inhibitory effect.

Troubleshooting Steps:

  • Standardize Cell Culture: Use cells within a consistent and low passage number range for all experiments.

  • Titer Your LPS: Perform a dose-response experiment with each new batch of LPS to determine the optimal concentration for inducing a robust inflammatory response.

  • Optimize Treatment Time: Test different pre-treatment and co-treatment times with this compound to find the most effective window for inhibiting the inflammatory cascade. For instance, pre-treatment for 1-2 hours before LPS stimulation is a common starting point.[4]

Data Summary Tables

Table 1: Recommended Concentration Ranges for In Vitro this compound Bioactivity Assays

Bioactivity AssayCell LineTypical Concentration RangeReference
Anti-inflammatoryRAW 264.7 macrophages25-100 µM[5][6]
Anti-inflammatoryIL-1β-activated mouse chondrocytes10-100 µM[4]
Antioxidant (Cell-based)B16F10 melanoma cells1-50 µg/mL[7]
Antioxidant (Cell-based)HaCaT keratinocytes100-200 µg/mL[8][9]
Cytotoxicity/Cell ViabilityB16F10 melanoma cells1-50 µg/mL[7]
Cytotoxicity/Cell ViabilityHaCaT keratinocytes0-200 µg/mL[8][9]

Table 2: IC50/EC50 Values for this compound in Antioxidant Assays

AssayIC50/EC50 ValueReference
DPPH Radical Scavenging10.77 µg/mL[8][9]
ABTS Radical Scavenging10.35 µg/mL[8][9]

Detailed Experimental Protocols

Protocol 1: MTT Cell Viability Assay

This protocol is for assessing the effect of this compound on cell viability. Be mindful of the potential for interference as discussed in the troubleshooting section.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound and a vehicle control. Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Cell-Free Control: In parallel, prepare wells with the same concentrations of this compound in cell culture medium without cells to check for direct MTT reduction.

Protocol 2: DPPH Radical Scavenging Assay

This protocol measures the free radical scavenging activity of this compound.

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol.

  • Reaction Mixture: In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of various concentrations of this compound in methanol.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance at 517 nm. Ascorbic acid is commonly used as a positive control.

  • Calculation: The percentage of scavenging activity is calculated as: ((A_control - A_sample) / A_control) * 100, where A_control is the absorbance of the DPPH solution without the sample.

Signaling Pathways and Workflow Diagrams

Syringaresinol_Signaling_Pathways cluster_inflammatory Anti-Inflammatory Pathways cluster_antioxidant Antioxidant Pathways LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates NFkB NF-κB Inflammatory_Genes iNOS, COX-2, TNF-α, IL-1β, IL-6 NFkB->Inflammatory_Genes Induces Transcription IkB IκBα IKK->IkB Phosphorylates IkB->NFkB Releases Oxidative_Stress Oxidative Stress Keap1 Keap1 Oxidative_Stress->Keap1 Induces Nrf2 Nrf2 Keap1->Nrf2 Releases ARE ARE Nrf2->ARE Binds to Antioxidant_Enzymes SOD, HO-1 ARE->Antioxidant_Enzymes Induces Transcription This compound This compound This compound->IkB Inhibits Phosphorylation This compound->Nrf2 Promotes Nuclear Translocation

Caption: Key signaling pathways modulated by this compound.

Bioactivity_Assay_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Cell_Culture 1. Cell Culture (e.g., RAW 264.7, HaCaT) Compound_Prep 2. Prepare this compound Stock Solution Cell_Culture->Compound_Prep Plate_Seeding 3. Seed Cells in Multi-well Plates Compound_Prep->Plate_Seeding Treatment 4. Treat Cells with This compound Plate_Seeding->Treatment Stimulation 5. Add Stimulus (optional) (e.g., LPS, H2O2) Treatment->Stimulation Incubation 6. Incubate for Defined Period Stimulation->Incubation Assay_Reagent 7. Add Assay Reagent (e.g., MTT, DPPH) Incubation->Assay_Reagent Read_Plate 8. Measure Signal (Absorbance/Fluorescence) Assay_Reagent->Read_Plate Data_Analysis 9. Data Analysis (IC50, % Inhibition) Read_Plate->Data_Analysis

Caption: General experimental workflow for this compound bioactivity assays.

Troubleshooting_Decision_Tree cluster_viability Viability Troubleshooting cluster_antioxidant Antioxidant Troubleshooting cluster_inflammatory Inflammatory Troubleshooting Start Inconsistent Results? Assay_Type What type of assay? Start->Assay_Type Viability Cell Viability (MTT, MTS) Assay_Type->Viability Antioxidant Antioxidant (DPPH, ABTS) Assay_Type->Antioxidant Anti_Inflammatory Anti-inflammatory Assay_Type->Anti_Inflammatory Cell_Free_Control Run Cell-Free Control Viability->Cell_Free_Control Fresh_Reagents Use Fresh Reagents Antioxidant->Fresh_Reagents Phenol_Red_Free Use Phenol Red-Free Media Antioxidant->Phenol_Red_Free Check_Passage Standardize Cell Passage Number Anti_Inflammatory->Check_Passage Titer_LPS Titer LPS Anti_Inflammatory->Titer_LPS Optimize_Time Optimize Treatment Time Anti_Inflammatory->Optimize_Time Interference Interference Observed? Cell_Free_Control->Interference Switch_Assay Switch to Non-Redox Assay (e.g., Neutral Red) Interference->Switch_Assay Yes Check_Solubility Check for Precipitation Interference->Check_Solubility No

References

Validation & Comparative

Syringaresinol vs. Pinoresinol: A Comparative Analysis of Antioxidant Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the antioxidant activities of two prominent lignans, syringaresinol and pinoresinol. Lignans, a class of polyphenolic compounds found in a variety of plants, are of significant interest to the scientific community for their potential health benefits, largely attributed to their antioxidant properties. This document summarizes key experimental data, outlines detailed methodologies for common antioxidant assays, and presents visual representations of experimental workflows to aid in research and development.

Quantitative Comparison of Antioxidant Activity

The antioxidant capacities of this compound and pinoresinol have been evaluated using various in vitro assays. The most common of these are the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay and the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation decolorization assay. The results are typically expressed as IC50 or EC50 values, which represent the concentration of the compound required to scavenge 50% of the free radicals. A lower value indicates a higher antioxidant activity.

It is important to note that direct comparison of absolute values across different studies should be approached with caution due to potential variations in experimental conditions.[1]

CompoundAssayIC50/EC50 (µM)Reference
This compound DPPH25.74Calculated from EC50 of 10.77 µg/mL
ABTS24.73Calculated from EC50 of 10.35 µg/mL
Pinoresinol DPPH69[1]

Note: The IC50 value for (+)-pinoresinol was reported. The antioxidant activities of different enantiomers can vary.[1]

Experimental Protocols

To ensure the reproducibility and accurate interpretation of antioxidant activity data, detailed experimental protocols are essential. The following are generalized methodologies for the DPPH, ABTS, and FRAP assays as commonly cited in lignan research.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate an electron to the stable DPPH radical, leading to a color change from violet to yellow, which is measured spectrophotometrically.[1]

Procedure:

  • Preparation of DPPH Solution: A fresh solution of DPPH in a suitable solvent (e.g., methanol or ethanol) is prepared to a specific concentration (e.g., 0.1 mM).[1]

  • Sample Preparation: The lignan samples (this compound and pinoresinol) and a standard antioxidant (e.g., ascorbic acid or Trolox) are prepared in a series of concentrations.

  • Reaction: A small volume of the lignan or standard solution is mixed with a larger volume of the DPPH solution.

  • Incubation: The reaction mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).[1]

  • Measurement: The absorbance of the reaction mixture is measured at the maximum absorbance wavelength of DPPH (typically around 517 nm) using a spectrophotometer.[1]

  • Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(ngcontent-ng-c4139270029="" _nghost-ng-c260850153="" class="inline ng-star-inserted">

    AcontrolA{control}Acontrol​
    - ngcontent-ng-c4139270029="" _nghost-ng-c260850153="" class="inline ng-star-inserted">
    AsampleA{sample}Asample​
    ) / ngcontent-ng-c4139270029="" _nghost-ng-c260850153="" class="inline ng-star-inserted">
    AcontrolA{control}Acontrol​
    ] x 100 where ngcontent-ng-c4139270029="" _nghost-ng-c260850153="" class="inline ng-star-inserted">
    AcontrolA{control}Acontrol​
    is the absorbance of the DPPH solution without the sample, and ngcontent-ng-c4139270029="" _nghost-ng-c260850153="" class="inline ng-star-inserted">
    AsampleA{sample}Asample​
    is the absorbance of the reaction mixture with the sample.[1]

  • IC50 Determination: The IC50 value is determined by plotting the percentage of inhibition against the concentration of the lignan and calculating the concentration at which 50% inhibition is achieved.[1]

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant results in a loss of color, which is monitored spectrophotometrically.[1]

Procedure:

  • Generation of ABTS Radical Cation: The ABTS•+ is generated by reacting an aqueous solution of ABTS with an oxidizing agent, such as potassium persulfate. The mixture is allowed to stand in the dark at room temperature for 12-16 hours before use.[1]

  • Preparation of ABTS•+ Working Solution: The stock ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of approximately 0.70 ± 0.02 at its maximum wavelength (around 734 nm).[1]

  • Sample Preparation: The lignan samples and a standard antioxidant are prepared in a series of concentrations.

  • Reaction: A small volume of the lignan or standard solution is added to a larger volume of the ABTS•+ working solution.

  • Incubation: The reaction mixture is incubated at room temperature for a specific time (e.g., 6 minutes).[1]

  • Measurement: The absorbance is measured at 734 nm.[1]

  • Calculation: The percentage of ABTS•+ scavenging is calculated using the same formula as for the DPPH assay.[1]

  • IC50 Determination: The IC50 value is determined from the plot of percentage inhibition versus concentration.[1]

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at low pH. The reduction is detected by the formation of a colored ferrous-tripyridyltriazine complex.

Procedure:

  • Preparation of FRAP Reagent: The FRAP reagent is prepared by mixing acetate buffer (300 mM, pH 3.6), a solution of 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and a 20 mM ferric chloride (FeCl₃) solution in a 10:1:1 (v/v/v) ratio. The reagent should be freshly prepared and warmed to 37°C before use.

  • Sample and Standard Preparation: The lignan samples and a standard (e.g., FeSO₄ or Trolox) are prepared in a series of concentrations.

  • Reaction: A small volume of the sample or standard is added to the FRAP reagent.

  • Incubation: The reaction mixture is incubated at 37°C for a specified time (e.g., 4-30 minutes).

  • Measurement: The absorbance of the colored solution is measured at 593 nm.

  • Calculation: The antioxidant capacity is determined by comparing the absorbance of the sample with a standard curve prepared from a known concentration of Fe²⁺. The results are typically expressed as Fe²⁺ equivalents.

Visualizing Experimental Workflows and Signaling Pathways

To further clarify the experimental processes and biological mechanisms, the following diagrams have been generated using Graphviz.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Sample_Prep Sample Preparation (this compound, Pinoresinol, Standard) Mixing Mixing of Sample and Reagent Sample_Prep->Mixing Reagent_Prep Assay Reagent Preparation (DPPH, ABTS, or FRAP) Reagent_Prep->Mixing Incubation Incubation (Time & Temperature Controlled) Mixing->Incubation Measurement Spectrophotometric Measurement Incubation->Measurement Calculation Calculation of % Inhibition Measurement->Calculation IC50 IC50/EC50 Determination Calculation->IC50

General workflow for in vitro antioxidant assays.

nrf2_pathway cluster_nucleus Nucleus ROS Reactive Oxygen Species (ROS) Cellular_Protection Cellular Protection ROS->Cellular_Protection causes damage to Keap1 Keap1 Nrf2 Nrf2 Keap1->Nrf2 Ub Ubiquitin Keap1->Ub Nrf2->Ub Ubiquitination Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation Proteasome Proteasomal Degradation Ub->Proteasome ARE Antioxidant Response Element (ARE) Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1, NQO1) ARE->Antioxidant_Enzymes Upregulates Antioxidant_Enzymes->Cellular_Protection Lignans Lignans Lignans->Keap1 Inhibition Nrf2_n->ARE Binds to

Simplified Nrf2 signaling pathway activated by lignans.

References

A Comparative Analysis of the Bioactivities of Syringaresinol and Secoisolariciresinol

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed, objective comparison of the bioactive properties of two prominent plant lignans, syringaresinol (SYR) and secoisolariciresinol (primarily as its diglucoside, SDG), for researchers, scientists, and drug development professionals. The comparison focuses on their antioxidant, anti-inflammatory, anticancer, and neuroprotective activities, supported by experimental data, detailed protocols, and pathway visualizations.

Introduction to this compound and Secoisolariciresinol

This compound and secoisolariciresinol are naturally occurring polyphenolic compounds belonging to the lignan class. Lignans are formed by the dimerization of two phenylpropanoid units.[1] this compound is a furofuran lignan found in various cereals and medicinal plants.[1] Secoisolariciresinol, typically found as its glycoside secoisolariciresinol diglucoside (SDG), is a dibenzylbutane lignan abundant in flaxseed.[2][3] Upon ingestion, gut microbiota metabolize SDG into the enterolignans enterodiol (ED) and enterolactone (EL), which are themselves bioactive.[4][5] Both this compound and secoisolariciresinol (and its metabolites) have garnered significant attention for their wide range of pharmacological effects.[1][6]

Comparative Bioactivities

Antioxidant Activity

Both lignans exhibit significant antioxidant properties, primarily attributed to their phenolic structures which enable them to scavenge free radicals and modulate endogenous antioxidant systems.

This compound (SYR) has demonstrated potent antioxidant effects by directly scavenging radicals and by activating key cellular defense pathways.[7][8] Studies show it can protect against oxidative stress by activating the Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway, which upregulates the expression of antioxidant enzymes like heme oxygenase 1 (HO-1) and manganese superoxide dismutase (MnSOD).[9]

Secoisolariciresinol (SDG) and its metabolites (SECO, ED, and EL) are also powerful antioxidants. They have been shown to scavenge hydroxyl radicals, prevent DNA oxidative damage, and inhibit lipid peroxidation.[2][10] The antioxidant potency of SDG's metabolites, particularly secoisolariciresinol (SECO) and enterodiol (ED), has been reported to be significantly higher than that of SDG itself and even Vitamin E in certain assays.[11]

Table 1: Comparison of In Vitro Antioxidant Activities

CompoundAssayResultReference
This compound (SYR) DPPH Radical ScavengingEC50: 10.77 µg/mL[8]
ABTS Radical ScavengingEC50: 10.35 µg/mL[8]
Secoisolariciresinol Diglucoside (SDG) DPPH Radical ScavengingIC50: 78.9 µg/mL[12]
DNA Protection AssayProtective at 0.5 mg/mL[12]
Linoleic Acid PeroxidationSignificant inhibition at 10 & 100 µM[10]
Secoisolariciresinol (SECO) Zymosan-activated PMNL-CL91.2% reduction at 2.5 mg/mL[11]
Enterodiol (ED) Zymosan-activated PMNL-CL94.2% reduction at 2.5 mg/mL[11]
Enterolactone (EL) Zymosan-activated PMNL-CL81.6% reduction at 2.5 mg/mL[11]

Experimental Protocol: DPPH Radical Scavenging Assay

This assay assesses the ability of a compound to act as a free radical scavenger or hydrogen donor.

  • Preparation of Reagents : A stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol is prepared. The test compounds (this compound or SDG) are dissolved in a suitable solvent (e.g., methanol or DMSO) to create a series of concentrations.

  • Reaction Mixture : A specific volume of each concentration of the test compound is mixed with the DPPH solution. A control is prepared with the solvent instead of the test compound. Ascorbic acid is often used as a positive control.

  • Incubation : The reaction mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Measurement : The absorbance of the solutions is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.

  • Calculation : The percentage of DPPH radical scavenging activity is calculated using the formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the control and A_sample is the absorbance of the test sample. The IC50 or EC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is then determined from a plot of scavenging activity against concentration.[8][12]

G General Workflow for In Vitro Antioxidant Assay cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_reagents Prepare DPPH & Test Compound Solutions mix Mix Compounds with DPPH Solution prep_reagents->mix prep_controls Prepare Positive (e.g., Vit C) & Negative Controls prep_controls->mix incubate Incubate in Dark (e.g., 30 min at RT) mix->incubate measure Measure Absorbance (e.g., 517 nm) incubate->measure calculate Calculate % Inhibition & Determine IC50/EC50 measure->calculate

Workflow for DPPH Antioxidant Assay

G SYR This compound (SYR) Nrf2 Nrf2 SYR->Nrf2 Promotes Translocation ROS Oxidative Stress (ROS) Keap1 Keap1 ROS->Keap1 Inhibits Keap1->Nrf2 Sequesters & Degrades ARE Antioxidant Response Element (ARE) Nrf2->ARE Binds to AntioxidantEnzymes Expression of Antioxidant Genes (e.g., HO-1, MnSOD) ARE->AntioxidantEnzymes Initiates Transcription Protection Cellular Protection AntioxidantEnzymes->Protection

Inhibition of NF-κB Pathway by Lignans
Anticancer Activity

Both lignans have been investigated for their potential in cancer prevention and therapy, demonstrating effects on cell proliferation, apoptosis, and cell cycle regulation.

This compound (SYR) has been shown to induce cell cycle arrest in cancer cells. [13]It increases the expression of cell cycle inhibitors like p21 and p27 while downregulating cyclins and cyclin-dependent kinases (CDKs), which are crucial for cell proliferation. [13][14] Secoisolariciresinol Diglucoside (SDG) exhibits anticancer effects through multiple mechanisms, including antiproliferative, antiestrogenic, and antiangiogenic activities. [2]It has shown promise against hormone-dependent cancers like breast cancer. [2][15]While SDG itself may not be directly cytotoxic, its derivatives and metabolites can inhibit cancer cell growth. [15]For instance, a secoisolariciresinol derivative inhibited MCF-7 breast cancer cell growth with an IC50 value of 11 µM. [15]SDG can also induce a form of programmed cell death called pyroptosis in colorectal cancer cells. [16]

Table 3: Comparison of Anticancer Effects

CompoundCancer Cell Line / ModelActivityQuantitative DataReference
This compound (SYR) General cancer cellsInduces cell cycle arrestUpregulates p21 & p27; Downregulates CDKs[13][14]
Secoisolariciresinol Diglucoside (SDG) A-375 (Skin cancer)Inhibits cell viabilityIC50: 93.7 µg/mL (for SLC)[17]
HCT116 (Colorectal)Induces pyroptosisInhibited tumor growth in vivo[16]
Secoisolariciresinol Derivative MCF-7 (Breast cancer)Inhibits cell growthIC50: 11 µM[15]
MCF-7 (Breast cancer)Induces apoptosisCaused cleavage of PARP[15]
SLC: SDG Lignan Concentrate

Experimental Protocol: Cell Viability (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding : Cancer cells (e.g., MCF-7, HCT116) are seeded in a 96-well plate at a specific density and allowed to attach overnight.

  • Compound Treatment : The cells are treated with various concentrations of the test compound (this compound or Secoisolariciresinol derivatives) for a defined period (e.g., 24, 48, or 72 hours).

  • MTT Addition : After the treatment period, the medium is removed, and a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. The plate is incubated for a few hours (e.g., 3-4 hours). During this time, viable cells with active mitochondrial dehydrogenases convert the yellow MTT into a purple formazan precipitate.

  • Formazan Solubilization : The MTT solution is removed, and a solubilizing agent (such as DMSO or isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Reading : The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis : The absorbance is directly proportional to the number of viable cells. The percentage of cell viability is calculated relative to untreated control cells. The IC50 value (concentration of the compound that inhibits cell growth by 50%) is determined by plotting cell viability against compound concentration.

Neuroprotective Effects

Emerging evidence suggests that both this compound and secoisolariciresinol possess neuroprotective properties, making them potential candidates for addressing neurodegenerative disorders.

This compound (SYR) demonstrates neuroprotective effects primarily through the activation of AMP-activated protein kinase (AMPK). [18]This activation helps improve metabolic parameters, enhance antioxidant defenses, and suppress neuroinflammatory cytokines in the brain. [18] Secoisolariciresinol Diglucoside (SDG) exerts its neuroprotective effects through several mechanisms. It can protect the integrity of the blood-brain barrier (BBB) and reduce neuroinflammation by inhibiting the migration of inflammatory cells into the brain. [6][19][20]Recent studies also show that SDG's neuroprotective effects in Alzheimer's disease models are mediated by its gut microbial metabolites (END and ENL), which can activate the G protein-coupled estrogen receptor (GPER)/CREB/BDNF signaling pathway, ultimately suppressing neuroinflammation and ameliorating cognitive impairments. [21]

Table 4: Comparison of Neuroprotective Mechanisms

CompoundKey MechanismDownstream EffectsReference
This compound (SYR) AMPK ActivationEnhanced antioxidant defense; Suppressed neuroinflammation; Improved cognitive function.[18]
Secoisolariciresinol Diglucoside (SDG) BBB Protection & Anti-inflammatoryReduced leukocyte adhesion and migration across the BBB.[6][19]
Gut Microbiota & GPER/CREB/BDNF Pathway ModulationIncreased END/ENL levels; Reduced Aβ deposition; Suppressed neuroinflammatory responses.[21]

Experimental Protocol: Neuroprotection Assay Against Glutamate-Induced Toxicity

This assay evaluates a compound's ability to protect neuronal cells from excitotoxicity.

  • Cell Culture : HT22 hippocampal cells are cultured and seeded in multi-well plates.

  • Pre-treatment : Cells are pre-treated with different concentrations of the test compound (this compound or Secoisolariciresinol derivatives) for a specified time (e.g., 2 hours).

  • Induction of Toxicity : Glutamate is added to the wells (excluding the negative control) to induce oxidative stress and cell death.

  • Incubation : The cells are incubated for a further period (e.g., 24 hours).

  • Assessment of Viability : Cell viability is assessed using a method like the MTT assay (as described previously).

  • Analysis : An increase in cell viability in the compound-treated groups compared to the glutamate-only group indicates a neuroprotective effect. [22]

G SDG Neuroprotection via Gut-Brain Axis cluster_brain Neuronal Signaling SDG SDG Ingestion Gut Gut Microbiota SDG->Gut Metabolized by Metabolites Metabolites (Enterodiol, Enterolactone) Gut->Metabolites Produces Bloodstream Bloodstream Metabolites->Bloodstream Absorbed into GPER GPER Metabolites->GPER Activates Brain Brain Bloodstream->Brain Cross BBB CREB CREB GPER->CREB Activates BDNF BDNF CREB->BDNF ↑ Expression Neuroprotection Neuroprotection (Reduced Inflammation, Improved Cognition) BDNF->Neuroprotection

SDG's Neuroprotective Signaling Pathway

Conclusion

Both this compound and secoisolariciresinol are potent bioactive lignans with significant therapeutic potential.

  • This compound demonstrates strong antioxidant and anti-inflammatory activities, primarily through the modulation of the Nrf2 and NF-κB pathways, respectively. Its anticancer effects are linked to cell cycle arrest, and its neuroprotective actions are mediated by AMPK activation.

  • Secoisolariciresinol , primarily acting through its diglucoside form (SDG) and subsequent metabolites, also exhibits robust antioxidant and anti-inflammatory properties. Its anticancer activity is particularly noted in hormone-sensitive cancers and involves mechanisms like apoptosis and pyroptosis. A unique aspect of SDG's bioactivity is its neuroprotective effect mediated via the gut-brain axis, involving its metabolites and specific neuronal signaling pathways like GPER/CREB/BDNF.

While both compounds often target similar overarching pathways (e.g., NF-κB), the specific upstream activators and downstream consequences can differ. Secoisolariciresinol's activity is uniquely dependent on metabolic transformation by gut microbiota, adding a layer of complexity and potential for personalized therapeutic approaches. Further clinical investigations are warranted for both lignans to fully translate these promising preclinical findings into therapeutic applications.

References

Unveiling the Molecular Orchestra of Syringaresinol: A Guide to Target Confirmation with Genetic Approaches

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of the current understanding of syringaresinol's molecular targets and outlines how cutting-edge genetic screening technologies can be employed for definitive target identification and validation. While genome-wide unbiased screens specifically for this compound are not yet published, this document details the established targets and provides protocols for the genetic approaches that will be pivotal in fully elucidating its mechanism of action.

This compound, a naturally occurring lignan found in various plants, has garnered significant interest for its diverse pharmacological activities, including anti-inflammatory, antioxidant, and neuroprotective effects. However, a complete understanding of its molecular targets is crucial for its development as a therapeutic agent. This guide summarizes the current knowledge, presents quantitative data for known interactions, and provides detailed protocols for utilizing powerful genetic tools like CRISPR-Cas9 and RNAi screens to comprehensively map the molecular landscape of this compound.

Current Understanding of this compound's Molecular Targets

Several molecular targets and pathways have been identified for this compound through targeted biochemical and molecular biology studies. These findings provide a solid foundation for further investigation using unbiased genetic approaches.

Peroxisome Proliferator-Activated Receptor β (PPARβ)

One of the key identified targets of this compound is PPARβ, a nuclear receptor that plays a crucial role in mitochondrial biogenesis and cellular metabolism. This compound has been shown to directly bind to and activate PPARβ, leading to the upregulation of its downstream targets. This interaction is believed to contribute to the reported metabolic benefits of this compound.

Monoamine Transporters

This compound and its derivatives have been demonstrated to inhibit the activity of monoamine transporters, including the serotonin transporter (SERT), dopamine transporter (DAT), and norepinephrine transporter (NET). This inhibition is noncompetitive, suggesting an allosteric binding site. This activity underlies the potential antidepressant-like effects of this compound.

Inflammatory Signaling Pathways

A significant body of research points to the potent anti-inflammatory effects of this compound, which are mediated through the modulation of key signaling pathways:

  • NF-κB Pathway: this compound has been shown to suppress the activation of NF-κB, a master regulator of inflammation, by inhibiting the phosphorylation of IκBα.

  • AP-1 Pathway: The activity of the transcription factor AP-1, which is involved in cellular proliferation and inflammation, is also attenuated by this compound.

  • Keap1/Nrf2 System: this compound can activate the Keap1/Nrf2 pathway, a critical regulator of the antioxidant response, leading to the expression of cytoprotective genes.

Quantitative Data on this compound-Target Interactions

The following table summarizes the available quantitative data for the interaction of this compound with its known molecular targets.

TargetInteractionMethodQuantitative ValueReference
PPARβBinding Affinity (KD)Not Specified27.62 ± 15.76 μM[1][2]
PPARβActivation (EC50)Not Specified18.11 ± 4.77 μM[1][2]
Serotonin Transporter (SERT)Inhibition (IC50)APP+ uptake assay0.25 ± 0.01 μM[3]
Serotonin Transporter (SERT)Binding (IC50)ASP+ binding assay0.96 ± 0.02 μM[3]

Experimental Protocols for Target Identification and Validation

While specific genetic screens for this compound have not been reported, the following protocols describe how CRISPR-Cas9 and pooled shRNA library screens can be employed for unbiased, genome-wide target identification of small molecules like this compound.

Protocol 1: Genome-Wide CRISPR-Cas9 Knockout Screen for this compound Target Identification

This protocol outlines a pooled, genome-wide CRISPR-Cas9 knockout screen to identify genes that, when knocked out, confer resistance or sensitivity to this compound.

1. Cell Line Selection and Preparation:

  • Select a human cell line relevant to the biological activity of this compound (e.g., a neuronal cell line for neuroprotective effects or a macrophage cell line for anti-inflammatory effects).
  • Generate a stable cell line expressing the Cas9 nuclease.

2. Lentiviral sgRNA Library Production:

  • Amplify a genome-wide lentiviral single-guide RNA (sgRNA) library (e.g., GeCKOv2).
  • Package the library into lentiviral particles by co-transfecting HEK293T cells with the sgRNA library plasmid and packaging plasmids.
  • Titer the lentiviral library.

3. Lentiviral Transduction of Cas9-Expressing Cells:

  • Transduce the Cas9-expressing cells with the pooled sgRNA library at a low multiplicity of infection (MOI) of 0.3-0.5 to ensure that most cells receive a single sgRNA.
  • Select for transduced cells using an appropriate antibiotic resistance marker.

4. This compound Treatment and Selection:

  • Split the transduced cell population into two groups: a treatment group and a vehicle control group (e.g., DMSO).
  • Treat the cells with a pre-determined concentration of this compound (e.g., IC50) for a specified duration.
  • Harvest surviving cells from both groups.

5. Genomic DNA Extraction and Sequencing:

  • Isolate genomic DNA from the surviving cells.
  • Amplify the integrated sgRNA sequences using PCR.
  • Perform next-generation sequencing (NGS) to determine the abundance of each sgRNA in both the treatment and control populations.

6. Data Analysis:

  • Analyze the sequencing data to identify sgRNAs that are enriched or depleted in the this compound-treated population compared to the control.
  • Use bioinformatics tools like MAGeCK to identify genes targeted by the significantly enriched or depleted sgRNAs.

7. Hit Validation:

  • Validate candidate target genes by generating individual knockout cell lines and assessing their sensitivity to this compound.

Protocol 2: Pooled shRNA Library Screen for this compound Target Identification

This protocol describes a similar approach using a pooled short hairpin RNA (shRNA) library to identify genes whose knockdown affects this compound sensitivity.

1. Cell Line and shRNA Library Selection:

  • Choose a suitable cell line.
  • Select a pooled lentiviral shRNA library targeting the human genome.

2. Lentiviral Production and Transduction:

  • Produce and titer the lentiviral shRNA library.
  • Transduce the target cells with the pooled shRNA library at a low MOI.
  • Select for transduced cells.

3. This compound Treatment and Selection:

  • Expose the transduced cell population to this compound or a vehicle control.
  • Collect the surviving cells after the selection period.

4. Genomic DNA Extraction and Sequencing:

  • Extract genomic DNA.
  • Amplify the shRNA cassettes from the genomic DNA.
  • Sequence the amplicons using NGS.

5. Data Analysis and Hit Validation:

  • Identify shRNAs that are over- or under-represented in the this compound-treated cells.
  • Validate the identified target genes using individual shRNAs or siRNAs.

Visualizing the Molecular Landscape

The following diagrams illustrate the known signaling pathways of this compound and a generalized workflow for genetic screening.

Syringaresinol_Signaling_Pathways Known Signaling Pathways of this compound This compound This compound PPAR PPARβ This compound->PPAR Activates SERT SERT/DAT/NET This compound->SERT Inhibits (Allosteric) IKK IKK This compound->IKK Inhibits Keap1 Keap1 This compound->Keap1 Inhibits MitoBiogenesis Mitochondrial Biogenesis PPAR->MitoBiogenesis Promotes MonoamineUptake Monoamine Reuptake SERT->MonoamineUptake IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Inhibits Inflammation Inflammatory Gene Expression NFkB->Inflammation Nrf2 Nrf2 Keap1->Nrf2 Promotes Degradation ARE Antioxidant Response Element (ARE) Nrf2->ARE AntioxidantGenes Antioxidant Gene Expression ARE->AntioxidantGenes

Caption: Known signaling pathways modulated by this compound.

Genetic_Screening_Workflow General Workflow for Genetic Screening Library Pooled CRISPR or shRNA Library Lentivirus Lentiviral Particles Library->Lentivirus Cells Target Cells Lentivirus->Cells Infect Transduction Transduction (Low MOI) Cells->Transduction Selection Antibiotic Selection Transduction->Selection Treatment This compound Treatment Selection->Treatment Control Vehicle Control Selection->Control Harvest Harvest Surviving Cells Treatment->Harvest Control->Harvest gDNA Genomic DNA Extraction Harvest->gDNA PCR PCR Amplification of Inserts gDNA->PCR NGS Next-Generation Sequencing PCR->NGS Analysis Data Analysis & Hit Identification NGS->Analysis

Caption: A generalized workflow for identifying small molecule targets using pooled genetic screens.

Comparative Analysis and Future Directions

While this compound's effects on PPARβ, monoamine transporters, and inflammatory pathways are established, a direct comparison with other molecules acting on these targets can provide valuable context. For example, its potency as a PPARβ agonist can be benchmarked against known synthetic agonists. Similarly, its profile as a noncompetitive SERT inhibitor can be compared to selective serotonin reuptake inhibitors (SSRIs).

The application of the described genetic screening methodologies will be instrumental in:

  • Unbiased Target Discovery: Identifying novel, previously unknown molecular targets of this compound.

  • Mechanism of Action Elucidation: Providing a comprehensive understanding of the signaling networks through which this compound exerts its pleiotropic effects.

  • Off-Target Profiling: Identifying potential off-target effects that could contribute to either efficacy or toxicity.

  • Biomarker Identification: Discovering genetic markers that may predict sensitivity or resistance to this compound treatment.

References

Cross-validation of different analytical methods for syringaresinol detection

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cross-validation of common analytical methods for the detection and quantification of syringaresinol, a bioactive lignan with significant therapeutic potential. The following sections detail the performance characteristics and experimental protocols of High-Performance Liquid Chromatography (HPLC) with different detectors and Gas Chromatography-Mass Spectrometry (GC-MS), enabling researchers to select the most appropriate method for their specific needs.

Comparison of Analytical Method Performance

The selection of an analytical method for this compound quantification is critical and depends on the specific requirements of the study, such as sensitivity, selectivity, and the complexity of the sample matrix. High-Performance Liquid Chromatography (HPLC) coupled with various detectors and Gas Chromatography-Mass Spectrometry (GC-MS) are the most prevalent techniques.

High-Performance Liquid Chromatography (HPLC) is generally the method of choice for analyzing lignans like this compound. This is largely due to the non-volatile nature of these compounds, making them highly suitable for liquid chromatography. HPLC can be paired with different detectors, each offering distinct advantages:

  • HPLC with Photo Diode Array (PDA) or Ultraviolet (UV) Detection: This is a robust and widely available technique. It offers good precision and is suitable for quantifying this compound in samples where it is present at relatively high concentrations. However, its sensitivity and selectivity can be limited in complex matrices where other compounds may co-elute and absorb at a similar wavelength.

  • HPLC with Mass Spectrometry (MS) or Tandem Mass Spectrometry (MS/MS) Detection: This is currently the gold standard for the sensitive and selective quantification of this compound.[1] The high selectivity of MS/MS allows for the accurate detection of this compound even at very low concentrations and in complex biological or herbal matrices, by monitoring specific precursor-to-product ion transitions.

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for the analysis of a wide range of compounds. However, for non-volatile compounds like this compound, a chemical derivatization step is necessary to increase their volatility and thermal stability.[1][2] This adds to the sample preparation time and can introduce variability. Nevertheless, GC-MS offers excellent chromatographic resolution and is a highly sensitive and specific detection method.

The following table summarizes the key performance parameters for the different analytical methods based on published validation data.

Parameter HPLC-UV/PDA LC-MS/MS GC-MS
Linearity (R²) ≥0.99≥0.99[1]Typically ≥0.99
Limit of Detection (LOD) In the µg/mL range2 to 10 µ g/100 g dry basis[3]Dependent on derivatization efficiency, can be in the ng/mL range
Limit of Quantification (LOQ) In the µg/mL rangeIn the µ g/100 g dry basis range[3]Dependent on derivatization efficiency, can be in the ng/mL range
Precision (RSD%) < 3%[4]< 5%[1]< 10%
Recovery (%) 96.68% - 103.63%[4]90.588% - 109.053%[1]Typically 80-120%
Selectivity ModerateHighHigh
Sample Preparation Simple extraction and filtrationExtraction, filtration, and possibly solid-phase extraction (SPE)Extraction and mandatory derivatization

Experimental Workflow for Method Cross-Validation

The following diagram illustrates a typical workflow for the cross-validation of different analytical methods for this compound detection.

This compound Analysis Workflow Experimental Workflow for this compound Analysis cluster_0 Sample Preparation cluster_2 Data Analysis and Validation Sample Plant Material / Biological Sample Extraction Extraction of this compound Sample->Extraction Purification Purification / Clean-up (e.g., SPE) Extraction->Purification Derivatization Derivatization (for GC-MS) Purification->Derivatization HPLC_UV HPLC-UV/PDA Purification->HPLC_UV Direct Analysis LC_MS LC-MS/MS Purification->LC_MS Direct Analysis GC_MS GC-MS Derivatization->GC_MS Quantification Quantification HPLC_UV->Quantification LC_MS->Quantification GC_MS->Quantification Validation Method Validation (Linearity, LOD, LOQ, Precision, Accuracy) Quantification->Validation Comparison Comparative Analysis Validation->Comparison

Caption: Workflow for the analysis and cross-validation of this compound.

Detailed Experimental Protocols

High-Performance Liquid Chromatography with UV/PDA Detection (HPLC-UV/PDA)

This method is suitable for the quantification of this compound in relatively simple matrices or when high sensitivity is not a primary requirement.

  • Sample Preparation:

    • Homogenize 1 gram of the dried plant material.

    • Extract with 10 mL of methanol:water (80:20, v/v) using ultrasonication for 30 minutes.

    • Centrifuge the extract at 4000 rpm for 15 minutes.

    • Filter the supernatant through a 0.45 µm syringe filter prior to injection.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of solvent A (0.1% formic acid in water) and solvent B (acetonitrile).

    • Gradient Program: Start with 10% B, increasing to 50% B over 20 minutes, then to 90% B in 5 minutes, hold for 5 minutes, and return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 20 µL.

    • Detection: UV/PDA detector at 280 nm.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This is a highly sensitive and selective method for the quantification of this compound in complex matrices.

  • Sample Preparation:

    • Follow the same extraction procedure as for HPLC-UV/PDA.

    • For complex matrices like plasma or tissue, a solid-phase extraction (SPE) clean-up step may be required.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase: A gradient of solvent A (0.1% formic acid in water) and solvent B (0.1% formic acid in acetonitrile).

    • Gradient Program: Start with 5% B, increasing to 95% B over 10 minutes, hold for 2 minutes, and return to initial conditions.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 5 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), positive or negative mode.

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transition for this compound: The specific precursor and product ions should be optimized by infusing a standard solution of this compound. For example, in positive mode, a potential transition could be m/z 419.2 -> 210.1.

    • Ion Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for maximum signal intensity.

Gas Chromatography-Mass Spectrometry (GC-MS)

This method requires derivatization but offers high resolution and sensitivity.

  • Sample Preparation and Derivatization:

    • Extract the sample as described for HPLC.

    • Evaporate the solvent to dryness under a stream of nitrogen.

    • Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine.

    • Heat the mixture at 70 °C for 30 minutes to form the trimethylsilyl (TMS) derivatives.

  • Chromatographic Conditions:

    • Column: A non-polar capillary column such as a 5% phenyl-methylpolysiloxane (e.g., 30 m x 0.25 mm, 0.25 µm).

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Oven Temperature Program: Start at 150 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 10 °C/min, and hold for 10 minutes.

    • Injection Mode: Splitless.

    • Injection Volume: 1 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Mode: Selected Ion Monitoring (SIM) for quantification, using characteristic ions of the this compound-TMS derivative. A full scan mode can be used for initial identification.

    • Ion Source Temperature: 230 °C.

    • Transfer Line Temperature: 280 °C.

References

Syringaresinol efficacy compared to other natural anti-inflammatory compounds

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of natural anti-inflammatory compounds, syringaresinol, a lignan found in various plants, has emerged as a promising candidate for therapeutic development. This guide provides a comparative overview of the anti-inflammatory efficacy of this compound against other well-researched natural compounds: curcumin, quercetin, and resveratrol. The following sections present quantitative data from in vitro and in vivo studies, detailed experimental protocols, and a visualization of a key signaling pathway involved in its mechanism of action.

Quantitative Comparison of Anti-Inflammatory Activity

The anti-inflammatory effects of this compound and other selected natural compounds have been evaluated using various in vitro and in vivo models. The following table summarizes key quantitative data from studies assessing their efficacy in inhibiting common inflammatory markers.

CompoundAssayModelKey ParameterValue
This compound Nitric Oxide (NO) ProductionLPS-stimulated RAW 264.7 Macrophages% InhibitionSignificant inhibition at 25, 50, and 100 µM
Carrageenan-induced Paw EdemaMice-Suppression of inflammatory markers at 30 mg/kg
Curcumin Nitric Oxide (NO) ProductionLPS-stimulated RAW 264.7 MacrophagesIC50~6 µM[1]
Carrageenan-induced Paw EdemaRats% Inhibition58.97% at 400 mg/kg (at 2 hours)[2][3]
Quercetin Nitric Oxide (NO) ProductionLPS-stimulated RAW 264.7 MacrophagesIC50~27 µM[4]
Carrageenan-induced Paw Edema--Data not readily available for direct comparison
Resveratrol Nitric Oxide (NO) ProductionLPS-stimulated RAW 264.7 MacrophagesIC50~5 µM[5]
Carrageenan-induced Paw EdemaMice% Inhibition67% at 20 mg/kg[6]

Note: The data presented is compiled from various independent studies. Direct comparison of efficacy should be made with caution due to potential variations in experimental conditions.

Signaling Pathway: this compound's Inhibition of the NF-κB Pathway

This compound exerts its anti-inflammatory effects primarily through the modulation of key signaling pathways, most notably the Nuclear Factor-kappa B (NF-κB) pathway. The following diagram illustrates the mechanism by which this compound inhibits the activation of NF-κB, a critical regulator of inflammatory gene expression.

NFkB_Pathway_Inhibition LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK IkB IκBα IKK->IkB P NFkB NF-κB (p65/p50) degradation Proteasomal Degradation IkB->degradation Ub NFkB_active Active NF-κB NFkB->NFkB_active Activation & Translocation Nucleus Nucleus NFkB_active->Nucleus Inflammatory_Genes Inflammatory Gene Expression (TNF-α, IL-6, iNOS, COX-2) Nucleus->Inflammatory_Genes Transcription This compound This compound This compound->IKK Inhibition

References

A Comparative Analysis of In Silico and In Vitro Toxicity Assessments of Syringaresinol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of in silico and in vitro methodologies for assessing the toxicity of syringaresinol, a lignan found in various plants and cereals. By presenting data from computational predictions alongside experimental results, this document aims to offer a comprehensive perspective on the safety profile of this compound and to highlight the complementary roles of different toxicological approaches in drug development and safety assessment.

**Executive Summary

Computational, or in silico, toxicity predictions for this compound identified potential structural alerts for cellular stress and chromosomal damage.[1][2][3] These predictions were based on the presence of phenolic units within the molecule's structure.[1][2][3] However, subsequent in vitro testing, utilizing human liver and colon cancer cell lines, did not corroborate these computational warnings. Experimental assays for cytotoxicity and genotoxicity revealed no adverse effects at physiologically relevant concentrations, underscoring the importance of experimental verification for in silico models.[1][2][3]

Quantitative Data Summary

The following tables summarize the key findings from both in silico predictions and in vitro experimental assays.

Table 1: In Silico Toxicity Predictions for this compound

Prediction Tool Toxicological Endpoint Prediction/Structural Alert Mechanism Suggested by Structural Alert
ToxTreeCellular Stress, Chromosomal DamageStructural alerts generatedPresence of phenolic units that could potentially form quinoid structures, promote reactive oxygen species (ROS) formation, and bind to cellular structures.[1][2][3]
NexusPredictionMultiple Toxicological EndpointsStructural alerts generatedSimilar to ToxTree, based on structural analogs and known toxicophores.[1][2][3]

Table 2: In Vitro Toxicity Assessment of this compound

Assay Type Cell Lines Concentration Range Exposure Time Result
Cytotoxicity (Resazurin Reduction Assay)HepG2 (Human Liver Carcinoma), HT29 (Human Colon Adenocarcinoma)0 - 100 µM1 h and 24 hNo cytotoxic effects observed.[1][2][3]
Genotoxicity (Comet Assay)HepG2, HT2910 µM and 100 µM24 hNo modulation of background or total DNA damage detected.[1][2]

Experimental and Computational Methodologies

In Silico Analysis

A structure-activity relationship analysis was performed using the following computational tools to predict potential toxicological endpoints for this compound.[1][2][3]

  • ToxTree: This open-source software application estimates toxic hazards by applying a decision tree approach. It identifies structural fragments that are associated with specific types of toxicity.

  • NexusPrediction: This tool predicts the toxicity of compounds by comparing their structures to a database of known toxic substances and identifying potential toxicophores.

In Vitro Experimental Protocols

Cell Culture

HepG2 and HT29 cells were maintained in appropriate culture media supplemented with fetal bovine serum and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO2.

Cytotoxicity Assay (Resazurin Reduction)

The cytotoxicity of this compound was evaluated using the resazurin reduction assay.[1]

  • Cells were seeded in 48-well plates at a density of 180,000 cells per well.

  • After 24 hours, the cells were exposed to this compound at concentrations of 0.1, 1, 10, and 100 µM for 1 hour and 24 hours.[1]

  • Following exposure, the treatment medium was replaced with a medium containing resazurin, and the cells were incubated.

  • The metabolic activity of the cells, which reflects their viability, was determined by measuring the fluorescence of resorufin, the product of resazurin reduction by viable cells.

  • Cytotoxicity was expressed as the percentage of viability relative to a negative control (vehicle-treated cells).[1]

Genotoxicity Assay (Comet Assay)

The genotoxic potential of this compound was assessed using the comet assay, which detects DNA strand breaks.[1]

  • Cells were treated with this compound at concentrations of 10 µM and 100 µM for 24 hours.

  • After treatment, the cells were harvested, embedded in agarose on microscope slides, and lysed to remove cell membranes and cytoplasm, leaving behind the nuclear material (nucleoids).

  • The slides were then subjected to electrophoresis, which causes fragmented DNA (indicative of damage) to migrate out of the nucleoid, forming a "comet tail."

  • The DNA was stained with a fluorescent dye, and the extent of DNA damage was quantified by measuring the intensity of the comet tail relative to the head.

Visualizing the Discrepancy and Workflow

The following diagrams illustrate the logical flow of the toxicity assessment and the discrepancy between the computational predictions and the experimental outcomes.

cluster_in_silico In Silico Assessment cluster_in_vitro In Vitro Verification This compound This compound Structure ToxTree ToxTree Analysis This compound->ToxTree NexusPrediction NexusPrediction Analysis This compound->NexusPrediction Alerts Structural Alerts Identified (Phenolic Units) ToxTree->Alerts NexusPrediction->Alerts Prediction Prediction: Potential for Cellular Stress & Chromosomal Damage Alerts->Prediction No_Toxicity Result: No Cytotoxicity or Genotoxicity Observed Prediction->No_Toxicity Contradiction Cell_Culture Cell Lines (HepG2, HT29) Cytotoxicity Cytotoxicity Assay (Resazurin) Cell_Culture->Cytotoxicity Genotoxicity Genotoxicity Assay (Comet) Cell_Culture->Genotoxicity Cytotoxicity->No_Toxicity Genotoxicity->No_Toxicity

Caption: Workflow showing the contradiction between in silico predictions and in vitro results.

start Start: Toxicity Assessment of this compound in_silico In Silico Analysis (ToxTree, NexusPrediction) start->in_silico structural_alerts Structural Alerts for Toxicity Identified? in_silico->structural_alerts in_vitro In Vitro Testing (Cytotoxicity, Genotoxicity) structural_alerts->in_vitro Yes conclusion_discrepancy Conclusion: In Silico alerts not confirmed by in vitro data. Need for experimental verification highlighted. structural_alerts->conclusion_discrepancy no_toxicity_vitro No Toxicity Detected in vitro? in_vitro->no_toxicity_vitro conclusion_safe Conclusion: This compound shows no in vitro toxicity under tested conditions. no_toxicity_vitro->conclusion_safe Yes no_toxicity_vitro->conclusion_discrepancy

Caption: Decision workflow for this compound toxicity assessment.

Discussion and Conclusion

The investigation into the toxicity of this compound presents a clear example of the current state of predictive toxicology. While in silico models are invaluable for early-stage screening and prioritizing compounds for further testing, they can generate alerts that are not always substantiated by experimental data.[1][2][3][4] The structural alerts for this compound were primarily related to its phenolic units, which, while having the potential to form reactive species, are also responsible for the antioxidant properties of many polyphenols.[4]

The lack of cytotoxicity and genotoxicity in the in vitro assays with HepG2 and HT29 cells, even at high concentrations, suggests that under the tested conditions, the potential for adverse effects predicted by the computational models is not realized.[1][2][3] This discrepancy highlights that the biological context, including cellular defense mechanisms and metabolic pathways, plays a critical role in determining the ultimate toxicological outcome.

For researchers and drug development professionals, this case study emphasizes a crucial principle: in silico predictions should be treated as hypotheses that require experimental validation. A weight-of-evidence approach, integrating computational predictions with a battery of in vitro and, where necessary, in vivo tests, is essential for a robust and reliable safety assessment of novel compounds. The findings suggest that this compound has a favorable safety profile in the context of cytotoxicity and genotoxicity.

References

A Comparative Guide to Syringaresinol from Diverse Plant Origins

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Syringaresinol, a naturally occurring lignan, has garnered significant attention in the scientific community for its wide array of therapeutic properties, including antioxidant, anti-inflammatory, and anticancer activities. This guide provides a comparative analysis of this compound derived from various plant sources, offering a comprehensive overview of its extraction, purification, and biological efficacy, supported by experimental data.

Plant Sources and Yield of this compound

This compound is widely distributed throughout the plant kingdom, having been identified in 87 species across 40 families.[1][2][3] The primary sources of this potent lignan are plants belonging to the Acanthopanax and Albizia genera.[1][2][3] Other notable plant sources include Cinnamomum cassia, Panax ginseng, Magnolia thailandica, and Rubia philippinensis.[1][4][5]

The yield of this compound can vary significantly depending on the plant species, the specific part of the plant used, and the extraction methodology employed. While comprehensive comparative studies on yield are limited, specific examples provide insight into the potential for extraction.

Plant SourcePlant PartExtraction MethodYieldReference
Magnolia thailandicaTwigs (dried)Dichloromethane:Methanol (2:1) extraction followed by silica gel column chromatography and crystallization.0.38 g from 3.0 kg (approximately 0.013%)[4][5][6]
Acanthopanax senticosusStem BarkNot specified in detail, but known to be a rich source.Data not available in comparative format.[7][8]
Albizia julibrissinStem BarkNot specified in detail, but known to be a rich source.Data not available in comparative format.[9]
Panax ginsengBerryNot specified in detail, but known to be a rich source.Data not available in comparative format.[7]

Experimental Protocols: Extraction, Purification, and Quantification

The isolation and purification of this compound from plant matrices typically involve solvent extraction followed by chromatographic techniques. High-Performance Liquid Chromatography (HPLC) is a commonly employed analytical method for the quantification of this compound.[10][11]

General Extraction and Purification Workflow

G cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis A Plant Material (e.g., dried twigs) B Solvent Extraction (e.g., Dichloromethane:Methanol) A->B C Crude Extract B->C D Silica Gel Column Chromatography C->D E Crystallization D->E F Purified this compound E->F G HPLC Quantification F->G

Caption: A generalized workflow for the extraction, purification, and analysis of this compound from plant sources.

Detailed Protocol for Extraction and Purification from Magnolia thailandica

This protocol is based on the methodology described for the isolation of this compound from the twigs of Magnolia thailandica.[5][6]

  • Plant Material Preparation: 3.0 kg of dried and milled twigs of M. thailandica are defatted with hexane.

  • Extraction: The defatted plant material is then extracted with a 2:1 mixture of dichloromethane and methanol.

  • Fractionation: The resulting crude extract (171.64 g) is subjected to silica gel column chromatography, eluting with a gradient of ethyl acetate in hexane, followed by methanol in ethyl acetate to yield several fractions.

  • Isolation: The fraction containing this compound (Fraction F4, 3.66 g) is further fractionated using silica gel column chromatography with a gradient of ethyl acetate in hexane.

  • Crystallization: this compound (0.38 g) is obtained from a sub-fraction (A5) by crystallization using ethanol.

Comparative Biological Activity of this compound

This compound exhibits a range of biological activities, with its antioxidant and anti-inflammatory properties being the most extensively studied. The efficacy of this compound can be quantified using various in vitro assays, with IC50 (half-maximal inhibitory concentration) and EC50 (half-maximal effective concentration) values serving as key metrics for comparison.

Antioxidant Activity

The antioxidant capacity of this compound is often evaluated by its ability to scavenge free radicals, such as DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)).

AssayPlant Source of this compoundEC50/IC50Reference
DPPH Radical ScavengingPanax ginseng berry10.77 µg/mL (EC50)[12]
ABTS Radical ScavengingPanax ginseng berry10.35 µg/mL (EC50)[12]
Anti-inflammatory Activity

The anti-inflammatory effects of this compound are demonstrated by its ability to inhibit the production of pro-inflammatory mediators like nitric oxide (NO) and prostaglandin E2 (PGE2) in lipopolysaccharide (LPS)-stimulated macrophage cell lines (e.g., RAW 264.7).

AssayPlant Source of this compoundEffective ConcentrationReference
Inhibition of NO ProductionRubia philippinensisSignificant inhibition at 25, 50, and 100 µM[13][14]
Inhibition of PGE2 ProductionRubia philippinensisSignificant inhibition at 25, 50, and 100 µM[13][14]
Anticancer Activity

Signaling Pathways Modulated by this compound

This compound exerts its biological effects by modulating key cellular signaling pathways. Understanding these mechanisms is crucial for drug development and therapeutic applications.

Anti-inflammatory Signaling Pathway

This compound has been shown to inhibit the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, a central regulator of inflammation.[13][14] By inhibiting NF-κB, this compound downregulates the expression of pro-inflammatory enzymes and cytokines.

G LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK activates This compound This compound This compound->IKK inhibits IkappaB IκBα IKK->IkappaB phosphorylates NFkappaB NF-κB IkappaB->NFkappaB releases Nucleus Nucleus NFkappaB->Nucleus translocates to ProInflammatory Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-1β, IL-6) Nucleus->ProInflammatory activates transcription of

Caption: The inhibitory effect of this compound on the NF-κB signaling pathway.

Antioxidant Response Signaling Pathway

This compound can also activate the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway, which is a key regulator of the cellular antioxidant response. Activation of Nrf2 leads to the expression of various antioxidant and detoxification enzymes.

G OxidativeStress Oxidative Stress Keap1 Keap1 OxidativeStress->Keap1 induces conformational change in This compound This compound This compound->Keap1 induces conformational change in Nrf2 Nrf2 Keap1->Nrf2 releases Nucleus Nucleus Nrf2->Nucleus translocates to ARE Antioxidant Response Element (ARE) Nucleus->ARE binds to AntioxidantEnzymes Antioxidant Enzymes (e.g., HO-1, NQO1) ARE->AntioxidantEnzymes activates transcription of

Caption: Activation of the Nrf2 antioxidant response pathway by this compound.

Conclusion

This compound is a promising natural compound with significant therapeutic potential. While a comprehensive comparative analysis of this compound from different plant sources is still an emerging area of research, this guide provides a foundational overview based on available experimental data. Further studies directly comparing the yield, purity, and biological activity of this compound from various plant origins will be invaluable for optimizing its use in research and drug development. The detailed protocols and pathway diagrams presented here offer a practical resource for scientists working with this multifaceted lignan.

References

Validating the neuroprotective effects of syringaresinol in disease models

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Analysis of Syringaresinol's Efficacy in Preclinical Models of Neurodegenerative and Ischemic Brain Diseases

For Immediate Release

Researchers, scientists, and drug development professionals are constantly seeking novel therapeutic agents capable of mitigating the devastating effects of neurodegenerative diseases and ischemic brain injury. In this pursuit, the natural compound this compound has emerged as a compelling candidate, demonstrating significant neuroprotective properties in various preclinical disease models. This guide provides an objective comparison of this compound and its derivatives' performance against other established and experimental neuroprotective agents in models of Alzheimer's disease, Parkinson's disease, and cerebral ischemia-reperfusion injury, supported by experimental data and detailed methodologies.

Alzheimer's Disease: this compound Shows Comparable Efficacy to Metformin

In a diabetes-associated Alzheimer's disease (DM-AD) mouse model, this compound demonstrated neuroprotective effects comparable to the widely used anti-diabetic drug, metformin. Treatment with this compound led to significant improvements in cognitive function, enhanced antioxidant defense, and a reduction in neuroinflammation.[1]

Key Findings:

  • Cognitive Enhancement: this compound treatment improved performance in the Y-maze, Morris water maze (MWM), and novel object recognition (NOR) tests, indicating enhanced spatial and recognition memory.[1]

  • Mechanism of Action: The neuroprotective effects of this compound are primarily attributed to the activation of the AMP-activated protein kinase (AMPK) pathway, which plays a crucial role in cellular energy homeostasis and stress resistance.[1]

  • Anti-inflammatory and Antioxidant Effects: this compound suppressed the production of pro-inflammatory cytokines and enhanced the antioxidant capacity in the brain.[1]

Comparative Performance in Alzheimer's Disease Models
AgentDisease ModelKey Efficacy EndpointsMechanism of Action
This compound DM-AD Mouse ModelImproved cognitive function (Y-maze, MWM, NOR); Reduced neuroinflammation; Enhanced antioxidant defense.[1]AMPK activation.[1]
Metformin SAMP8 Mouse ModelImproved learning and memory; Decreased APPc99 and pTau levels.[2][3]Reduces Alzheimer-like pathology.[2]
Resveratrol Tg6799 MiceReduced amyloid plaque formation; Decreased Aβ42 levels; Improved spatial working memory.[4]Reduces Aβ-induced neuronal damage.[4]
Curcumin AD Rat ModelReduced glial fibrillary acidic protein expression; Rescued behavioral defects.[5]Anti-inflammatory; Inhibits glial cell activation.[5]
Experimental Protocols: Alzheimer's Disease Model

DM-AD Mouse Model:

  • Animal Model: High-fat diet (HFD) and streptozotocin (STZ)-induced diabetic mice were used to model diabetes-associated Alzheimer's disease.[1]

  • Treatment: this compound was administered at doses of 5 and 15 mg/kg.[1]

  • Behavioral Tests:

    • Y-maze: To assess spatial working memory.[1]

    • Morris Water Maze (MWM): To evaluate spatial learning and memory.[1]

    • Novel Object Recognition (NOR): To test recognition memory.[1]

  • Biochemical Analysis: Western blotting was used to measure the phosphorylation of AMPK. Biochemical assays and RT-PCR were performed to analyze oxidative stress markers and neuroinflammatory cytokines.[1]

Cerebral Ischemia-Reperfusion Injury: Syringin Demonstrates Potent Neuroprotection

Syringin, a glucoside of this compound, has shown significant neuroprotective effects in a rat model of middle cerebral artery occlusion (MCAO), a common model for studying ischemic stroke.

Key Findings:

  • Reduction in Brain Damage: Syringin treatment significantly reduced infarct volume and cerebral water content.[6][7]

  • Improved Neurological Function: A marked improvement in neurological scores was observed in syringin-treated rats.[6][7]

  • Anti-inflammatory Action: Syringin decreased the expression of pro-inflammatory mediators such as NF-κB, IL-1β, IL-6, and TNF-α.[6][8] The mechanism involves the modulation of the FOXO3a/NF-κB pathway and suppression of Toll-Like Receptor 4 (TLR4) signaling.[6][8]

Comparative Performance in Cerebral Ischemia-Reperfusion Injury Models
AgentDisease ModelKey Efficacy EndpointsMechanism of Action
Syringin Rat MCAO ModelReduced infarct volume; Decreased cerebral water content; Improved neurological score; Attenuated neuronal death.[6][7]Inhibition of neuroinflammation via FOXO3a/NF-κB and TLR4 signaling pathways.[6][8]
Edaravone Animal Models of Focal IschemiaImproved functional and structural outcomes by 30.3% and 25.5% respectively.[9][10]Free radical scavenger.[11]
Experimental Protocols: Cerebral Ischemia-Reperfusion Injury Model

Rat MCAO Model:

  • Animal Model: Focal cerebral ischemia-reperfusion injury was induced in rats by middle cerebral artery occlusion (MCAO).[6][8]

  • Treatment: Syringin was administered at doses of 10, 25, and 50 mg/kg.[7][8]

  • Outcome Measures:

    • Infarct Volume: Measured to quantify the extent of brain damage.[6][7]

    • Neurological Score: Assessed to evaluate functional recovery.[6][7]

    • Biochemical Analysis: Expression levels of inflammatory mediators were determined using various assays.[6][8]

Parkinson's Disease: Syringic Acid Shows Promise in Preclinical Models

Syringic acid, a related phenolic compound, has demonstrated neuroprotective effects in a 6-hydroxydopamine (6-OHDA)-induced rat model of Parkinson's disease.

Key Findings:

  • Improved Motor Function: Syringic acid treatment restored motor function, as assessed by locomotor activity and rotarod performance.[12][13]

  • Dopaminergic Neuron Protection: It significantly improved the loss of nigral tyrosine hydroxylase (TH)-positive cells, indicating protection of dopaminergic neurons.[12][13]

  • Antioxidant and Anti-inflammatory Effects: Syringic acid increased the total antioxidant status and reduced markers of oxidative stress and inflammation in the substantia nigra.[12][13]

Comparative Performance in Parkinson's Disease Models
AgentDisease ModelKey Efficacy EndpointsMechanism of Action
Syringic Acid 6-OHDA Rat ModelRestored motor function; Improved loss of nigral TH-positive cells; Increased antioxidant capacity; Reduced oxidative stress and inflammation.[12][13]Neuroprotective, antioxidant, and anti-inflammatory effects.[12]
L-DOPA 6-OHDA Rat ModelCan induce abnormal involuntary movements (AIMs) at higher doses.[14] Does not reverse lesion-induced gait impairments.Dopamine replacement.
Experimental Protocols: Parkinson's Disease Model

6-OHDA Rat Model:

  • Animal Model: Parkinson's disease was induced by injecting 6-hydroxydopamine (6-OHDA) into the medial forebrain bundle.[12][13]

  • Treatment: Syringic acid was administered daily by oral gavage.[12][13]

  • Behavioral Tests:

    • Locomotor Activity: To measure spontaneous movement.[12][13]

    • Rotarod Performance: To assess motor coordination and balance.[12][13]

  • Neurochemical and Histological Analysis: Dopamine levels in the substantia nigra were determined by mass spectrometry. Immunohistochemistry was used to detect TH-positive neurons.[12][13]

Visualizing the Pathways and Processes

To further elucidate the mechanisms and workflows discussed, the following diagrams are provided.

Syringaresinol_AD_Pathway This compound This compound AMPK AMPK This compound->AMPK activates Neuroinflammation Neuroinflammation AMPK->Neuroinflammation suppresses AntioxidantDefense Antioxidant Defense AMPK->AntioxidantDefense enhances CognitiveImpairment Cognitive Impairment Neuroinflammation->CognitiveImpairment Neuroprotection Neuroprotection Neuroinflammation->Neuroprotection inhibits AntioxidantDefense->Neuroprotection Neuroprotection->CognitiveImpairment improves

This compound's neuroprotective pathway in Alzheimer's disease.

Syringin_Ischemia_Pathway Syringin Syringin TLR4 TLR4 Signaling Syringin->TLR4 inhibits FOXO3a FOXO3a Syringin->FOXO3a activates Neuroprotection Neuroprotection Syringin->Neuroprotection NFkB NF-κB TLR4->NFkB activates FOXO3a->NFkB inhibits InflammatoryMediators Inflammatory Mediators (IL-1β, IL-6, TNF-α) NFkB->InflammatoryMediators promotes NeuronalDeath Neuronal Death InflammatoryMediators->NeuronalDeath Neuroprotection->NeuronalDeath prevents

Syringin's mechanism in cerebral ischemia-reperfusion injury.

Experimental_Workflow_PD cluster_model Parkinson's Disease Model Induction cluster_treatment Treatment cluster_assessment Assessment Animal_Model Rat Model Induction 6-OHDA Injection (Medial Forebrain Bundle) Animal_Model->Induction Treatment_Group Syringic Acid (Oral Gavage) Induction->Treatment_Group Control_Group Vehicle Control Induction->Control_Group Behavioral Behavioral Tests (Locomotor, Rotarod) Treatment_Group->Behavioral Control_Group->Behavioral Biochemical Neurochemical & Histological Analysis (Dopamine levels, TH+ cells) Behavioral->Biochemical

Experimental workflow for evaluating syringic acid in a Parkinson's model.

Conclusion

The collective evidence from preclinical studies strongly supports the neuroprotective potential of this compound and its derivatives across a spectrum of neurological disorders. Its multifaceted mechanism of action, encompassing anti-inflammatory, antioxidant, and specific signaling pathway modulation, positions it as a promising candidate for further investigation and development. While direct head-to-head comparisons with a wider range of compounds are still needed, the existing data suggests that this compound's efficacy is on par with or exceeds that of other neuroprotective agents in specific disease contexts. Future research should focus on optimizing its delivery to the central nervous system and validating these promising preclinical findings in human clinical trials.

References

Syringaresinol vs. Resveratrol: A Comparative Guide to Bioavailability

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the bioavailability of syringaresinol and resveratrol, two naturally occurring polyphenolic compounds with recognized therapeutic potential. While resveratrol has been the subject of extensive research, data on the bioavailability of this compound remains limited, necessitating a qualitative comparison based on available metabolic data.

Executive Summary

Direct comparative studies on the bioavailability of this compound and resveratrol are currently unavailable in the scientific literature. Resveratrol, despite being well-absorbed, exhibits very low oral bioavailability (<1%) due to rapid and extensive metabolism in the intestines and liver. In contrast, in vivo pharmacokinetic data for this compound, including key parameters like maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), and overall exposure (Area Under the Curve - AUC), are not available. However, in vitro studies on its metabolism by gut microbiota suggest that its initial transformation, a crucial step for the absorption of its metabolites, is significantly slower compared to other lignans. This guide synthesizes the available data for resveratrol and discusses the metabolic pathways of both compounds to offer a comparative perspective on their potential bioavailability.

Quantitative Data Presentation: Resveratrol Bioavailability

Numerous studies have characterized the pharmacokinetics of resveratrol in humans and animal models. The following table summarizes representative data from a human clinical trial.

Table 1: Pharmacokinetic Parameters of Resveratrol in Healthy Human Volunteers Following a Single Oral Dose

ParameterResveratrol (500 mg)Resveratrol GlucuronidesResveratrol Sulfates
Cmax (ng/mL) 71.2 ± 42.44,083.9 ± 1,704.41,516.0 ± 639.0
Tmax (h) 1.5 ± 0.51.5 ± 0.61.4 ± 0.5
AUC0-inf (ng·h/mL) 179.1 ± 79.139,732.4 ± 16,145.614,441.7 ± 7,593.2
Oral Bioavailability <1%--

Data sourced from a study on the bioavailability of a 500 mg resveratrol tablet in healthy volunteers.

Experimental Protocols

Resveratrol Bioavailability Study in Humans

Objective: To determine the pharmacokinetic profile of resveratrol and its major metabolites after a single oral dose.

Methodology:

  • Study Design: An open-label, single-dose, one-period bioavailability study.

  • Participants: Healthy adult male and female volunteers.

  • Intervention: Administration of a single 500 mg oral tablet of resveratrol after an overnight fast.

  • Blood Sampling: Venous blood samples were collected at predefined time points before and up to 24 hours after administration.

  • Sample Analysis: Plasma concentrations of resveratrol and its glucuronidated and sulfated metabolites were determined using a validated high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method.

  • Pharmacokinetic Analysis: Plasma concentration-time profiles were used to determine key pharmacokinetic parameters, including Cmax, Tmax, and AUC.

Signaling Pathways and Metabolism

The bioavailability of both this compound and resveratrol is heavily influenced by their metabolism in the gastrointestinal tract and liver.

This compound Metabolism

This compound is a lignan that is typically found in plants as a glycoside. For absorption to occur, the glycoside form must first be hydrolyzed by gut microbiota to release the aglycone, this compound. This is then further metabolized by intestinal bacteria to enterolignans, such as enterodiol and enterolactone, which are subsequently absorbed. However, in vitro studies with human fecal microbiota have shown that the conversion of this compound diglycoside to these absorbable metabolites is significantly less efficient (only 4% conversion) compared to other lignans[1]. This suggests that the initial and critical step in its metabolic pathway for absorption is a significant bottleneck, potentially leading to low bioavailability of its active metabolites.

Syringaresinol_Metabolism Syringaresinol_Glycoside This compound Glycoside (in diet) Syringaresinol_Aglycone This compound (aglycone) Syringaresinol_Glycoside->Syringaresinol_Aglycone Gut Microbiota (Hydrolysis - Slow Step) Enterolignans Enterolignans (Enterodiol, Enterolactone) Syringaresinol_Aglycone->Enterolignans Gut Microbiota (Metabolism) Absorption Absorption Enterolignans->Absorption

This compound Metabolic Pathway
Resveratrol Metabolism

Resveratrol is readily absorbed across the intestinal epithelium. However, it undergoes rapid and extensive phase II metabolism, primarily glucuronidation and sulfation, in the enterocytes and hepatocytes. This first-pass metabolism converts the majority of resveratrol into its conjugated metabolites, leaving very little free resveratrol to enter systemic circulation.

Resveratrol_Metabolism Oral_Resveratrol Oral Resveratrol Intestinal_Lumen Intestinal Lumen Oral_Resveratrol->Intestinal_Lumen Enterocyte Enterocyte Intestinal_Lumen->Enterocyte Absorption Systemic_Circulation Systemic Circulation Enterocyte->Systemic_Circulation <1% Free Resveratrol Metabolites Resveratrol Glucuronides & Sulfates Enterocyte->Metabolites Phase II Metabolism (Glucuronidation, Sulfation) Metabolites->Systemic_Circulation

Resveratrol Metabolic Pathway

Experimental Workflow

A general workflow for a comparative oral bioavailability study is outlined below.

Bioavailability_Workflow cluster_study_design Study Design cluster_sampling_analysis Sampling & Analysis cluster_data_interpretation Data Interpretation Subject_Recruitment Subject Recruitment Randomization Randomization Subject_Recruitment->Randomization Dosing Oral Administration Randomization->Dosing Blood_Sampling Serial Blood Sampling Dosing->Blood_Sampling Plasma_Separation Plasma Separation Blood_Sampling->Plasma_Separation LC_MS_Analysis LC-MS/MS Analysis Plasma_Separation->LC_MS_Analysis Pharmacokinetic_Modeling Pharmacokinetic Modeling LC_MS_Analysis->Pharmacokinetic_Modeling Parameter_Calculation Calculate Cmax, Tmax, AUC Pharmacokinetic_Modeling->Parameter_Calculation Statistical_Analysis Statistical Comparison Parameter_Calculation->Statistical_Analysis

General Experimental Workflow for a Bioavailability Study

Discussion and Conclusion

The available evidence strongly indicates that resveratrol has very low oral bioavailability in its free, unconjugated form. The majority of an oral dose is rapidly converted to glucuronide and sulfate metabolites. While these metabolites are present in much higher concentrations in the plasma, their biological activity is still a subject of ongoing research.

For this compound, the lack of in vivo pharmacokinetic data is a major knowledge gap. The limited in vitro evidence on its metabolism by gut microbiota suggests that the initial step of deglycosylation is slow, which could be a rate-limiting factor for the absorption of its potentially active metabolites. If the aglycone form or its subsequent metabolites are the primary bioactive compounds, this slow conversion could lead to low overall bioavailability.

Future Directions:

To provide a definitive comparison, in vivo pharmacokinetic studies on this compound are crucial. Such studies should aim to:

  • Quantify the plasma concentrations of this compound and its metabolites (enterodiol and enterolactone) after oral administration in both animal models and humans.

  • Determine key pharmacokinetic parameters (Cmax, Tmax, AUC) and calculate its absolute oral bioavailability.

  • Conduct head-to-head comparative bioavailability studies with resveratrol under the same experimental conditions.

Until such data becomes available, any claims regarding the superior bioavailability of this compound over resveratrol should be approached with caution. Researchers and drug development professionals should prioritize conducting well-designed pharmacokinetic studies to fill this critical data gap and better understand the therapeutic potential of this compound.

References

Safety Operating Guide

Proper Disposal of Syringaresinol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical compounds is a critical aspect of laboratory operations. This document provides a comprehensive, step-by-step guide to the proper disposal procedures for Syringaresinol, a lignan compound utilized in various research applications. Adherence to these protocols is essential for personnel safety and environmental protection.

I. This compound: Chemical and Safety Data

This compound is a solid, white to off-white powder.[1] Understanding its chemical and physical properties is the first step in safe handling and disposal.

Property Value Source
Molecular Formula C22H26O8PubChem[1][2]
Molecular Weight 418.44 g/mol GlpBio[3], DC Chemicals[4]
Appearance SolidPubChem[1]
Melting Point 210 - 211 °CPubChem[1]
Solubility Practically insoluble in water.FooDB[5]
Storage Store at -20°C, protected from light.GlpBio[3]

Hazard Identification and Safety Precautions:

This compound presents several hazards that must be managed throughout its lifecycle in the laboratory, including disposal.

Hazard Classification Precautionary Statement Source
Acute toxicity, Oral (Category 4)H302: Harmful if swallowed.DC Chemicals[4]
P264: Wash skin thoroughly after handling.DC Chemicals[4]
P270: Do not eat, drink or smoke when using this product.DC Chemicals[4]
P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.DC Chemicals[4]
P330: Rinse mouth.DC Chemicals[4]
Skin corrosion/irritation (Category 2)H315: Causes skin irritation.CymitQuimica[6]
Serious eye damage/eye irritation (Category 2A)H319: Causes serious eye irritation.CymitQuimica[6]
Acute aquatic toxicity (Category 1)H400: Very toxic to aquatic life.DC Chemicals[4]
Chronic aquatic toxicity (Category 1)H410: Very toxic to aquatic life with long lasting effects.DC Chemicals[4]
P273: Avoid release to the environment.DC Chemicals[4]
P391: Collect spillage.DC Chemicals[4]

II. Experimental Protocol for this compound Waste Disposal

This protocol outlines the procedural steps for the safe collection, segregation, and storage of this compound waste pending disposal by a licensed environmental management company.

1. Personal Protective Equipment (PPE):

  • Wear appropriate PPE, including safety glasses with side shields or goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).[6][7]

2. Waste Segregation:

  • Solid Waste:

    • Collect unused or expired pure this compound, and any lab debris heavily contaminated with the solid (e.g., weighing paper, contaminated gloves, absorbent pads), in a dedicated, clearly labeled, and sealable hazardous waste container.

    • The container should be made of a material compatible with the chemical.

  • Liquid Waste:

    • Collect solutions containing this compound in a separate, leak-proof, and clearly labeled hazardous waste container.

    • Do not mix with other solvent waste streams unless permitted by your institution's hazardous waste management plan.

  • Sharps Waste:

    • Any sharps (e.g., needles, Pasteur pipettes) contaminated with this compound must be disposed of in a designated sharps container.

3. Labeling:

  • All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Acutely Toxic," "Environmental Hazard").

4. Storage:

  • Store waste containers in a designated, well-ventilated, and secure satellite accumulation area.

  • Ensure containers are tightly sealed to prevent leaks or spills.[7]

  • Store away from incompatible materials.

5. Disposal:

  • Arrange for the collection of the hazardous waste by a licensed and approved waste disposal company.[4][6]

  • Provide the waste manifest with all necessary information about the chemical.

  • Never dispose of this compound down the drain or in regular trash.[4][7]

III. Emergency Procedures for Spills

In the event of a this compound spill, follow these procedures:

1. Evacuation and Ventilation:

  • Evacuate non-essential personnel from the immediate area.

  • Ensure the area is well-ventilated.[7]

2. Spill Containment and Cleanup:

  • For solid spills:

    • Carefully sweep up the solid material, avoiding dust generation.[6]

    • Place the swept material into a labeled hazardous waste container.

  • For liquid spills:

    • Absorb the spill with an inert, non-combustible absorbent material (e.g., vermiculite, sand, or commercial spill pillows).

    • Collect the absorbent material and place it in a sealed, labeled hazardous waste container.[4]

3. Decontamination:

  • Decontaminate the spill area with a suitable solvent (e.g., ethanol or isopropanol), followed by soap and water.

  • Collect all decontamination materials as hazardous waste.

4. Reporting:

  • Report the spill to your institution's Environmental Health and Safety (EHS) department.

IV. Visual Workflow for this compound Disposal

Syringaresinol_Disposal_Workflow cluster_Preparation Preparation cluster_Waste_Collection Waste Collection & Segregation cluster_Containerization Containerization cluster_Storage_Disposal Storage & Final Disposal PPE Don Appropriate PPE (Gloves, Goggles, Lab Coat) Solid_Waste Solid this compound Waste (e.g., powder, contaminated items) PPE->Solid_Waste Begin Process Liquid_Waste Liquid this compound Waste (e.g., solutions) PPE->Liquid_Waste Begin Process Solid_Container Sealable, Labeled Solid Waste Container Solid_Waste->Solid_Container Liquid_Container Leak-proof, Labeled Liquid Waste Container Liquid_Waste->Liquid_Container Storage Store in Designated Satellite Accumulation Area Solid_Container->Storage Liquid_Container->Storage Disposal Arrange for Pickup by Licensed Waste Disposal Company Storage->Disposal

Caption: Workflow for the proper disposal of this compound waste.

This comprehensive guide provides the necessary information for the safe handling and disposal of this compound in a laboratory setting. By adhering to these procedures, researchers can minimize risks to themselves and the environment. Always consult your institution's specific safety and waste management protocols.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Syringaresinol

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information for the handling of Syringaresinol, a lignan-type phytochemical with anti-inflammatory properties. Adherence to these procedures is critical to mitigate risks and ensure the integrity of your research.

Hazard Identification and Personal Protective Equipment (PPE)

This compound presents several potential hazards that necessitate the use of appropriate personal protective equipment. It is classified as harmful if swallowed and is very toxic to aquatic life with long-lasting effects.[1] Some safety data sheets also indicate that it may cause skin and eye irritation, as well as respiratory irritation.[2] Therefore, a comprehensive PPE strategy is essential.

HazardRecommended Personal Protective Equipment (PPE)Engineering Controls
Oral Toxicity (Harmful if swallowed) Standard laboratory PPE (lab coat, gloves, eye protection) to prevent accidental ingestion.Do not eat, drink, or smoke in laboratory areas.[1]
Skin and Eye Irritation Eye Protection: Safety goggles with side-shields are required.[1][2][3] Hand Protection: Wear protective gloves.[1][2][3] Body Protection: An impervious lab coat or clothing is necessary to prevent skin contact.[1][2][3]Provide an accessible safety shower and eye wash station.[1][2][3]
Respiratory Irritation A suitable respirator should be used, especially when handling the powder form or if dust formation is likely.[1][3]Handle in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation of dust or aerosols.[1]
Aquatic Toxicity All PPE and contaminated materials must be disposed of as hazardous waste to prevent environmental release.Avoid release to the environment.[1]

Standard Operating Procedure for Handling this compound

This step-by-step guide outlines the procedural workflow for the safe handling of this compound, from preparation to disposal.

Experimental Workflow Diagram

This compound Handling Workflow cluster_prep 1. Preparation cluster_handling 2. Handling and Use cluster_cleanup 3. Decontamination and Cleanup cluster_disposal 4. Waste Disposal prep_ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat, Respirator) prep_workspace Prepare Well-Ventilated Workspace (Chemical Fume Hood) prep_ppe->prep_workspace prep_materials Gather All Necessary Equipment and Reagents prep_workspace->prep_materials handling_weigh Carefully Weigh this compound Powder prep_materials->handling_weigh Proceed to Handling handling_dissolve Dissolve in Appropriate Solvent handling_weigh->handling_dissolve handling_experiment Perform Experimental Procedures handling_dissolve->handling_experiment cleanup_decontaminate Decontaminate Glassware and Surfaces handling_experiment->cleanup_decontaminate Experiment Complete cleanup_remove_ppe Remove PPE in Correct Order cleanup_decontaminate->cleanup_remove_ppe cleanup_wash Wash Hands Thoroughly cleanup_remove_ppe->cleanup_wash disposal_solid Dispose of Contaminated Solid Waste (e.g., gloves, wipes) in Designated Hazardous Waste Bin cleanup_wash->disposal_solid Proceed to Disposal disposal_liquid Dispose of this compound Solutions as Hazardous Chemical Waste disposal_solid->disposal_liquid

Caption: Workflow for the safe handling of this compound.

Detailed Methodologies

Pre-Operational Checks
  • Verify Equipment: Ensure the chemical fume hood is functioning correctly and that the safety shower and eye wash station are unobstructed and have been recently tested.

  • Review Safety Data Sheet (SDS): Before beginning any new procedure, thoroughly review the SDS for this compound.

  • Assemble PPE: Put on all required personal protective equipment: safety goggles with side-shields, chemical-resistant gloves, and a lab coat. A respirator is recommended, especially when handling the powder.

Handling and Experimental Protocols
  • Weighing: When weighing the solid form of this compound, perform this task within a chemical fume hood to contain any dust particles. Use a dedicated spatula and weighing paper.

  • Solution Preparation: When preparing solutions, add the this compound powder to the solvent slowly to avoid splashing. Keep the container covered as much as possible during dissolution.

  • Performing the Experiment: Conduct all experimental steps involving this compound within the chemical fume hood. Avoid direct contact with the substance.

Post-Operational Procedures
  • Decontamination: All glassware and equipment that have come into contact with this compound should be decontaminated. This can be done by rinsing with an appropriate solvent, followed by a thorough washing with soap and water.

  • Work Area Cleaning: Clean the work surface within the fume hood with a suitable cleaning agent to remove any residual contamination.

  • PPE Removal: Remove personal protective equipment in the following order to prevent cross-contamination: gloves, goggles, lab coat. Dispose of gloves immediately as hazardous waste.

  • Personal Hygiene: Wash hands thoroughly with soap and water after removing PPE.

Disposal Plan

Proper disposal is crucial to prevent environmental contamination, given the high aquatic toxicity of this compound.[1]

  • Solid Waste: All solid waste contaminated with this compound, including used gloves, weighing papers, and paper towels, must be collected in a clearly labeled hazardous waste container.

  • Liquid Waste: Unused solutions containing this compound and any solvents used for decontamination must be disposed of in a designated hazardous chemical waste container. Do not pour down the drain.

  • Container Disposal: Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous liquid waste. The rinsed container can then be disposed of according to institutional guidelines.

Always follow your institution's specific guidelines for hazardous waste disposal. If in doubt, consult with your institution's Environmental Health and Safety (EHS) department.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Syringaresinol
Reactant of Route 2
Syringaresinol

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.